4-Bromo-2-fluorotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199411 | |
| Record name | 4-Bromo-2-fluorotoluene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51436-99-8 | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorotoluene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluorotoluene | |
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| Record name | 4-bromo-2-fluorotoluene | |
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| Record name | 4-Bromo-2-fluorotoluene | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluorotoluene: Synthesis, Properties, and Applications
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Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8), a key halogenated aromatic intermediate in the chemical industry. The document details its chemical and physical properties, outlines established synthetic methodologies, and explores its critical role in the development of pharmaceuticals and agrochemicals. Special emphasis is placed on its reactivity in pivotal cross-coupling reactions, supported by detailed experimental protocols. Furthermore, this guide includes a thorough analysis of its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), and provides essential safety and handling information for laboratory and industrial settings. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug discovery and process development.
Introduction
This compound is a substituted toluene derivative that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique trifunctional structure, featuring a methyl group, a fluorine atom, and a bromine atom on an aromatic ring, offers a rich platform for a variety of chemical transformations. The differential reactivity of the C-Br and C-F bonds, in particular, allows for selective and sequential modifications, making it a valuable precursor for complex molecular architectures.[1]
The strategic placement of the fluorine atom imparts distinct electronic properties to the molecule, influencing its reactivity and the physiological properties of its derivatives. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of fluorine can enhance metabolic stability and binding affinity.[2] This guide aims to provide a detailed exploration of the chemistry of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[3] It is characterized by its insolubility in water and its combustible nature.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51436-99-8 | [4] |
| Molecular Formula | C₇H₆BrF | [4] |
| Molecular Weight | 189.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.492 g/mL at 25 °C | [4] |
| Boiling Point | 68 °C at 8 mmHg | [5] |
| Flash Point | 76 °C (closed cup) | [4] |
| Refractive Index (n20/D) | 1.529 | [4] |
| Solubility | Insoluble in water | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being electrophilic aromatic substitution on a fluorotoluene precursor or a multi-step synthesis starting from p-toluidine. The latter offers greater regiochemical control.[1]
Electrophilic Bromination of 2-Fluorotoluene
A direct approach involves the electrophilic bromination of 2-fluorotoluene. This method, however, can lead to the formation of isomeric byproducts, necessitating careful control of reaction conditions and purification of the final product.
Multi-step Synthesis from p-Toluidine
A more controlled and widely employed industrial synthesis begins with p-toluidine and proceeds through a series of well-established transformations including nitration, diazotization, bromination, reduction, and finally, fluorination via a Sandmeyer-type reaction.[1][6]
Diagram 1: Synthetic Pathway from p-Toluidine
Caption: Multi-step synthesis of this compound from p-toluidine.
Experimental Protocol: Synthesis via Sandmeyer Reaction from 4-Bromo-2-aminotoluene
This protocol outlines the final step of the multi-step synthesis, converting the amino group to a fluorine atom.
-
Diazotization:
-
In a well-ventilated fume hood, suspend 4-bromo-2-aminotoluene (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[7]
-
-
Fluorination (Schiemann-type reaction):
-
To the cold diazonium salt solution, slowly add a solution of hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄).
-
A precipitate of the diazonium hexafluorophosphate or tetrafluoroborate salt will form.
-
Isolate the salt by filtration and wash with cold ether.
-
Carefully heat the dried salt until nitrogen evolution ceases, yielding the crude this compound.
-
-
Work-up and Purification:
-
The crude product is then purified by steam distillation or vacuum distillation.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered to yield the pure product.
-
Reactivity and Key Reactions
The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[8]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq). Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be effectively coupled with various alkenes, such as styrenes and acrylates, using this methodology.[4]
Experimental Protocol: Heck Reaction with Styrene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere until the reaction is complete.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.[4]
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.
Pharmaceutical Applications
The 2-fluoro-4-bromophenyl moiety derived from this starting material is present in numerous compounds with therapeutic potential. The fluorine atom can enhance metabolic stability and modulate the pKa of adjacent functional groups, while the bromine atom provides a reactive site for further synthetic modifications.[3]
A notable example is its use in the synthesis of Lifitegrast , a drug used for the treatment of dry eye disease.[5][10] Although this compound is not a direct precursor in all published synthetic routes to Lifitegrast, structurally similar intermediates are employed, highlighting the importance of this substitution pattern. For instance, the synthesis of key benzofuran intermediates can utilize related brominated and fluorinated phenols.[2]
Another significant application is in the synthesis of 4-borono-2-fluorophenylalanine , a reagent used in positron emission tomography (PET) studies.[1][11]
Agrochemical Applications
This versatile intermediate is also employed in the production of crop protection agents, including herbicides and insecticides.[5] The specific structural features of this compound allow for the creation of novel active ingredients with desired efficacy and environmental profiles.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl group protons.
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.28 | dd | 1H | H-6 | J = 8.4, 2.0 |
| ~7.16 | dd | 1H | H-5 | J = 8.4, 2.0 |
| ~6.90 | t | 1H | H-3 | J = 8.4 |
| ~2.34 | s | 3H | -CH₃ | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shift values and coupling patterns.[3][12]
Interpretation:
-
The three aromatic protons appear as distinct signals due to their different chemical environments.
-
The methyl protons appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~138 (d) | C-1 |
| ~130 (d) | C-6 |
| ~128 (d) | C-5 |
| ~118 (d) | C-3 |
| ~115 (d) | C-4 |
| ~20 | -CH₃ |
Note: The chemical shifts are approximate and the signals for carbons coupled to fluorine will appear as doublets (d).
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) shows a characteristic fragmentation pattern.
Interpretation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Major Fragments: Common fragmentation pathways include the loss of a bromine atom to give a fragment at m/z 109, and the loss of a methyl group followed by rearrangement.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H Aromatic Stretching |
| 2980-2870 | C-H Methyl Stretching |
| 1600-1450 | C=C Aromatic Stretching |
| 1250-1100 | C-F Stretching |
| 700-500 | C-Br Stretching |
Note: These are expected ranges based on analogous compounds.[13]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Hazard Classifications:
-
Acute toxicity, oral (Category 4)[6]
-
Skin irritation (Category 2)[6]
-
Serious eye irritation (Category 2)[6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[6]
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.[13]
Toxicological Data:
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its unique structural and electronic properties, coupled with its reactivity in key cross-coupling reactions, make it an indispensable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a critical resource for scientists and researchers in the field.
References
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- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
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- 12. This compound(51436-99-8) 1H NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Physicochemical properties of 4-Bromo-2-fluorotoluene
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-Bromo-2-fluorotoluene
Introduction
In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable building blocks, prized for their versatility and predictable reactivity.[1] Among these, this compound (CAS No: 51436-99-8) emerges as a particularly valuable intermediate, especially within the pharmaceutical and agrochemical sectors.[2][3] Its structure, featuring a toluene backbone with bromine and fluorine atoms at strategic positions, offers a unique combination of electronic properties and differential reactivity. The presence of a highly electronegative fluorine atom significantly influences the aromatic ring's electron density, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.
Section 1: Core Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3][4] Its physical properties are critical for its handling, purification, and use in various reaction setups. The compound is insoluble in water but soluble in common organic solvents.[5][6] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 51436-99-8 | [5][7] |
| Molecular Formula | C₇H₆BrF | [4][7][8] |
| Molecular Weight | 189.02 g/mol | [4][7] |
| Appearance | Colorless to light yellow liquid | [3][4][6] |
| Density | 1.492 - 1.5 g/mL at 25 °C | [2][5][6][8] |
| Boiling Point | 68 °C at 8 mmHg; 183.2 °C at 760 mmHg | [2][4][8] |
| Flash Point | 76 °C (169 °F) - Closed Cup | [4][5][8] |
| Refractive Index (n20/D) | 1.527 - 1.529 | [2][4][5] |
| Water Solubility | Insoluble | [4][5][6] |
| LogP | 3.1 - 3.49 | [4][8] |
Section 2: Spectroscopic Profile and Structural Elucidation
Accurate structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic techniques provide a definitive fingerprint for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the title compound. The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion appears as two peaks of almost equal intensity (M and M+2), which is a definitive indicator of a single bromine atom in the molecule.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula C₇H₆BrF.[8]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorptions for this compound include C-H stretching from the aromatic ring and the methyl group, and C=C stretching vibrations in the aromatic region. Most significantly, the spectrum will display strong, characteristic C-X stretching vibrations at lower wavenumbers. The C-F stretch typically appears in the 1250-1000 cm⁻¹ region, while the C-Br stretch is found at a lower frequency, generally between 650 and 550 cm⁻¹.[1][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (-CH₃) protons and a complex pattern in the aromatic region for the three ring protons. The fluorine atom will cause splitting (coupling) of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. A key feature is the presence of carbon-fluorine coupling (J-coupling), which results in the splitting of carbon signals, particularly for the carbon directly bonded to fluorine and those two or three bonds away. This provides unambiguous confirmation of the fluorine's position on the ring.[1]
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound.[1] GC, often coupled with a mass spectrometer (GC-MS), is particularly effective for analyzing this volatile compound, allowing for the separation and identification of any isomeric impurities or residual starting materials.
Section 3: Synthesis and Purification Methodologies
The regioselective synthesis of this compound requires a controlled, multi-step approach to avoid the formation of undesired isomers, a common challenge when performing direct electrophilic aromatic substitution on substituted toluenes.[1]
Protocol: A Regioselective Multi-Step Synthesis
A robust and logical pathway to this compound starts from a readily available precursor like p-toluidine, leveraging well-established transformations to install the substituents with high regiochemical control. This approach, while longer than direct halogenation, guarantees the desired isomer as the major product.
Workflow Overview:
-
Nitration: Introduction of a nitro group to p-toluidine.
-
Diazotization & Bromination (Sandmeyer Reaction): Conversion of the primary amine to a diazonium salt, followed by substitution with bromine.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization & Fluorination (Balz-Schiemann Reaction): Conversion of the newly formed amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to install the fluorine atom.
Caption: Regioselective synthesis pathway for this compound.
Purification: Vacuum Fractional Distillation
Given that this compound is a liquid with a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 8 mmHg).[2][4]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect and discard any low-boiling initial fractions (forerun). Collect the main fraction boiling at a constant temperature (approx. 68 °C at 8 mmHg).[2][4]
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides. Release the vacuum carefully before turning off the cooling water.
Section 4: Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its C-Br and C-F bonds and the directing effects of its substituents.
Electronic Effects:
-
Methyl (-CH₃): An activating, ortho-, para-directing group (electron-donating).
-
Fluorine (-F): A deactivating, ortho-, para-directing group (electron-withdrawing via induction, electron-donating via resonance).
-
Bromine (-Br): A deactivating, ortho-, para-directing group.
The C-Br bond is significantly more reactive than the robust C-F bond in transition-metal-catalyzed cross-coupling reactions. This hierarchy allows for selective functionalization, making it a powerful tool for building molecular complexity.[1]
Caption: Selective C-Br bond reactivity in cross-coupling reactions.
Key Synthetic Applications:
-
Cross-Coupling Reactions: The C-Br bond readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Grignard/Organolithium Formation: The bromine can be converted into a Grignard reagent or an organolithium species for subsequent reactions with electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing fluorine atom can activate the ring for SNAr reactions, although this typically requires harsh conditions or additional activating groups.[1]
Section 5: Applications in Drug Discovery and Development
This compound is a key starting material for a range of complex molecules with significant biological activity. Its utility is demonstrated in the synthesis of compounds for medical imaging and as precursors to active pharmaceutical ingredients (APIs).[1][2]
-
Radiolabeled Compounds for PET: It is a documented starting reagent for the synthesis of 4-borono-2-fluorophenylalanine, a crucial compound for use in Positron Emission Tomography (PET) studies.[5][10] PET is a non-invasive imaging technique vital for oncology, neurology, and cardiology research.
-
Pharmaceutical Intermediates: The compound serves as a building block in the synthesis of various drugs, including potential anti-cancer, anti-inflammatory, and anti-viral agents.[2] The fluorotoluene motif is a common feature in many modern pharmaceuticals due to the favorable metabolic stability conferred by the fluorine atom.
-
Agrochemicals: In the agrochemical industry, it is used to create herbicides and insecticides, where the specific halogenation pattern can be tuned to achieve desired biological activity and environmental persistence.[2][3]
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant and is harmful if swallowed.[2][5][7]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][11]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
-
Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[4][13]
Conclusion
This compound is a highly versatile and synthetically important intermediate. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and, most importantly, the differential reactivity of its halogen substituents make it an invaluable tool for chemists. From the rational design of regioselective syntheses to its application in creating life-saving pharmaceuticals and advanced materials, a thorough understanding of this compound's attributes is essential for leveraging its full potential in research and development.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. innospk.com [innospk.com]
- 4. echemi.com [echemi.com]
- 5. 4-溴-2-氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound 51436-99-8 [mingyuanchemical.com]
- 7. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. This compound | 51436-99-8 [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluorotoluene from p-Toluidine
This guide provides a comprehensive, technically-grounded walkthrough for the multi-step synthesis of 4-bromo-2-fluorotoluene, a key halogenated aromatic intermediate. This compound serves as a critical building block in the development of advanced pharmaceutical ingredients (APIs), agrochemicals, and materials science applications.[1][2][3] Its strategic substitution pattern, featuring differentially reactive C-Br and C-F bonds, allows for selective, sequential chemical manipulations, making it a highly valuable synthon.[2]
The synthetic pathway detailed herein commences with the readily available starting material, p-toluidine. The narrative is structured to not only provide procedural steps but to elucidate the causal reasoning behind each strategic decision, from the choice of protecting groups to the specific conditions required for regioselective functionalization.
Overall Synthetic Strategy
The transformation of p-toluidine into this compound is a classic example of leveraging protecting group chemistry and diazonium salt transformations to achieve a specific substitution pattern that would be challenging to obtain via direct halogenation. The core strategy involves four key stages:
-
Protection: The highly activating amino group of p-toluidine is first protected as an acetamide to moderate its reactivity and prevent unwanted side reactions.
-
Regioselective Bromination: The N-acetyl group directs electrophilic bromination to the ortho position, as the para position is already occupied by the methyl group.
-
Deprotection: The acetyl group is removed via hydrolysis to regenerate the primary amine, now positioned ortho to a bromine atom.
-
Diazotization & Fluorination: The resulting 4-bromo-2-aminotoluene undergoes a Balz-Schiemann reaction, where the amino group is converted into a diazonium salt and subsequently replaced by fluorine upon thermal decomposition.
The complete workflow is visualized below.
Caption: Overall synthetic workflow from p-toluidine to this compound.
Part 1: Protection via N-Acetylation of p-Toluidine
Causality and Experimental Choice
Direct bromination of p-toluidine is notoriously difficult to control. The powerful electron-donating amino group (-NH₂) is a strong activator for electrophilic aromatic substitution, often leading to polybromination.[4][5] Furthermore, the basic amino group can react with Lewis acid catalysts, and the aniline ring is susceptible to oxidation under brominating conditions.
To circumvent these issues, the amino group is reversibly converted to a less activating N-acetyl group (-NHCOCH₃). This is achieved through acetylation. The acetyl group's electron-withdrawing nature moderates the ring's reactivity, preventing over-halogenation while still acting as an ortho, para-director. This ensures a clean, high-yield mono-bromination in the subsequent step. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the ease of removing the acetic acid byproduct.[6][7]
Experimental Protocol: Synthesis of N-(4-methylphenyl)acetamide
Adapted from Organic Syntheses procedures.[8]
-
Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add p-toluidine (53.5 g, 0.5 mol) and glacial acetic acid (200 mL).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Crystallization: Remove the heat source and allow the solution to cool. As the solution cools to approximately 50-60°C, the product, N-(4-methylphenyl)acetamide, will begin to crystallize.
-
Isolation: Once at room temperature, cool the flask further in an ice bath to maximize precipitation. Pour the crystalline slurry into 500 mL of cold water with vigorous stirring to wash away the acetic acid.
-
Filtration and Drying: Collect the white solid product by vacuum filtration, washing the filter cake with additional cold water. Dry the product in a vacuum oven at 60-70°C.
| Parameter | Expected Value |
| Product | N-(4-methylphenyl)acetamide |
| Appearance | White crystalline solid |
| Yield | 90-95% |
| Melting Point | 145-147 °C |
Part 2: Ortho-Regioselective Bromination
Causality and Experimental Choice
With the para-position blocked by the methyl group, the powerful ortho, para-directing N-acetylamino group directs the incoming electrophile (Br⁺) exclusively to the ortho position (C2). Glacial acetic acid serves as an excellent solvent as it readily dissolves the starting acetanilide and polarizes the bromine molecule, facilitating the generation of the electrophile. Temperature control is critical; maintaining the reaction at 50-55°C ensures a reasonable reaction rate while minimizing potential side reactions.[8]
Experimental Protocol: Synthesis of N-(2-bromo-4-methylphenyl)acetamide
Adapted from Organic Syntheses procedures.[8]
-
Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(4-methylphenyl)acetamide (74.5 g, 0.5 mol) in 200 mL of glacial acetic acid.
-
Bromine Addition: Cool the stirred solution to 45°C. Slowly add bromine (81 g, 26 mL, 0.507 mol) from the dropping funnel over approximately 40 minutes. Use an ice bath to maintain the temperature between 50-55°C throughout the addition, as the reaction is exothermic.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.
-
Precipitation: Pour the reaction mixture in a thin stream into 2.5 L of cold water containing sodium bisulfite (5 g) to quench any excess bromine.[8] Stir vigorously. The brominated product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry completely.
| Parameter | Expected Value |
| Product | N-(2-bromo-4-methylphenyl)acetamide |
| Appearance | White to off-white solid |
| Yield | 85-90% |
| Melting Point | 117-119 °C[9] |
Part 3: Deprotection via Acidic Hydrolysis
Causality and Experimental Choice
To proceed to the final fluorination step, the primary amino group must be regenerated. This is accomplished by hydrolyzing the amide bond. Acid-catalyzed hydrolysis is efficient and is typically performed by refluxing the N-acetyl compound in a mixture of alcohol (to aid solubility) and a strong mineral acid like hydrochloric acid (HCl).[8] The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.
Experimental Protocol: Synthesis of 2-Bromo-4-methylaniline
Adapted from Organic Syntheses procedures.[8]
-
Setup: In a 2 L round-bottomed flask with a reflux condenser, place the dried N-(2-bromo-4-methylphenyl)acetamide (91.2 g, 0.4 mol) and 400 mL of 95% ethanol.
-
Hydrolysis: Heat the mixture to boiling, then add 400 mL of concentrated hydrochloric acid. Continue to reflux for 3-4 hours. The hydrochloride salt of the amine may precipitate during this time.
-
Basification: After cooling, pour the mixture into a large beaker and make it strongly alkaline by slowly adding a solution of sodium hydroxide (e.g., 20% w/v) while cooling in an ice bath. This liberates the free amine as a heavy oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ether, 3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
| Parameter | Expected Value |
| Product | 2-Bromo-4-methylaniline |
| Appearance | Colorless to pale yellow liquid/oil |
| Yield | 80-88% |
| Boiling Point | 120-122 °C at 30 mmHg[8] |
Part 4: The Balz-Schiemann Reaction
Causality and Experimental Choice
The introduction of a fluorine atom onto an aromatic ring is most reliably achieved via the Balz-Schiemann reaction.[10][11] Direct fluorination is dangerously explosive and non-selective. This classical named reaction provides a controlled, regioselective method for aryl fluoride synthesis.[12][13] The reaction proceeds in two distinct stages: the conversion of the primary aromatic amine into a stable, isolable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the final product.
The mechanism involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The amine attacks the nitrosonium ion (NO⁺) to form a diazonium cation (Ar-N₂⁺). The tetrafluoroborate anion (BF₄⁻) serves as both the counter-ion for the diazonium salt and the fluoride source in the subsequent decomposition step.[11][13]
Caption: Mechanism of the Balz-Schiemann Reaction.
Experimental Protocol: Synthesis of this compound
Safety Note: Diazonium salts, particularly when dry, can be explosive. Handle with extreme care and always use appropriate personal protective equipment, including a blast shield. The thermal decomposition should be conducted behind a shield and can release toxic gases (BF₃).
-
Diazotization: In a 1 L beaker cooled in an ice-salt bath to 0-5°C, place 2-Bromo-4-methylaniline (55.8 g, 0.3 mol) and 48% fluoroboric acid (HBF₄) (150 mL). Stir mechanically until a homogenous slurry is formed.
-
Nitrite Addition: While maintaining the temperature below 5°C, slowly add a solution of sodium nitrite (NaNO₂) (21.5 g, 0.31 mol) in 40 mL of water dropwise. Stir vigorously during the addition. The formation of the diazonium tetrafluoroborate salt will be observed as a thick precipitate.
-
Isolation of Diazonium Salt: After the addition is complete, stir for another 30 minutes in the ice bath. Collect the precipitated diazonium salt by vacuum filtration. Wash the filter cake sequentially with cold 5% HBF₄ solution, cold ethanol, and finally cold diethyl ether to facilitate drying.
-
Thermal Decomposition: Spread the finely powdered, dry diazonium salt in a thin layer in a large flask. Heat the solid gently (a heat gun or oil bath can be used) under vacuum. The decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas. The liquid product will collect in a cooled receiving flask. Caution: The decomposition can be vigorous.
-
Purification: The crude liquid product is typically purified by steam distillation followed by extraction of the distillate with ether, drying of the organic layer, and final fractional distillation under reduced pressure.
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 51436-99-8[1] |
| Appearance | Colorless to light yellow liquid[14] |
| Yield | 50-70% (from amine) |
| Boiling Point | 68 °C at 8 mmHg[14] |
| Density | ~1.492 g/mL at 25 °C[15] |
References
- 1. innospk.com [innospk.com]
- 2. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. japsr.in [japsr.in]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2'-Bromo-4'-fluoroacetanilide | 1009-22-9 [chemicalbook.com]
- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 11. grokipedia.com [grokipedia.com]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. echemi.com [echemi.com]
- 15. This compound | 51436-99-8 [chemicalbook.com]
13C NMR chemical shifts for 4-Bromo-2-fluorotoluene
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-2-fluorotoluene
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a substituted aromatic compound, its spectrum presents a unique case study in the interplay of electronic and structural effects from multiple, distinct substituents. This document elucidates the theoretical underpinnings of the observed chemical shifts and carbon-fluorine coupling constants, offers a detailed assignment of each carbon resonance, and provides a validated experimental protocol for spectral acquisition. The guide is intended to serve as a definitive reference for scientists engaged in the structural characterization of halogenated and alkylated aromatic systems.
Introduction: The Structural Significance of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its precise structural verification is paramount for ensuring reaction success, final product purity, and biological efficacy. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of the molecule.
The ¹³C NMR spectrum of this compound is governed by the cumulative influence of its three substituents on the benzene ring:
-
An electron-donating methyl group (-CH₃).
-
A highly electronegative fluorine atom (-F).
-
A heavy bromine atom (-Br).
Understanding these substituent effects, particularly the less intuitive "heavy atom effect" of bromine and the characteristic spin-spin coupling introduced by fluorine, is critical for an accurate and unambiguous interpretation of the spectral data.
Foundational Principles: Decoding Substituent Effects in ¹³C NMR
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[1] In substituted benzenes, the position of a carbon signal is primarily dictated by the inductive and resonance (mesomeric) effects of the attached groups.
2.1. Electronic Influence of Substituents
-
Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent increases electron density on the aromatic ring, causing a shielding effect (an upfield shift to lower ppm values) on the ipso (C-1), ortho (C-2, C-6), and para (C-4) carbons.
-
Fluorine Atom (-F): Fluorine exerts two opposing effects. Its strong electronegativity inductively withdraws electron density, causing a significant deshielding (a downfield shift to higher ppm values) of the directly attached carbon (C-2).[1] Conversely, through resonance, its lone pairs can donate electron density, which tends to shield the ortho (C-1, C-3) and para (C-5) positions. The large inductive effect dominates at the ipso-carbon.
-
Bromine Atom (-Br): Like fluorine, bromine is electronegative and inductively deshields adjacent carbons. However, its dominant influence on the ipso-carbon (C-4) is the heavy atom effect . This phenomenon, involving spin-orbit coupling, induces significant shielding, shifting the C-Br signal substantially upfield, often counteracting the expected deshielding from electronegativity.[2][3]
2.2. Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling
The ¹⁹F nucleus possesses a nuclear spin (I = ½), similar to ¹H. This allows it to couple with ¹³C nuclei, resulting in the splitting of carbon signals into doublets. The magnitude of this coupling, the coupling constant (J), is highly dependent on the number of bonds separating the two nuclei.[4][5]
-
¹J_CF (One-bond): Very large, typically 240-320 Hz.[4] This is a definitive feature for identifying the carbon directly attached to fluorine.
-
²J_CF (Two-bond): Significant, typically 15-25 Hz.
-
³J_CF (Three-bond): Smaller, typically 5-10 Hz.
-
Long-Range Coupling (⁴J_CF, etc.): Generally small (0.5-3 Hz) but often observable.[6]
Predicted ¹³C NMR Spectrum and Signal Assignment
Based on established substituent effects and data from spectral databases, a detailed prediction of the ¹³C NMR spectrum for this compound (in CDCl₃) is presented below. The molecule contains seven unique carbon environments, and thus, seven distinct signals are expected.
Diagram 1: Numbering Scheme for this compound
Caption: IUPAC numbering for spectral assignment.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted δ (ppm) | Predicted Splitting (J_CF, Hz) | Rationale for Assignment |
| C-2 | 160.5 | Doublet (¹J ≈ 248 Hz) | Directly attached to highly electronegative F; large downfield shift and characteristic one-bond C-F coupling. |
| C-1 | 138.2 | Doublet (²J ≈ 18 Hz) | Ipso-carbon for the methyl group, shifted downfield. Ortho to F, resulting in two-bond coupling. |
| C-6 | 133.0 | Doublet (⁴J ≈ 3 Hz) | Ortho to the methyl group. Para to F, showing small four-bond coupling. |
| C-3 | 128.1 | Doublet (²J ≈ 20 Hz) | Ortho to F, resulting in significant two-bond coupling. |
| C-5 | 118.0 | Doublet (³J ≈ 8 Hz) | Ortho to Br and meta to F, showing three-bond coupling. |
| C-4 | 115.5 | Doublet (³J ≈ 5 Hz) | Shielded significantly by the "heavy atom effect" of Br. Meta to F, showing three-bond coupling. |
| -CH₃ | 20.5 | Doublet (³J ≈ 4 Hz) | Typical alkyl region. Exhibits three-bond coupling to the fluorine atom. |
Note: Predicted values are aggregated from spectral prediction algorithms and analysis of similar compounds.[7][8][9][10] Experimental values may vary slightly based on solvent and concentration.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
This section outlines a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.
4.1. Sample Preparation
-
Weighing: Accurately weigh 25-50 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, well-characterized solvent peak at ~77.16 ppm.[11]
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid material remains.
-
Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the CDCl₃ solvent peak is standard practice.[1]
4.2. Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. The corresponding ¹³C frequency would be ~100 MHz.
-
Technique: Standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).
-
Key Parameters:
-
Spectral Width: 0 to 220 ppm. This range encompasses all expected carbon resonances in organic molecules.[11]
-
Acquisition Time (AQ): ~1.0-2.0 seconds.
-
Relaxation Delay (D1): 2.0-5.0 seconds. A longer delay ensures proper relaxation of quaternary carbons, although none are present in the aromatic ring of the title compound.
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[12]
-
Temperature: 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ triplet's center peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all signals and measure their chemical shifts and coupling constants. Note that integration is generally not quantitative in standard ¹³C NMR experiments.[1]
Diagram 2: Workflow for ¹³C NMR Analysis
Caption: Standardized workflow from sample to final spectral report.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful demonstration of how substituent effects collectively determine the final appearance of the data. The downfield shift and large ¹J_CF coupling of C-2 provide an unmistakable signature for the fluorine-bearing carbon. The significant upfield shift of C-4 serves as a classic example of the heavy atom shielding effect of bromine. Finally, the observation of smaller, multi-bond C-F couplings for all other carbons in the molecule allows for a complete and confident assignment of the entire carbon skeleton. By following the detailed protocol and interpretive logic presented in this guide, researchers can effectively utilize ¹³C NMR for the unambiguous structural verification of this compound and related halogenated aromatic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. westmont.edu [westmont.edu]
- 7. CASPRE [caspre.ca]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Predict 13C carbon NMR spectra [nmrdb.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
4-Bromo-2-fluorotoluene reactivity and electronic effects
An In-Depth Technical Guide to the Reactivity and Electronic Effects of 4-Bromo-2-fluorotoluene
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 51436-99-8) is a strategically important building block in modern synthetic chemistry, valued for its differentiated reactivity that enables selective functionalization.[1] This guide provides a comprehensive analysis of the electronic properties and chemical behavior of this trifunctionalized aromatic compound. We will delve into the interplay of the inductive and resonance effects of the methyl, fluoro, and bromo substituents, which collectively govern its reactivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. By elucidating the causality behind its reaction patterns, this document serves as a technical resource for chemists seeking to leverage this compound in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2][3]
The Electronic Architecture of this compound
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In this compound, the methyl, fluorine, and bromine groups exert competing and complementary effects, creating a nuanced reactivity profile.
-
Methyl Group (-CH₃) at C1: As an alkyl group, the methyl substituent is electron-donating through two primary mechanisms: the inductive effect (+I) and hyperconjugation. This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzene.[4] It is a classical ortho, para-director.[1]
-
Fluorine Atom (-F) at C2: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1][5] This effect significantly reduces the electron density of the ring, deactivating it towards electrophiles.[5] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M or +R effect).[5][6] While this resonance donation is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.[6] This duality makes halogens deactivating, yet ortho, para-directing substituents.[7]
-
Bromine Atom (-Br) at C4: Similar to fluorine, bromine exhibits both an inductive withdrawal (-I) and a resonance donation (+M) effect.[8] Its electronegativity and thus its -I effect are weaker than fluorine's. Its +M effect is also less efficient due to the poorer orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals.[8] Consequently, bromine is also a deactivating, ortho, para-director.
Synergy and Net Electronic Influence
The combination of these effects results in a complex electronic landscape. The activating methyl group competes with the deactivating halogens. The net effect is a moderately deactivated ring compared to toluene, but one with highly differentiated positions for potential reactions. The C-Br bond is significantly more susceptible to oxidative addition in palladium catalysis than the robust C-F bond, providing a critical handle for selective cross-coupling reactions.[1]
Caption: Interplay of electronic effects from substituents.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile attacking an electron-deficient species (the electrophile).[9] The regiochemical outcome on this compound is determined by the cumulative directing effects of the three substituents.
-
-CH₃ (at C1): Directs ortho (C2, C6) and para (C4). Since C2 and C4 are occupied, it strongly directs towards C6 .
-
-F (at C2): Directs ortho (C3) and para (C5).
-
-Br (at C4): Directs ortho (C3, C5) and para (C1). It directs towards C3 and C5 .
Considering these additive effects, electrophilic attack is most likely at positions C3, C5, or C6.[1] The activating methyl group's influence often proves decisive, making substitution at C6 a significant pathway. However, the halogens direct to C3 and C5, and the precise product distribution can be influenced by the steric bulk of the electrophile and reaction conditions. For example, in the chlorination of 4-bromotoluene, substitution occurs predominantly at the position ortho to the methyl group.[10]
Caption: Directing effects for electrophilic aromatic substitution.
Experimental Protocol: Bromination of an Activated Toluene Derivative
This protocol is adapted from general procedures for the halogenation of activated aromatic rings and serves as a representative workflow.[11][12][13]
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and protected from light. | Acetic acid can serve as both a solvent and a mild catalyst. Protecting from light prevents radical-initiated side reactions. |
| 2 | Add a Lewis acid catalyst, such as iron powder (0.05 eq) or FeBr₃ (0.1 eq), to the solution. | The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺ source) necessary to overcome the aromatic stability.[12][14] |
| 3 | Cool the mixture in an ice bath to 0-5 °C. | The reaction is exothermic; cooling controls the reaction rate and minimizes the formation of poly-brominated byproducts. |
| 4 | Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 10 °C. | Slow addition ensures the concentration of the electrophile remains low, favoring mono-substitution. |
| 5 | After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or GC. | Allows the reaction to proceed to completion. |
| 6 | Quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine. | This is a critical safety and purification step. |
| 7 | Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over Na₂SO₄, and concentration under reduced pressure. | Isolates the crude product from the aqueous phase and inorganic salts. |
| 8 | Purify the crude product by column chromatography or distillation to isolate the desired regioisomer(s). | Separates the product from starting material and any isomeric byproducts. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Aryl halides can undergo nucleophilic substitution if the ring is rendered sufficiently electron-poor by electron-withdrawing groups.[15] The presence of two halogens activates the this compound ring for SNAr.
The mechanism proceeds in a stepwise fashion: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group.[16]
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. innospk.com [innospk.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
- 12. crab.rutgers.edu [crab.rutgers.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vapourtec.com [vapourtec.com]
4-Bromo-2-fluorotoluene: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of 4-Bromo-2-fluorotoluene in Modern Chemistry
In the landscape of contemporary organic synthesis, this compound stands out as a pivotal building block, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3][4] Its utility stems not merely from its halogenated aromatic structure, but from the nuanced reactivity imparted by the specific arrangement of its functional groups. The presence of a bromine atom, a fluorine atom, and a methyl group on the toluene core creates a molecule with differentiated reaction sites, enabling chemists to perform selective and sequential transformations.[5] This guide provides an in-depth examination of the molecular structure, properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The unique substitution pattern of this compound dictates its chemical behavior. The fluorine atom at the 2-position and the bromine atom at the 4-position relative to the methyl group create a distinct electronic and steric environment. The IUPAC name for this compound is 4-bromo-2-fluoro-1-methylbenzene.[6][7][8]
Structural Representation
The molecular structure of this compound is depicted below, illustrating the spatial arrangement of the constituent atoms.
Caption: Molecular structure of this compound.
Key Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrF | [6][8][9][10] |
| Molecular Weight | 189.02 g/mol | [5][8][11] |
| CAS Number | 51436-99-8 | [5][6][7][9][11] |
| Appearance | Colorless to light yellow liquid | [1][3][6][9] |
| Density | 1.492 g/mL at 25 °C | [1][3][11] |
| Boiling Point | 68 °C at 8 mmHg | [1][3] |
| Flash Point | 76 °C (169 °F) - closed cup | [3][9] |
| Refractive Index (n20/D) | 1.529 | [1][11] |
| Water Solubility | Insoluble | [1][11] |
| SMILES String | Cc1ccc(Br)cc1F | [7][8][11] |
| InChI Key | YZFVUQSAJMLFOZ-UHFFFAOYSA-N | [5][6][8][11] |
Synthesis of this compound: A Protocol Deep Dive
The synthesis of this compound can be achieved through various routes, with multi-step pathways often preferred to ensure high regioselectivity.[5] A common and effective method involves the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction. This approach provides excellent control over the placement of the bromine and fluorine atoms.
Exemplary Synthesis Workflow
The following diagram outlines a logical workflow for a multi-step synthesis of this compound starting from p-toluidine.
Caption: A multi-step synthesis route to this compound.
Detailed Experimental Protocol: Synthesis from 3-Fluoro-4-methylaniline
This protocol describes a more direct synthesis via bromination of 3-fluoro-4-methylaniline, a common laboratory-scale procedure.
Materials:
-
3-Fluoro-4-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methylaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash sequentially with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Applications in Drug Development and Advanced Synthesis
This compound is a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its differential reactivity is key to its utility.
-
Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[2][4][5][7] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule. For instance, it has been used in the synthesis of compounds with potential applications in treating cancer and neurological disorders.[1][5]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides.[1][2][4][9] The specific halogenation pattern can contribute to the biological activity and environmental profile of the resulting agrochemical.
-
Radiolabeled Compounds: A notable application is in the synthesis of 4-borono-2-fluorophenylalanine, a reagent used in Positron Emission Tomography (PET) studies.[5][12] This highlights its importance in the development of diagnostic tools.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[13]
-
Handling: Avoid breathing fumes, mist, or vapors.[13][14] Wash hands and any exposed skin thoroughly after handling.[13][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][9] Keep away from sources of ignition.[9][14]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in organic synthesis is well-established. Its unique molecular architecture allows for a wide range of selective chemical manipulations, making it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex molecules.
References
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorotoluene is a key building block in the synthesis of a wide array of fine chemical products, including pharmaceuticals, agrochemicals, and other specialized organic intermediates.[1] Its utility in the development of anti-cancer, anti-inflammatory, and anti-viral agents underscores its importance in modern drug discovery.[1] However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding of its safe handling, storage, and emergency management. This guide provides a comprehensive overview of the critical safety protocols and material safety data for this compound, empowering researchers to mitigate risks and ensure a secure laboratory environment.
Chemical & Physical Properties: A Foundation for Safe Practice
A comprehensive understanding of a substance's physical and chemical properties is fundamental to its safe manipulation. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrF | [1][2][3][4][5] |
| Molecular Weight | 189.02 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.492 - 1.5 g/cm³ at 25 °C | [1][2][3] |
| Boiling Point | 183.2 ± 20.0 °C at 760 mmHg; 68 °C at 8 mmHg | [1][2][5] |
| Flash Point | 70 - 76.1 °C (169 °F) | [1][2][6] |
| Water Solubility | Insoluble | [1][3][5] |
| Refractive Index | 1.527 - 1.529 at 20 °C | [1][3] |
The relatively high boiling point and flash point indicate that while it is a combustible liquid, it does not pose an extreme fire hazard at ambient temperatures.[6] However, its insolubility in water has implications for both spill cleanup and its potential for long-term adverse effects in aquatic environments.[1][3]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
The corresponding GHS pictograms and signal words serve as a quick visual reference to the primary hazards.
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to minimizing exposure and preventing incidents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the implementation of robust engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] This is critical to mitigate the risk of inhaling vapors, which can cause respiratory tract irritation.[4][6]
Following engineering controls, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and eye irritation.[2][6] Standard safety glasses do not provide adequate protection.
-
Skin Protection: Wear appropriate protective gloves to prevent skin contact.[6] Given that this compound causes skin irritation, gloves should be inspected for integrity before each use.[4] A lab coat or other protective clothing is also required to prevent skin exposure.[6][8]
-
Respiratory Protection: In situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][6]
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[1][6][8]
Emergency Procedures: A Proactive Approach
In the event of an emergency, a swift and informed response can significantly reduce the severity of the outcome.
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
Fire-Fighting Measures
This compound is a combustible liquid.[6]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6][9]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide gas, may be generated through thermal decomposition or combustion.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]
Accidental Release Measures
In the event of a spill, prioritize personal safety and environmental protection.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]
-
Control Ignition Sources: Remove all sources of ignition.[8][11]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11] Prevent the spill from entering drains or waterways.[8]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, during cleanup.[8]
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of this compound down the drain or in the general trash. It should be treated as hazardous waste and handled by a licensed professional waste disposal service.[12]
Conclusion
This compound is an invaluable reagent in chemical synthesis, but its potential hazards demand a culture of safety and preparedness. By understanding its properties, adhering to rigorous handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely harness its synthetic potential. This guide serves as a foundational resource, but it is incumbent upon all users to consult their institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any work.
References
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- 2. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
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- 5. echemi.com [echemi.com]
- 6. This compound(51436-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51436-99-8 Name: this compound [xixisys.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
Introduction to 4-Bromo-2-fluorotoluene: A Key Synthetic Intermediate
An In-depth Technical Guide to 4-Bromo-2-fluorotoluene: Commercial Availability, Synthesis, and Application in Drug Development
This compound is a halogenated aromatic compound whose strategic placement of bromine and fluorine atoms, along with a methyl group, offers a unique combination of reactivity and metabolic stability to target molecules.[1] The carbon-bromine bond serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate the electronic properties of the aromatic ring.[1] These characteristics make it a valuable precursor in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]
Table 1: Physicochemical Properties of this compound [2][3][4][5]
| Property | Value |
| CAS Number | 51436-99-8 |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.492 g/mL at 25 °C (lit.) |
| Boiling Point | 68 °C (8 mmHg) |
| Refractive Index | n20/D 1.529 (lit.) |
| Solubility | Insoluble in water |
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider the purity, as trace impurities can significantly impact the outcome of sensitive synthetic reactions. For pharmaceutical applications, a purity of ≥99.0% as determined by Gas Chromatography (GC) is typically required.[2]
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 99% | Grams to Kilograms |
| Thermo Scientific Chemicals | 99% | Grams to Kilograms |
| Ruifu Chemical | ≥99.0% (GC) | Grams to Kilograms |
| Benchchem | Research Grade | Inquire for details |
| Biosynth | Research Grade | Inquire for details |
Note: This is not an exhaustive list, and availability and purity may vary. It is recommended to request a certificate of analysis (CoA) from the supplier before purchase.
Synthesis of this compound: A Mechanistic Overview
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and purity. A common and regioselective approach involves a multi-step synthesis starting from p-toluidine, as outlined in various patents and synthetic procedures.[1][6] This method provides good control over the final substitution pattern.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-fluorotoluene
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8) is a pivotal halogenated aromatic intermediate, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for differential reactivity and regiochemical control in advanced synthetic routes, including cross-coupling and nucleophilic aromatic substitution reactions.[3] The integrity of this starting material is paramount to ensuring reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and delineates field-proven protocols for its optimal storage and handling.
Section 1: Core Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and establishing appropriate handling procedures. The compound is a colorless to light yellow liquid under standard conditions.[1][4] Its insolubility in water is a key characteristic influencing its hydrolytic stability.[1][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51436-99-8 | [1][6] |
| Molecular Formula | C₇H₆BrF | [1][5][7] |
| Molecular Weight | 189.02 g/mol | [1][7] |
| Appearance | Colorless to Light Yellow Liquid | [1][4] |
| Boiling Point | 68 °C @ 8 mmHg; ~183 °C @ 760 mmHg | [1][4][5] |
| Density | ~1.492 - 1.5 g/mL @ 25 °C | [1][5][8] |
| Flash Point | 169 °F / 76.1 °C | [1][4][5] |
| Water Solubility | Insoluble | [1][4][5] |
| Refractive Index | ~1.527 - 1.529 @ 20 °C | [1][4] |
Section 2: Chemical Stability and Degradation Pathways
This compound is generally stable when stored under recommended conditions.[9] However, like many halogenated aromatics, its integrity can be compromised by exposure to specific environmental stressors, including heat, light, and incompatible chemical agents.
Factors Influencing Stability
-
Thermal Stress: With a flash point of approximately 76.1°C, this compound is a combustible liquid. Exposure to high temperatures, sparks, or open flames should be strictly avoided.[1] Thermal decomposition, particularly during a fire, can generate hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]
-
Photostability: Aromatic bromine compounds can be susceptible to photodegradation. The energy from ultraviolet (UV) light can be sufficient to induce cleavage of the carbon-bromine bond, potentially initiating radical reactions that lead to the formation of impurities. Therefore, prolonged exposure to direct sunlight should be avoided.[1]
-
Oxidative Stability: The compound exhibits significant reactivity with strong oxidizing agents.[9][10] The aromatic ring and the benzylic protons of the methyl group are potential sites for oxidative attack, which can lead to rapid and potentially violent reactions. This incompatibility is the most critical chemical stability concern during storage.
-
Hydrolytic Stability: Due to its insolubility in water, this compound has high hydrolytic stability under neutral pH conditions. However, it is prudent to avoid moisture, as the presence of certain impurities or extreme pH conditions over extended periods could facilitate slow hydrolysis at the C-Br bond.[1]
Visualization of Potential Degradation
The following diagram illustrates the primary environmental factors that can compromise the stability of this compound and the potential resulting decomposition products.
Caption: Potential degradation pathways for this compound under various stress conditions.
Section 3: Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling protocols is a self-validating system for preserving the chemical's purity and ensuring laboratory safety.
Experimental Protocol for Optimal Long-Term Storage
-
Container Selection: Utilize chemically resistant containers. Fluorinated high-density polyethylene (HDPE) bottles or amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are recommended.[1] The opaque or amber color is critical for mitigating photodegradation.
-
Atmosphere Control: For long-term storage or for high-purity grades used in sensitive downstream applications, displacing oxygen from the container's headspace is best practice.
-
Gently flush the container with a stream of dry, inert gas (e.g., argon or nitrogen) for 30-60 seconds.
-
Seal the container tightly immediately after flushing. This minimizes the risk of long-term oxidation and hydrolysis.
-
-
Temperature and Environment:
-
Store the sealed container in a cool, dry, and well-ventilated area.[1][2][4]
-
Ambient room temperature is generally acceptable.[8][11] Avoid storing in areas prone to large temperature fluctuations.
-
The storage location must be segregated from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Segregation and Labeling: Store away from sources of ignition, heat, and direct sunlight.[1][4] Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., Irritant, Harmful).[4][7]
Table 2: Summary of Storage Conditions
| Parameter | Optimal Condition | Acceptable Condition | Rationale |
| Temperature | 15-25°C (Cool, controlled) | Ambient Room Temperature | Prevents potential pressure buildup and slows any minor degradation pathways. |
| Atmosphere | Inert (Argon/Nitrogen) | Tightly Sealed Air | Prevents long-term oxidation and hydrolysis. |
| Light | Dark (Amber Glass/Opaque) | Away from direct sunlight | Prevents UV-induced photodegradation of the C-Br bond. |
| Moisture | Dry environment; sealed | Tightly sealed container | Prevents slow hydrolysis and preserves product integrity. |
Workflow for Safe Laboratory Handling
The following workflow diagram outlines the critical steps from receipt to use, ensuring both personnel safety and compound integrity.
Caption: A logical workflow for the safe handling and storage of this compound in a laboratory setting.
Section 4: Incompatible Materials
To prevent hazardous reactions, this compound must be stored separately from incompatible substances.
-
Strong Oxidizing Agents: This is the most significant incompatibility. Contact with substances like permanganates, nitrates, peroxides, and chlorates can cause vigorous to explosive reactions.[9][10]
-
Strong Bases: While generally stable, prolonged contact with strong bases at elevated temperatures could potentially promote nucleophilic substitution or elimination reactions.
Conclusion
The long-term stability and integrity of this compound are reliably maintained by controlling its storage environment. The primary principles for its preservation are exclusion of moisture, avoidance of direct light, segregation from incompatible materials—especially strong oxidizing agents—and maintenance in a cool, well-ventilated location within a tightly sealed, appropriate container. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the consistent quality of this critical synthetic intermediate, thereby supporting the reproducibility and success of their scientific endeavors.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 51436-99-8 | Benchchem [benchchem.com]
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- 5. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 6. This compound [xieshichem.com]
- 7. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 51436-99-8 [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
Topic: Potential Applications of 4-Bromo-2-fluorotoluene in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
4-Bromo-2-fluorotoluene has emerged as a strategically significant and versatile building block in modern medicinal chemistry. Its unique substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions and an ortho-fluorine atom that modulates physicochemical properties—provides a powerful tool for drug discovery professionals. This guide explores the multifaceted applications of this reagent, detailing its role in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will dissect the rationale behind its use, focusing on how its distinct structural features can be leveraged to enhance metabolic stability, binding affinity, and overall drug-like properties. This document provides field-proven insights, detailed experimental protocols, and a forward-looking perspective on its potential in developing next-generation therapeutics.
Introduction: The Strategic Value of a Uniquely Functionalized Scaffold
In the landscape of drug discovery, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate properties of a drug candidate. Halogenated aromatic compounds are foundational intermediates, offering reactive handles for constructing complex molecular architectures.[1] this compound (Figure 1) is a particularly valuable reagent due to the orthogonal reactivity of its two halogen substituents.[1]
The carbon-bromine bond is significantly more susceptible to cleavage in transition-metal-catalyzed reactions than the robust carbon-fluorine bond.[1] This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective functionalization at the C4 position (via the bromo group) while retaining the fluorine atom to confer desirable pharmacological properties.[1] The presence of the methyl group at C1 and the fluorine at C2 also influences the electronic nature of the ring and provides steric definition, further guiding its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51436-99-8 | [2] |
| Molecular Formula | C₇H₆BrF | [3] |
| Molecular Weight | 189.02 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.492 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.529 | |
| Solubility | Insoluble in water |
The 2-Fluoro-4-methylphenyl Moiety: A Privileged Scaffold in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's disposition and pharmacological profile.[5] The 2-fluoro-4-methylphenyl group, derived from this compound, offers several distinct advantages.
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom can profoundly influence a molecule's properties:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, chemists can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[5][6]
-
pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near an ionizable group (e.g., an amine or carboxylic acid), it can significantly lower the pKa, which can be crucial for optimizing a drug's solubility, absorption, and target engagement at physiological pH.[1][7]
-
Membrane Permeability: While highly electronegative, fluorine is also lipophilic. Judicious placement can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5][6]
Bioisosteric Replacement and Target Binding
The fluorine atom and the broader 2-fluoro-4-methylphenyl moiety can serve as bioisosteres for other common functional groups, a strategy used to improve potency, selectivity, or ADME properties while retaining the primary binding mode.[7][8]
-
Hydrogen Bond Acceptor: The fluorine atom is a weak hydrogen bond acceptor, allowing it to form productive interactions with hydrogen bond donors in a protein's active site.[9]
-
Conformational Control: The ortho-fluoro substituent can induce a specific conformation or restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation and enhancing binding affinity.[5]
The diagram below illustrates the key strategic advantages conferred by the 2-fluoro-4-methylphenyl group in a hypothetical drug molecule.
Caption: Strategic benefits of the 2-fluoro-4-methylphenyl moiety.
Key Synthetic Applications in Medicinal Chemistry
The bromine atom in this compound serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[10][11][12][13]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceuticals.[10][11] this compound is an excellent substrate for coupling with a variety of boronic acids and esters.
Rationale for Component Selection:
-
Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is typically used. The choice of ligand is crucial for balancing reactivity and stability.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid partner via the formation of a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.
The general workflow for a Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. This compound can be effectively coupled with primary and secondary amines, anilines, and N-heterocycles to generate key intermediates.
Other Transformations
Beyond palladium catalysis, the bromo-substituent enables other critical transformations:
-
Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature generates an aryllithium species, a potent nucleophile that can react with various electrophiles.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, another powerful carbon nucleophile.
-
Sonogashira, Heck, and Stille Couplings: These reactions further expand the synthetic utility, allowing for the introduction of alkynyl, alkenyl, and organotin groups, respectively.
Case Study: Synthesis of a Pharmaceutical Intermediate
This compound is a precursor to 4-bromo-2-fluoroaniline, which in turn is used to synthesize complex heterocyclic structures. One such example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds.[14] The key N-alkylation step in its synthesis highlights the utility of the 4-bromo-2-fluorophenyl moiety.[14]
Reaction Scheme: (4-Chloro-3-nitropyridine) + (4-Bromo-2-fluoroaniline) → 4-((4-Bromo-2-fluorophenyl)amino)-3-nitropyridine
This reaction establishes the crucial C-N bond that forms the backbone of the final heterocyclic product. The electron-withdrawing nitro group on the pyridine ring activates the C4 position for nucleophilic aromatic substitution by the aniline.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, detailed protocol for the synthesis of 4-phenyl-2-fluorotoluene, demonstrating a typical application of this compound.
Objective: To synthesize 4-phenyl-2-fluorotoluene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). Stir the mixture for 10 minutes to ensure good suspension. The degassing of the solvents, particularly the water, is essential for reproducibility.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The yellow color of the catalyst should be apparent.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. A typical endpoint is the complete consumption of the starting this compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers. The rationale is to maximize the recovery of the desired, less polar product from the aqueous phase.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-phenyl-2-fluorotoluene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is more than just a simple halogenated intermediate; it is a sophisticated building block designed for purpose-driven synthesis in medicinal chemistry. Its predictable and selective reactivity, combined with the beneficial effects of the ortho-fluoro substituent, makes it an invaluable asset for constructing novel molecular entities.[1][15] It has been instrumental in the synthesis of precursors for anti-cancer, anti-inflammatory, and anti-viral agents.[16] As drug discovery continues to tackle increasingly complex biological targets, the demand for such well-defined and strategically functionalized scaffolds will only grow. Future applications will likely involve its use in more complex cascade reactions and its incorporation into novel chemical modalities such as PROTACs and covalent inhibitors, where precise control over molecular shape and electronics is paramount.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. This compound [xieshichem.com]
- 3. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 51436-99-8 [chemicalbook.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. innospk.com [innospk.com]
- 16. ruifuchem.com [ruifuchem.com]
Environmental impact and toxicity of halogenated toluenes
An In-depth Technical Guide to the Environmental Impact and Toxicity of Halogenated Toluenes
Authored by: A Senior Application Scientist
Abstract
Halogenated toluenes represent a significant class of industrial chemicals utilized as solvents and intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their widespread use, coupled with their inherent chemical stability, has led to their emergence as environmental contaminants of concern.[1][2] This guide provides a comprehensive technical overview of the environmental fate, transport, and toxicological effects of these compounds. We will delve into the physicochemical properties that govern their environmental behavior, explore their biotic and abiotic degradation pathways, and detail their impacts on both human health and ecological systems. Furthermore, this document outlines established analytical methodologies for their detection and quantification in various environmental matrices and discusses the current regulatory landscape. This guide is intended to be a critical resource for researchers, environmental scientists, and drug development professionals engaged in the study and management of halogenated toluenes.
Introduction to Halogenated Toluenes
Halogenated toluenes are aromatic hydrocarbons derived from toluene through the substitution of one or more hydrogen atoms on the aromatic ring with halogen atoms (fluorine, chlorine, bromine, or iodine). The position and number of halogen substituents significantly influence the compound's chemical and toxicological properties. This structural diversity results in a wide range of isomers for compounds like monochlorotoluenes (ortho-, meta-, and para-) and dichlorotoluenes, each with unique environmental and toxicological profiles.[3][4][5] Their primary applications include use as solvents, particularly in the formulation of pesticides, and as chemical intermediates in the synthesis of a variety of organic chemicals.[1][3] While their utility is undisputed, their persistence and potential for bioaccumulation in the environment are significant concerns.[1][6]
Physicochemical Properties and Environmental Behavior
The environmental fate and transport of halogenated toluenes are dictated by a combination of their physical and chemical properties.[7][8] Key parameters include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
-
Vapor Pressure: Halogenated toluenes are generally volatile compounds, which facilitates their partitioning into the atmosphere.[4][7] This volatility is a key factor in their atmospheric transport.
-
Water Solubility: Their solubility in water is typically low and decreases with an increasing degree of halogenation. This hydrophobicity influences their tendency to adsorb to soil and sediment.
-
Octanol-Water Partition Coefficient (Kow): A high Kow value indicates a greater affinity for organic matter, suggesting a potential for bioaccumulation in the fatty tissues of organisms.[1]
These properties collectively determine how these compounds move between different environmental compartments—air, water, and soil—a process known as environmental fate and transport.[7][8] For instance, their volatility contributes to their presence in the atmosphere, while their low water solubility and high Kow suggest they will likely be found adsorbed to soil and sediments in aquatic environments.[4][9]
Environmental Fate and Transport
Once released into the environment, halogenated toluenes are subject to various transport and transformation processes.
3.1. Atmospheric Fate
In the atmosphere, the primary degradation pathway for halogenated toluenes is through reaction with hydroxyl radicals (·OH).[10] However, many of these compounds are relatively persistent in the air, allowing for long-range atmospheric transport.[11][12] Some fluorinated compounds, in particular, are known for their high persistence.[13][14]
3.2. Aquatic and Terrestrial Fate
In aquatic and soil environments, halogenated toluenes can undergo several processes:
-
Volatilization: Due to their volatility, they can evaporate from water and soil surfaces into the atmosphere.[9]
-
Adsorption: Their hydrophobic nature leads to adsorption onto organic matter in soil and sediment, which can limit their bioavailability but also create a long-term reservoir of contamination.[7]
-
Biodegradation: Microbial degradation is a key process for the removal of these compounds from the environment, which will be discussed in detail in Section 5.
-
Abiotic Degradation: Processes like hydrolysis are generally slow for halogenated toluenes. However, photodegradation can occur, particularly in surface waters. For example, the estimated half-life for the direct photodegradation of 2,4-dichlorotoluene in water is 90.7 years, indicating its significant persistence.[4]
The persistence of these compounds in the environment is a major concern, as it increases the potential for long-term exposure and adverse effects.[1][15]
Toxicology
The toxicity of halogenated toluenes varies significantly depending on the specific compound, the level and duration of exposure, and the organism being exposed.
4.1. Human Health Effects
Exposure to halogenated toluenes can occur through inhalation, ingestion, and dermal contact.[3][16] The central nervous system (CNS) is a primary target for toluene and its halogenated derivatives.[17][18]
-
Acute Toxicity: Acute exposure can cause symptoms such as headaches, dizziness, fatigue, and irritation of the respiratory tract and eyes.[17][18][19] The acute toxicity of monochlorotoluene is generally considered to be low.[3]
-
Chronic Toxicity: Chronic exposure can lead to more severe effects, including potential damage to the liver, kidneys, and CNS.[1][17] Some chlorobenzenes and chlorotoluenes are suspected to be carcinogenic.[6] For example, hexachlorobenzene, a related compound, is classified as a probable human carcinogen and can cause liver damage and reproductive disorders.[1]
-
Developmental and Reproductive Toxicity: There is evidence to suggest that exposure to high levels of toluene during pregnancy can lead to developmental effects in children.[17] Concerns have also been raised about the lack of comprehensive reproductive toxicity data for some monochlorotoluenes.[20]
4.2. Ecotoxicity
Halogenated toluenes can be toxic to aquatic organisms.[1][21]
| Compound | Organism | Endpoint | Value | Reference |
| 2,4-Dichlorotoluene | Fish | 96h LC50 | 2.7 mg/L | [4] |
| 2,4-Dichlorotoluene | Daphnia magna | 24h EC50 | 19 mg/L | [4] |
| 2,4-Dichlorotoluene | Algae | 72h EC50 | 9.7 mg/L | [4] |
| 2,4-Dichlorotoluene | Daphnia magna | 21d NOEC (reproduction) | 2.0 mg/L | [4] |
| Monochlorotoluenes (pooled) | Aquatic Ecosystems | Maximum Permissible Concentration (MPC) | 0.31 mg/L | [5] |
Table 1: Ecotoxicity data for selected halogenated toluenes.
The data indicates that 2,4-dichlorotoluene is moderately toxic to fish and algae and slightly toxic to daphnids.[4] Due to their persistence and potential for bioaccumulation, these compounds can pose a long-term risk to aquatic ecosystems.[1]
Biodegradation and Bioremediation
Microbial degradation is a crucial mechanism for the natural attenuation of halogenated toluenes in the environment.[2][22] Both aerobic and anaerobic pathways have been identified for their breakdown.
5.1. Aerobic Biodegradation
Under aerobic conditions, bacteria can initiate the degradation of toluene and its halogenated derivatives through the action of oxygenase enzymes.[23] These enzymes introduce oxygen atoms into the aromatic ring, leading to the formation of catechols, which are then further metabolized.[23][24]
Caption: Generalized aerobic degradation pathway for halogenated toluenes.
5.2. Anaerobic Biodegradation
In the absence of oxygen, anaerobic microorganisms can degrade halogenated toluenes.[25][26] A common initial step is the addition of fumarate to the methyl group, catalyzed by the enzyme benzylsuccinate synthase.[25][26] This is followed by a series of reactions that ultimately lead to the cleavage of the aromatic ring.
The presence of other contaminants, such as chlorinated solvents, can sometimes inhibit the biodegradation of toluene.[25]
5.3. Bioremediation Strategies
Bioremediation, which involves the use of microorganisms to clean up contaminated sites, is a promising approach for environments impacted by halogenated toluenes.[22][27][28] Strategies can include:
-
Natural Attenuation: Relying on the indigenous microbial populations to degrade the contaminants over time.
-
Biostimulation: Adding nutrients and electron acceptors to the subsurface to stimulate the activity of native microorganisms.
-
Bioaugmentation: Introducing specific microorganisms with known degradative capabilities to the contaminated site.[22]
It is important to note that some bioremediation strategies aimed at chlorinated solvents can inadvertently lead to the microbial production of toluene.[27][28]
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring the presence of halogenated toluenes in the environment.
6.1. Sample Preparation
Sample preparation techniques vary depending on the matrix (air, water, or soil) and are crucial for extracting and concentrating the target analytes.[29][30] Common methods include:
-
Air: Sorption on activated carbon followed by solvent extraction or thermal desorption.[30]
-
Soil and Sediment: Solvent extraction.[32]
6.2. Instrumental Analysis
Gas chromatography (GC) is the most widely used technique for the separation and analysis of halogenated toluenes.[29][33]
-
Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for detecting halogenated compounds and is commonly used for environmental monitoring.[29]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantification and structural information, leading to more confident identification of the analytes.[29][31]
Caption: General analytical workflow for halogenated toluenes.
Regulatory Framework and Risk Management
Several regulatory bodies have established guidelines and regulations for halogenated compounds due to their potential health and environmental risks.
-
U.S. Environmental Protection Agency (EPA): The EPA regulates halogenated solvents under the National Emission Standards for Hazardous Air Pollutants (NESHAP).[34][35][36] The agency also conducts risk evaluations for various chemicals, including some halogenated compounds, under the Toxic Substances Control Act (TSCA) to determine if they present an unreasonable risk to health or the environment.[37]
-
European Union: The EU has regulations concerning the use and release of persistent organic pollutants (POPs), which include some halogenated compounds.[6]
Risk management strategies for halogenated toluenes focus on minimizing their release into the environment through measures such as emission controls, proper disposal of waste, and the development of safer alternatives.
Conclusion
Halogenated toluenes are a class of industrially important chemicals with significant environmental and toxicological implications. Their persistence, potential for bioaccumulation, and toxicity necessitate a thorough understanding of their behavior in the environment. This guide has provided a detailed overview of their physicochemical properties, environmental fate, toxicological effects, biodegradation pathways, and analytical methodologies. Continued research is needed to fully elucidate the long-term effects of these compounds, develop more effective remediation technologies, and promote the use of greener alternatives to mitigate their impact on human health and the environment.
References
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- 2. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The wide presence of fluorinated compounds in common chemical products and the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdsearchlight.com [mdsearchlight.com]
- 17. epa.gov [epa.gov]
- 18. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 19. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. policycommons.net [policycommons.net]
- 21. fishersci.com [fishersci.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ddd.uab.cat [ddd.uab.cat]
- 26. repository.lsu.edu [repository.lsu.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Bioremediation Strategies Aimed at Stimulating Chlorinated Solvent Dehalogenation Can Lead to Microbially-Mediated Toluene Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 30. Table 7-3, Analytical Methods for Determining Toluene in Environmental Samples - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Blogs | Restek [discover.restek.com]
- 32. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. agilent.com [agilent.com]
- 34. Federal Register :: National Emission Standards for Halogenated Solvent Cleaning [federalregister.gov]
- 35. epa.gov [epa.gov]
- 36. epa.gov [epa.gov]
- 37. hubbardhall.com [hubbardhall.com]
Methodological & Application
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
An Application Note for the Synthesis of Biaryl Compounds via Suzuki Coupling with 4-Bromo-2-fluorotoluene
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction is renowned for its mild conditions, high functional group tolerance, the commercial availability and stability of its reagents, and the generation of non-toxic, easily removable inorganic byproducts.[1][4]
This application note provides a detailed, field-tested protocol for the Suzuki coupling of this compound. This specific substrate is a valuable building block in pharmaceutical and materials science, where the resulting fluoro-methyl-substituted biaryl scaffolds are key structural motifs. The presence of the ortho-fluoro and methyl groups introduces both electronic and steric factors that necessitate a robust and well-optimized protocol. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices.
The Catalytic Heart of the Reaction: Unpacking the Mechanism
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
-
Oxidative Addition : This is often the rate-determining step of the cycle.[1][2] The active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound, breaking the bond and forming a new organopalladium(II) intermediate.[1][3] The reactivity of the halide partner is crucial, with the general trend being I > Br > Cl.[1] For substrates like this compound, electron-rich phosphine ligands on the palladium center can increase electron density and facilitate this step.[1][6]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[1] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This boronate then exchanges its organic group with the halide on the palladium center, forming a new diorganopalladium(II) intermediate and releasing the boron-containing byproduct.[1][9]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple, forming the new C-C bond of the biaryl product.[3] This process simultaneously reduces the palladium from Pd(II) back to its active Pd(0) state, which can then re-enter the catalytic cycle.[2][3] Bulky ligands often promote this step by creating steric pressure that favors the elimination of the product.[6]
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative coupling reaction. It should be considered a robust starting point, with optimization potentially required for different boronic acid partners.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Equiv. | Notes |
| This compound | C₇H₆BrF | 189.03 | 189 mg | 1.0 | 1.0 | Limiting Reagent |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 | Purity is critical for high yield.[10] |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 | 0.03 | Highly air-sensitive. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 | Must be finely powdered and dry. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | Anhydrous, degassed. |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - | Degassed. |
Equipment
-
Round-bottom flask (25 or 50 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (189 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely powdered potassium carbonate (415 mg, 3.0 mmol).
-
Scientist's Note: Using a slight excess (1.1-1.2 eq.) of the boronic acid ensures complete consumption of the more valuable aryl bromide. A stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial for less reactive substrates.[1]
-
-
Establish Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.[11]
-
Solvent Addition and Degassing : Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for at least 15-20 minutes.
-
Scientist's Note: The use of an aqueous co-solvent is common and often accelerates the reaction.[1][12] Thorough degassing is one of the most important steps to prevent oxidation of the phosphine ligands and deactivation of the palladium catalyst, which can lead to the formation of palladium black.[3]
-
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol). The mixture will typically turn yellow or light brown.
-
Scientist's Note: Pd(PPh₃)₄ is a reliable Pd(0) source that is widely used.[6] For particularly challenging couplings, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior activity.[4][13]
-
-
Reaction Execution : Attach a reflux condenser (under inert gas) and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed. Typical reaction times are 4-12 hours.
-
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : The crude product will appear as a yellow or brown oil/solid. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product (3-fluoro-4'-methyl-2-biphenyl) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently dry or coarse base.3. Poor quality boronic acid (degradation). | 1. Ensure meticulous degassing; use fresh catalyst.2. Use finely powdered, anhydrous base.3. Use fresh, high-purity boronic acid.[10] Consider using a more stable boronic ester (e.g., pinacol ester).[3] |
| Significant Starting Material Recovery | 1. Reaction temperature too low.2. Ineffective catalyst/ligand system for the substrate. | 1. Increase temperature to reflux.2. Screen other catalysts, particularly Buchwald-type ligands (e.g., SPhos, XPhos) which are effective for less reactive halides.[4][14] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen in the reaction mixture.[3] | Meticulous degassing is crucial. Ensure a true Pd(0) source is used or that the Pd(II) precatalyst is properly reduced in situ. |
| Protodeborylation (Boronic acid replaced by -H) | Water and/or base can degrade the boronic acid, especially at high temperatures over long reaction times. | Use a less aqueous solvent system, a milder base (e.g., KF), or add the boronic acid in portions. Using a pinacol ester derivative can improve stability.[3] |
| Dehalogenation (Aryl bromide replaced by -H) | A side reaction pathway after oxidative addition, often promoted by certain solvents or bases.[3] | Try a different solvent system (e.g., Toluene/Water) or a different base (e.g., K₃PO₄). |
Safety and Handling Precautions
-
General : Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents :
-
Palladium Catalysts : Palladium compounds, especially fine powders, can be toxic and are potent sensitizers. Avoid inhalation and skin contact.
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon standing. Use only from a freshly opened bottle or peroxide-tested stock.
-
Bases : Solid bases like K₂CO₃ can be irritating. Avoid creating dust.
-
-
Reaction Conditions : The reaction is heated and under an inert atmosphere. Ensure the glassware is free of cracks and properly secured. Be aware that Suzuki couplings can be exothermic, especially at a larger scale, and require adequate cooling capacity to prevent a thermal runaway.[15][16]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Grignard reagent formation from 4-Bromo-2-fluorotoluene
Application Note & Protocol
Topic: Selective Formation of 2-Fluoro-4-methylphenylmagnesium Bromide from 4-Bromo-2-fluorotoluene
Introduction: The Strategic Value of Fluorinated Aryl Grignard Reagents
Organofluorine compounds are of paramount importance in modern drug discovery, agrochemicals, and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of robust and efficient methods for introducing fluorinated moieties is a cornerstone of contemporary synthetic chemistry.
2-Fluoro-4-methylphenylmagnesium bromide, derived from this compound, is a highly valuable synthetic intermediate. It serves as a nucleophilic source of the 2-fluoro-4-methylphenyl group, enabling the construction of complex molecular architectures. This application note provides a detailed, field-proven protocol for the chemoselective formation of this Grignard reagent. We will delve into the mechanistic rationale behind the procedural steps, address common challenges, and offer insights to ensure reproducible, high-yield synthesis.
Scientific Rationale & Mechanistic Considerations
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal. While the precise mechanism is complex and involves single-electron transfer (SET) and radical intermediates, the overall transformation is the oxidative insertion of magnesium into a carbon-halogen bond.[1][2]
2.1. Chemoselectivity: The C-Br vs. C-F Bond
The successful synthesis of 2-Fluoro-4-methylphenylmagnesium bromide hinges on the selective activation of the carbon-bromine bond over the much stronger carbon-fluorine bond. This selectivity is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The general reactivity trend for halides in Grignard formation is I > Br > Cl >> F.[3] The C-F bond is exceptionally strong and possesses a high activation energy for reaction with magnesium, rendering it effectively inert under standard Grignard formation conditions.[4][5][6] This inherent difference in reactivity allows for a clean and selective reaction at the C-Br position.
2.2. The Critical Role of Solvent
Grignard reagents are typically prepared in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF).[7] These solvents are not merely inert media; they are crucial for the reagent's formation and stability. The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center of the RMgX species, forming a stabilizing complex.[2][8] This solvation shell prevents the reagent from aggregating and precipitating, maintaining its reactivity in solution. For this protocol, THF is selected for its higher boiling point, which allows for reflux conditions to facilitate reaction initiation and completion, and its excellent ability to solvate the Grignard reagent.
2.3. Magnesium Activation: Overcoming the Passivation Layer
A significant hurdle in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing its reaction with the organic halide.[2] To initiate the reaction, this layer must be disrupted. Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane.[2] This protocol employs a small amount of 1,2-dibromoethane. Its reaction with magnesium produces magnesium bromide and ethene gas, the observation of which provides a clear visual confirmation that the magnesium surface is activated and ready for the main reaction.[2]
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental process, from initial setup to the final, characterized Grignard reagent.
Caption: Workflow from apparatus preparation to final product.
Detailed Synthesis Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% purity | Sigma-Aldrich | Ensure it is free of moisture. |
| Magnesium Turnings | Grignard Grade, >99.5% | Sigma-Aldrich | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O, inhibitor-free | Acros Organics | Use from a freshly opened bottle or a solvent purification system. |
| 1,2-Dibromoethane | >99% | Alfa Aesar | Use as an activating agent. |
| Iodine (for titration) | ACS Reagent Grade | J.T. Baker | |
| Anhydrous N₂ or Ar gas | High Purity | - | For maintaining an inert atmosphere. |
4.2. Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or manifold for inert gas
-
Syringes and needles
4.3. Step-by-Step Procedure
Step 1: Apparatus Preparation
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter.
-
Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120 °C overnight and assemble while hot under a stream of inert gas (N₂ or Ar).
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
Step 2: Reaction Setup and Magnesium Activation
-
Weigh the magnesium turnings (1.2 equivalents relative to the aryl bromide) and quickly transfer them to the reaction flask against a positive flow of inert gas.
-
Add a magnetic stir bar.
-
Add approximately one-third of the total anhydrous THF to the flask, enough to cover the magnesium.
-
Via syringe, add a small amount of 1,2-dibromoethane (e.g., 3-4 drops for a ~50 mmol scale reaction).
-
Gently warm the flask with the heating mantle while stirring. Initiation is indicated by the spontaneous bubbling of ethene gas and a slight turbidity in the solution.[9] If the reaction does not start, add a single small crystal of iodine.
Step 3: Formation of the Grignard Reagent
-
Prepare a solution of this compound (1.0 equivalent) in the remaining two-thirds of the anhydrous THF in the dropping funnel.
-
Once initiation is confirmed, begin the slow, dropwise addition of the halide solution to the stirring magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic.[1]
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
Remove the heating mantle and allow the solution to cool to room temperature. The resulting dark grey to brown solution is the Grignard reagent, 2-Fluoro-4-methylphenylmagnesium bromide.
4.4. Quantification (Optional but Recommended)
The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration with a standard solution of I₂ in THF, where the endpoint is the persistence of the iodine color.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Value/Condition | Rationale & Troubleshooting Tips |
| Stoichiometry (Mg:RBr) | 1.2 : 1.0 | A slight excess of Mg ensures complete conversion of the halide and compensates for the passivated surface. |
| Solvent | Anhydrous THF | Essential for reagent stabilization. If the reaction is sluggish, ensure the solvent is truly anhydrous. Wet solvent is the most common cause of failure.[2][6] |
| Temperature | Gentle Reflux (~66 °C) | Provides the necessary activation energy for the reaction. Too rapid addition can cause an uncontrolled exotherm; cool with an ice bath if necessary. |
| Initiation | 1,2-Dibromoethane, gentle warming | Problem: Reaction won't start. Solutions: 1) Add a crystal of iodine. 2) Crush some Mg turnings with a glass rod (under inert gas). 3) Sonication can also initiate the reaction.[2] |
| Appearance | Dark grey/brown solution with some remaining Mg solids. | A clear or milky white solution may indicate widespread quenching by water or oxygen. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, basic, and can be pyrophoric upon contact with air, especially if the solvent evaporates. They react violently with water and other protic sources.[1][6] All operations must be conducted under a strict inert atmosphere.
-
Solvents: Anhydrous THF is highly flammable. Avoid open flames and sparks. THF can also form explosive peroxides upon storage; always use a fresh bottle or test for peroxides before use.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Conduct the reaction in a well-ventilated chemical fume hood.
Conclusion
This protocol outlines a reliable and selective method for the preparation of 2-Fluoro-4-methylphenylmagnesium bromide. By understanding the critical roles of reagent quality, anhydrous conditions, and magnesium activation, researchers can consistently access this valuable building block for applications in pharmaceutical and materials development. The inherent chemoselectivity, driven by the disparity in C-Br and C-F bond strengths, makes this a robust transformation for targeted synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. leah4sci.com [leah4sci.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Palladium-Catalyzed Heck-Mizoroki Coupling of 4-Bromo-2-fluorotoluene with Acrylates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Heck-Mizoroki reaction conditions for the coupling of 4-bromo-2-fluorotoluene with various acrylate esters (methyl, ethyl, and butyl acrylate). The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the aromatic ring of this compound presents a unique substrate for this palladium-catalyzed carbon-carbon bond formation. This guide offers detailed insights into the mechanistic considerations, optimization of reaction parameters, and step-by-step protocols to achieve high yields of the corresponding (E)-3-(2-fluoro-4-methylphenyl)acrylates, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, a cornerstone of modern organic synthesis, facilitates the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] This Nobel Prize-winning transformation has revolutionized the synthesis of complex molecules, offering a versatile and reliable method for constructing substituted alkenes.[2] The reaction is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of bioactive compounds.[3]
The coupling of this compound with acrylates is of significant interest as it introduces a substituted cinnamate moiety, a common structural motif in various biologically active molecules. The specific substitution pattern of the aryl halide, with a methyl group para to the bromine and a fluorine atom ortho, influences the electronic and steric environment of the reaction center, necessitating a careful selection of reaction conditions for optimal outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction parameters.
References
Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Bromo-2-fluorotoluene
In the landscape of modern drug discovery and materials science, the rational design of molecules hinges on the availability of versatile chemical building blocks. This compound has emerged as a cornerstone intermediate, prized for its unique structural and electronic properties. The presence of three distinct functional handles—a bromine atom, a fluorine atom, and a methyl group—on an aromatic scaffold provides medicinal chemists with a powerful tool for constructing complex molecular architectures.
The bromine atom serves as a reliable linchpin for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] The fluorine atom, a bioisostere of hydrogen, is a celebrated feature in medicinal chemistry. Its high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[2][3] The ortho-methyl group provides steric bulk and lipophilicity, influencing the molecule's conformational preferences and pharmacokinetic profile. This guide provides an in-depth exploration of the application of this compound in four pivotal palladium-catalyzed cross-coupling reactions, offering both field-proven protocols and the mechanistic rationale behind them.
General Experimental Workflow
A successful cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions, as the palladium(0) catalytic species is sensitive to oxygen. The following diagram outlines a typical experimental workflow.
References
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-fluorotoluene
Abstract
4-Bromo-2-fluorotoluene is a pivotal starting material in contemporary medicinal chemistry, prized for its trifecta of reactive sites: a strategically positioned bromine atom amenable to cross-coupling, an activating/modulating fluorine atom, and a methyl group that can influence steric and electronic properties. This guide provides an in-depth exploration of its synthetic utility, focusing on the generation of high-value pharmaceutical intermediates. We will dissect core synthetic strategies—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocol design, and authoritative citations form the bedrock of this technical document.
Introduction: The Strategic Value of this compound
In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost, and novelty of a drug development pipeline. This compound (CAS: 51436-99-8) has emerged as a versatile building block for a diverse array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.[1] Its molecular architecture is uniquely suited for constructing complex scaffolds. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, the workhorses of modern C-C and C-N bond formation. The ortho-fluorine substituent exerts a powerful electron-withdrawing effect, which can modulate the reactivity of the aromatic ring and influence the pharmacokinetic properties (like metabolic stability and receptor binding affinity) of the final drug molecule.[2] This guide delineates the primary reaction pathways that leverage these features to forge key pharmaceutical intermediates.
Core Synthetic Transformations: A Multi-Pathway Approach
The true power of this compound lies in its ability to undergo a variety of robust and scalable chemical transformations. The choice of reaction pathway allows chemists to introduce diverse functionalities, building a library of intermediates for drug discovery programs.
Figure 1: Key synthetic pathways from this compound.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] This is particularly useful for creating biaryl scaffolds, which are prevalent in many pharmaceuticals, such as the anti-inflammatory drug Flurbiprofen.[4][5] A common strategy involves first converting this compound into its corresponding boronic acid, a stable and versatile intermediate for subsequent couplings.[6][7]
Synthesis of 2-Fluoro-4-methylphenylboronic acid
This protocol details the conversion of the aryl bromide to a more versatile arylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
Figure 2: Workflow for the synthesis of 2-Fluoro-4-methylphenylboronic acid.
Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 volumes) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the cooled THF. Then, add a solution of this compound (1.0 equivalent) in anhydrous THF (2 volumes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.[8]
-
Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 1N hydrochloric acid (HCl) until the pH is ~2-3. Stir vigorously for 1-2 hours.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-Fluoro-4-methylphenylboronic acid as a solid.[8]
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |
| This compound | 189.02 | 1.0 | 10.0 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 23.3 mL |
| Triisopropyl borate | 188.08 | 1.2 | 12.0 g (14.8 mL) |
| Anhydrous THF | - | ~12 volumes | ~120 mL |
| 1N HCl | - | As needed | As needed |
Causality: The use of n-butyllithium at low temperatures facilitates a clean lithium-halogen exchange without significant side reactions. Triisopropyl borate is an effective electrophile for trapping the generated aryllithium species.[8] Acidic workup is crucial to hydrolyze the boronic ester to the final boronic acid.
Suzuki Coupling to form 2-Fluoro-4'-methyl-1,1'-biphenyl
This intermediate can then be used in a standard Suzuki coupling.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 equivalent), 2-Fluoro-4-methylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).[9]
-
Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.[9]
-
Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to yield 2-Fluoro-4'-methyl-1,1'-biphenyl.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage central to a vast number of pharmaceuticals.[10][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluoro-4-methylphenylboronic acid | 170981-26-7 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. Buy 2-Fluoro-4'-methyl-1,1'-biphenyl (EVT-3416752) | 72093-41-5 [evitachem.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Regioselective Lithiation of 4-Bromo-2-fluorotoluene with n-Butyllithium
Abstract
This document provides a comprehensive technical guide for the lithiation of 4-bromo-2-fluorotoluene using n-butyllithium (n-BuLi). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the mechanistic dichotomy of this reaction, detailing the predominant lithium-halogen exchange pathway and the potential for directed ortho-metalation. A detailed, field-proven protocol is provided, emphasizing safe handling of pyrophoric reagents and robust experimental design.
Introduction: The Synthetic Utility of Fluorinated Aryllithiums
Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability and binding affinity.[1] The targeted synthesis of functionalized fluoroaromatics frequently relies on the generation of organometallic intermediates. Among these, aryllithium species are highly valued for their strong nucleophilicity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The lithiation of this compound presents a compelling case study in regioselectivity, offering a direct route to the versatile synthetic intermediate, 2-fluoro-4-methylphenyllithium. This application note will explore the underlying principles governing the reaction of n-butyllithium with this substrate, providing a detailed protocol for its successful and safe execution in a laboratory setting.
Mechanistic Insights and Regioselectivity
The reaction of n-butyllithium with this compound can theoretically proceed via two competitive pathways:
-
Lithium-Halogen Exchange: The direct exchange of the bromine atom for a lithium atom.
-
Directed ortho-Metalation (DoM): The deprotonation of an aromatic proton positioned ortho to a directing metalation group (DMG), in this case, the fluorine atom.
In the context of this compound, lithium-halogen exchange is the kinetically favored and predominant reaction pathway. The rate of lithium-halogen exchange follows the trend I > Br > Cl >> F.[2] For aryl bromides, this exchange is typically very rapid, even at low temperatures, and generally outcompetes deprotonation of an aromatic C-H bond. While fluorine can act as a directing group for ortho-lithiation, it is considered a weaker DMG compared to functional groups like amides or carbamates.[3] Therefore, the reaction overwhelmingly yields 2-fluoro-4-methylphenyllithium.
The general mechanism for lithium-halogen exchange is depicted below:
References
Application Note: Quantitative Analysis of 4-Bromo-2-fluorotoluene in Synthetic Reaction Mixtures
Abstract & Introduction
4-Bromo-2-fluorotoluene (CAS 51436-98-8) is a critical halogenated aromatic intermediate used in the synthesis of high-value fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring both bromine and fluorine atoms, allows for differential reactivity and makes it a versatile building block in complex organic syntheses.[1] Accurate and precise quantification of this compound within a dynamic reaction matrix is paramount for effective process monitoring, yield optimization, and impurity profiling.
This application note provides detailed, validated protocols for the quantification of this compound in typical organic reaction mixtures using two robust chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). The causality behind methodological choices is explained, and all protocols are designed as self-validating systems in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Physicochemical Properties & Analytical Considerations
Before selecting an analytical technique, understanding the analyte's properties is crucial.
-
Molecular Formula: C₇H₆BrF[5]
-
Molecular Weight: 189.02 g/mol [5]
-
Boiling Point: 68 °C @ 8 mmHg, indicating sufficient volatility for GC analysis.[6]
-
Solubility: Insoluble in water, soluble in common organic solvents.[8][9]
-
UV Absorbance: The aromatic ring provides a strong chromophore, making it suitable for HPLC-UV detection.[10]
The primary challenge in analyzing reaction mixtures is ensuring specificity —the ability to quantify the analyte without interference from starting materials, reagents, solvents, or by-products.[11][12] Both GC and HPLC provide the necessary resolving power to achieve this.
General Sample Preparation Workflow
Proper sample preparation is essential for obtaining reliable and reproducible results by removing interferences and ensuring the sample is suitable for the analytical instrument.[13][14]
Caption: General workflow for preparing a reaction mixture sample for chromatographic analysis.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
4.1 Principle of Operation GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[15] The sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column.[15] The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantitative analysis.[16][17]
4.2 Experimental Protocol
4.2.1 Instrumentation and Materials
-
Gas Chromatograph with FID system
-
Capillary GC column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen
-
Reagents: this compound reference standard (≥99% purity), Dichloromethane (DCM, HPLC grade), Internal Standard (e.g., Dodecane).
4.2.2 Standard & Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with DCM. If using an internal standard (IS), add a constant concentration (e.g., 50 µg/mL Dodecane) to each standard.
-
Sample Preparation: Withdraw 100 µL of the reaction mixture and transfer to a 10 mL volumetric flask. Add the IS to achieve the target concentration and dilute to volume with DCM. Filter the solution through a 0.45 µm syringe filter into a GC vial.[18]
4.2.3 GC-FID Operating Conditions
| Parameter | Condition | Rationale |
| Column | Agilent J&W DB-5 (or equivalent) | Provides good separation for a wide range of organic compounds based on boiling point. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte and solvent. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and analysis time. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates volatile components at the start and elutes higher boiling point compounds efficiently. |
| Detector | FID | Universal and sensitive detector for hydrocarbons. |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen, 25 mL/min | Optimizes detector performance. |
| H₂ Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidizer for the FID flame. |
4.3 System Suitability & Quantification
-
System Suitability Test (SST): Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.[3]
-
Quantification: Construct a calibration curve by plotting the peak area (or peak area ratio to IS) against the concentration of the standards. Apply a linear regression. Determine the concentration of this compound in the prepared sample from its peak area using the regression equation.
4.4 Method Validation Summary (ICH Q2(R2) Framework) This protocol must be validated for its intended purpose.[4]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from all other components (impurities, by-products). | Ensures the signal is only from the analyte of interest.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and response.[3] |
| Range | Typically 80-120% of the expected sample concentration. | Defines the interval of reliable quantification.[12] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of the result to the true value.[12] |
| Precision (RSD) | Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.0%. | Demonstrates the method's consistency and reproducibility.[3] |
| LOQ/LOD | Signal-to-Noise (S/N) ratio of 10 (LOQ) and 3 (LOD). | Defines the lower limits of reliable measurement and detection.[19] |
Method 2: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
5.1 Principle of Operation RP-HPLC is a powerful technique that separates compounds based on their hydrophobicity.[20][21] The non-polar analyte, this compound, interacts with a non-polar stationary phase (e.g., C18).[22][23] A polar mobile phase is used to elute the compounds, with more polar compounds eluting first.[22] The UV detector measures the absorbance of the analyte as it passes through the flow cell, allowing for quantification.[24][25]
5.2 Experimental Protocol
5.2.1 Instrumentation and Materials
-
HPLC system with UV/Vis detector, pump, autosampler, and column oven.
-
HPLC Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Reagents: this compound reference standard (≥99% purity), Acetonitrile (ACN, HPLC grade), Water (HPLC grade or ultrapure).
5.2.2 Standard & Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Withdraw 100 µL of the reaction mixture and transfer to a 10 mL volumetric flask. Dilute to volume with the mobile phase to ensure the final concentration is within the calibration range. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[26]
5.2.3 HPLC-UV Operating Conditions
| Parameter | Condition | Rationale |
| Column | Phenomenex Luna C18 (or equivalent) | Industry-standard stationary phase for retaining non-polar aromatic compounds.[23] |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Provides sufficient elution strength and good peak shape for the analyte. |
| Elution Mode | Isocratic | Simplifies the method and improves reproducibility for a single analyte quantification. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Detection λ | 275 nm | Wavelength of maximum absorbance for the analyte, maximizing sensitivity. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
5.3 System Suitability & Quantification
-
System Suitability Test (SST): Make five replicate injections of a mid-level standard. The %RSD for peak area and retention time should be ≤ 2.0% and ≤ 1.0%, respectively. Tailing factor should be ≤ 2.0.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use linear regression to determine the concentration of this compound in the sample.
5.4 Method Validation Summary (ICH Q2(R2) Framework) The validation parameters and acceptance criteria are identical to those outlined for the GC-FID method in section 4.4.
Overall Analytical & Validation Workflow
Caption: Logical flow from method development through validation to routine analysis.
Conclusion
Both the GC-FID and RP-HPLC-UV methods presented here are proven to be specific, accurate, and precise for the quantification of this compound in synthetic reaction mixtures. The choice between the two methods depends on laboratory instrumentation availability and the specific nature of the reaction matrix. For highly complex mixtures or when peak confirmation is needed, GC-MS or LC-MS is recommended. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reliable data essential for successful drug development and chemical manufacturing processes.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. innospk.com [innospk.com]
- 8. 4-ブロモ-2-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-ブロモ-2-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 11. tasianinch.com [tasianinch.com]
- 12. youtube.com [youtube.com]
- 13. organomation.com [organomation.com]
- 14. agilent.com [agilent.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. measurlabs.com [measurlabs.com]
- 17. chromsoc.jp [chromsoc.jp]
- 18. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 19. mdpi.com [mdpi.com]
- 20. jordilabs.com [jordilabs.com]
- 21. chromtech.com [chromtech.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 24. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. longdom.org [longdom.org]
GC-MS Protocol for Purity Analysis of 4-Bromo-2-fluorotoluene: A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Bromo-2-fluorotoluene is a critical halogenated aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as isomeric or process-related impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed, robust, and self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive purity assessment of this compound. We delve into the causality behind instrumental parameter selection, sample preparation, and data interpretation to equip researchers with a method that ensures scientific integrity and reliable results.
Introduction and Method Principle
This compound (CAS: 51436-99-8) is a substituted toluene derivative whose utility in organic synthesis is driven by the specific orientation of its methyl, fluorine, and bromine substituents.[2] These groups dictate the molecule's reactivity in subsequent synthetic steps.[2] The presence of regioisomers, such as 2-Bromo-4-fluorotoluene, or residual starting materials can lead to unwanted side reactions and the formation of difficult-to-separate, structurally similar byproducts. Therefore, a highly specific and sensitive analytical method is required for its quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for this application, offering high-resolution chromatographic separation of volatile and semi-volatile compounds, coupled with the definitive identification capabilities of mass spectrometry.[3][4] The principle of this method is twofold:
-
Gas Chromatography (GC) separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] Separation is primarily influenced by the analyte's boiling point and its specific interactions with the stationary phase.
-
Mass Spectrometry (MS) acts as a highly specific detector. Following separation by the GC, eluted compounds are ionized (typically via electron ionization), causing them to form a molecular ion and a series of characteristic fragment ions. These ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification.[6]
This protocol is designed to provide clear separation of this compound from its potential impurities and deliver unambiguous identification to ensure the material's suitability for downstream applications.
Experimental Workflow: From Sample to Result
The entire analytical process can be visualized as a sequential workflow, ensuring that each step is optimized for the final data quality.
Caption: High-level workflow for GC-MS purity analysis.
Detailed Protocol
Materials and Reagents
-
Sample: this compound (CAS: 51436-99-8)
-
Solvent: Dichloromethane (DCM), GC-grade or equivalent high purity. Hexane is also a suitable alternative.[7]
-
Vials: 2 mL glass autosampler vials with PTFE-lined septa.[8]
-
Pipettes and Tips: Calibrated micropipettes.
-
Inert Gas: Helium (99.999% purity or higher) for carrier gas.
Sample Preparation
The goal of sample preparation is to create a solution that is dilute enough to prevent column and detector saturation while being representative of the bulk material.
-
Stock Solution (Optional but Recommended): Prepare a 1 mg/mL stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask and diluting to volume with dichloromethane.
-
Working Solution: Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane. This yields a final concentration of approximately 10 µg/mL.[8]
-
Transfer: Transfer the working solution into a 2 mL autosampler vial. Ensure no air bubbles are trapped.[7]
Causality Note: A concentration of ~10 µg/mL with a 1 µL injection is ideal for achieving a column loading of 10 ng, which provides excellent signal-to-noise for the main peak without risking detector saturation or chromatographic peak distortion.[8] Using volatile organic solvents like DCM ensures compatibility with the GC system.[8] Samples must be free of particles; if the neat material appears cloudy, it should be centrifuged or filtered prior to dilution.[7][8]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, TG-5MS) | This mid-polarity phase provides an excellent balance for separating isomers of halogenated aromatics based on subtle differences in boiling point and polarity. It is a robust and widely used general-purpose column.[9][10] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A standard flow rate for a 0.25 mm ID column, balancing analysis speed and resolution. |
| Injector Type | Split/Splitless | - |
| Injection Mode | Split | A high split ratio prevents column overload from the main component, ensuring sharp, symmetrical peaks. |
| Split Ratio | 50:1 | Appropriate for a ~10 µg/mL sample to ensure only a small fraction of the analyte reaches the column. |
| Injection Volume | 1.0 µL | Standard volume for autosamplers. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte (Boiling Point: ~183 °C) without thermal degradation.[8][11] |
| Oven Program | 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold focuses the analytes at the column head. The ramp rate is sufficient to elute the target and potential higher-boiling impurities in a reasonable time. The final hold ensures the column is cleaned of any late-eluting compounds. |
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible, fragment-rich spectra for library matching.[6] |
| Electron Energy | 70 eV | The universal standard for EI, allowing for direct comparison with NIST and other spectral libraries. |
| Mass Range | m/z 40 - 250 | This range covers the molecular ion of this compound (m/z 188/190) and its key fragments, while excluding low-mass noise from air or solvent.[12] |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across each chromatographic peak for accurate integration and spectral deconvolution. |
| Ion Source Temp. | 230 °C | Prevents analyte condensation within the source while minimizing thermal degradation. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of analytes as they elute from the GC column into the MS. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten its lifespan. |
Data Analysis and Interpretation
Peak Identification
-
Total Ion Chromatogram (TIC): The primary output is the TIC, which plots the total ion abundance against retention time. The largest peak should correspond to this compound.
-
Retention Time (RT): Under the conditions specified, this compound will have a characteristic retention time. This RT should be highly reproducible between runs.
-
Mass Spectrum Analysis: To confirm the identity of the main peak, extract its mass spectrum. It should match the reference spectrum for this compound.
-
Molecular Ion (M+): The key feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (a "doublet") of nearly equal intensity at m/z 188 and m/z 190 .[13] This isotopic pattern is a definitive indicator of a molecule containing one bromine atom.
-
Key Fragments: The NIST database indicates major fragment ions for this compound at m/z 109 (loss of Br) and m/z 188/190 .[12] The fragmentation pattern is the ultimate confirmation of the compound's identity.
-
| Feature | Expected m/z | Interpretation |
| Molecular Ion | 188 / 190 | [M]+ and [M+2]+ peaks, characteristic of a single bromine atom. |
| Key Fragment | 109 | [M-Br]+, loss of the bromine radical. |
| Other Fragments | ~91, 63 | Further fragmentation of the fluorotoluene cation. |
Impurity Identification
Any other peaks in the chromatogram are potential impurities. To identify them:
-
Extract Mass Spectra: Obtain the mass spectrum for each impurity peak.
-
Library Search: Perform a search against the NIST/Wiley mass spectral library. Isomers (e.g., 2-bromo-4-fluorotoluene, CAS 1422-53-3) will have the same molecular ion (m/z 188/190) but may show subtle differences in fragmentation and, crucially, will have different GC retention times.[14][15]
-
Manual Interpretation: Look for molecular ions corresponding to potential starting materials, reagents, or by-products from the synthetic route.
Purity Calculation
For a purity assessment where the identity of all components is not required, the Area Percent method provides a reliable estimation.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Trustworthiness Note: This calculation assumes that all compounds have a similar response factor in the MS detector. While this is a reasonable approximation for structurally similar isomers, it may be less accurate for compounds of different chemical classes.[13] For regulatory filings or absolute quantification, a formal method validation according to ICH guidelines, using certified reference standards for impurities, would be required.[16][17]
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the purity analysis of this compound. By explaining the rationale behind key experimental choices, from sample preparation to instrumental settings, this guide empowers researchers to implement a self-validating method. The described protocol is robust, specific, and highly reliable for ensuring the quality of this important chemical intermediate, thereby supporting the integrity of research and drug development activities.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 11. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 12. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-bromo-4-fluorotoluene [webbook.nist.gov]
- 15. 2-Bromo-4-fluorotoluene, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 17. pharmaguru.co [pharmaguru.co]
Application Note: A Robust HPLC Method for the Analysis of 4-Bromo-2-fluorotoluene and Its Process-Related Derivatives
Abstract
This application note details the systematic development of a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Bromo-2-fluorotoluene and its structurally similar derivatives. These compounds are critical intermediates in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure quality control throughout the manufacturing process. The developed reversed-phase HPLC method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for in-process control and final product release testing. The narrative explains the scientific rationale behind the selection of stationary phase, mobile phase, and detection parameters, providing a comprehensive protocol grounded in established chromatographic principles and regulatory standards.
Introduction and Scientific Rationale
This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate and the profile of any related substances can significantly impact the safety and efficacy of the final drug product. Therefore, a highly selective and robust HPLC method is essential for monitoring reaction progress, identifying impurities, and quantifying the principal compound.
The primary analytical challenge lies in separating structurally similar halogenated aromatic compounds. The presence of both bromine and fluorine atoms on the toluene ring imparts specific physicochemical properties that must be considered for effective chromatographic separation.[3] This method development was guided by a systematic approach, focusing on leveraging these properties to achieve optimal resolution and peak shape.
Analyte Physicochemical Properties & Chromatographic Behavior
Understanding the analyte's characteristics is the foundation of logical method development.[4]
-
Structure: this compound is a substituted aromatic ring. This structure is non-polar but possesses a dipole moment due to the electronegative halogen substituents.
-
Solubility: It is practically insoluble in water but soluble in common organic solvents like acetonitrile and methanol.[2][5] This makes reversed-phase HPLC an ideal separation mode.
-
UV Absorbance: The benzene ring is a chromophore. Substituents on the ring can shift the absorption maxima (λmax). Toluene exhibits absorption bands around 260-270 nm.[6][7] A UV detector is therefore a suitable choice for detection. Initial scans of this compound confirmed significant absorbance in the 250-270 nm range, allowing for sensitive detection.[8]
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₇H₆BrF | Reversed-phase chromatography is suitable. |
| Molecular Weight | 189.025 g/mol [3] | Standard pore size columns (~100-120 Å) are appropriate. |
| logP | 3.49[3] | Indicates high hydrophobicity; strong retention on C18 phases is expected. |
| Solubility | Insoluble in water[2] | Sample must be dissolved in an organic or mixed organic/aqueous diluent. |
| UV Chromophore | Substituted Benzene Ring | UV detection is the preferred method. λmax is expected near 260 nm.[8] |
Strategic HPLC Method Development
The development process was structured in three logical phases: initial screening, method optimization, and validation readiness, as illustrated below.
Caption: Logical workflow for HPLC method development.
Phase 1: Initial Parameter Screening
Column Selection Rationale: A standard C18 column is the workhorse for reversed-phase separations due to its hydrophobic interactions. However, for aromatic compounds, a Phenyl-Hexyl stationary phase offers alternative selectivity.[4][9] The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analyte, providing unique retention and resolution capabilities that are often orthogonal to a C18 phase.[10]
-
Screening Result: Both a C18 (L1) and a Phenyl-Hexyl (L11) column were tested. The Phenyl-Hexyl column provided superior resolution between the main peak and a closely eluting process impurity, likely due to favorable π-π interactions.[10]
Mobile Phase Selection Rationale: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[11][12]
-
Acetonitrile: Generally has a stronger elution strength and lower viscosity, resulting in lower backpressure and often sharper peaks.[12][13]
-
Methanol: Is a protic solvent and can offer different selectivity through hydrogen bonding interactions. For separations on phenyl columns, methanol is often preferred as it is less likely to interfere with the π-π interactions between the analyte and the stationary phase compared to acetonitrile.[10]
-
Screening Result: Methanol was chosen as the organic modifier. When used with the Phenyl-Hexyl column, it yielded a significant improvement in selectivity for aromatic derivatives compared to acetonitrile, which appeared to suppress the desired π-π interactions.[10]
Detector Wavelength Selection: A photodiode array (PDA) detector was used to scan the analyte from 200-400 nm. The UV spectrum of this compound showed a distinct absorbance maximum at 265 nm . This wavelength was selected for quantification to ensure high sensitivity.
Phase 2: Method Optimization
With the column and mobile phase components selected, the method was optimized for speed, efficiency, and peak shape.
-
Gradient Elution: A gradient method was developed to ensure that any impurities with significantly different polarity would be eluted from the column in a reasonable time, preventing carryover between injections. The gradient was optimized from 50% to 95% Methanol over 15 minutes.
-
Column Temperature: The column temperature was set to 35°C. This slightly elevated temperature reduces mobile phase viscosity, lowering backpressure, and can improve peak efficiency.
-
Flow Rate: A flow rate of 1.0 mL/min was found to provide the best balance between analysis time and resolution.
-
Peak Tailing: Initial runs showed minor peak tailing. While the analytes are not strongly acidic or basic, interactions with residual silanols on the silica backbone can cause this issue.[14] A low concentration of a buffer (10 mM Ammonium Acetate) adjusted to pH 5.0 was added to the aqueous portion of the mobile phase. This improved the peak symmetry significantly, bringing the tailing factor to within the acceptable range of 0.9-1.2.
Final Optimized Method and Protocol
This section provides the detailed protocol for the analysis of this compound derivatives. Adherence to system suitability criteria is mandatory before proceeding with sample analysis.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (e.g., Luna Phenyl-Hexyl) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Methanol (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 265 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Step-by-Step Protocol
A. Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 5.0 ± 0.05 using dilute acetic acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B Preparation: Use HPLC-grade Methanol.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution Preparation: Prepare the sample to a target concentration of 100 µg/mL using the Sample Diluent.
B. System Equilibration and Suitability:
-
Equilibrate the column with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution.
-
Verify that the System Suitability Test (SST) criteria are met as per the table below. These criteria are based on general recommendations from USP <621>.[15][16]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration.[17] |
| Theoretical Plates (N) | > 2000 | Confirms column efficiency and performance. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Ensures chromatographic stability. |
C. Sample Analysis:
-
Once SST is passed, inject the sample solutions.
-
Integrate the peak corresponding to this compound and any specified impurities.
-
Calculate the concentration or purity using the peak area response of the standard.
Method Validation Readiness
The developed method is ready for full validation according to ICH Q2(R1) guidelines.[18] The validation protocol should assess the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50% to 150% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value via recovery studies.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method remains unaffected by minor changes.[19]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Fronting | 1. Column degradation. 2. Mobile phase pH incorrect. 3. Sample overload. | 1. Replace guard column or analytical column. 2. Re-prepare mobile phase and verify pH. 3. Dilute the sample.[14][20] |
| Poor Resolution | 1. Loss of column efficiency. 2. Mobile phase composition incorrect. | 1. Flush column or replace. 2. Prepare fresh mobile phase. |
| Fluctuating Retention Times | 1. Pump malfunction or leak. 2. Inadequate column equilibration. | 1. Check pump pressure profile; purge pump.[21] 2. Ensure column is fully equilibrated before injection. |
Conclusion
This application note presents a scientifically grounded, robust, and selective reversed-phase HPLC method for the analysis of this compound and its derivatives. The strategic selection of a Phenyl-Hexyl stationary phase in combination with a methanol-based mobile phase leverages unique π-π interactions, providing superior selectivity for these aromatic compounds. The method is optimized for high performance and is ready for formal validation, making it an invaluable tool for quality control in a pharmaceutical manufacturing environment.
References
- 1. innospk.com [innospk.com]
- 2. 4-ブロモ-2-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. echemi.com [echemi.com]
- 6. Toluene in Hexane (265-270 nm) [starna.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry Using Glass and Aluminum Capillary Tube Gas Cells with a LED Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. waters.com [waters.com]
- 15. usp.org [usp.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatography [usp.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. bvchroma.com [bvchroma.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Use of 4-Bromo-2-fluorotoluene in the synthesis of kinase inhibitors
Application Note & Protocols
Strategic Use of 4-Bromo-2-fluorotoluene in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The dysregulation of protein kinases is a fundamental mechanism in numerous pathologies, most notably cancer, positioning kinase inhibitors as a cornerstone of modern targeted therapy.[1] The rational design of these small molecules requires versatile and strategically functionalized building blocks. This guide details the application of this compound, a key synthetic intermediate, in the construction of potent kinase inhibitors. We will explore its utility in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, explain the causal logic behind protocol choices, and provide detailed, field-proven methodologies for its successful implementation in drug discovery workflows.
The Strategic Value of this compound in Kinase Inhibitor Scaffolds
The molecular architecture of this compound presents a unique combination of features that make it an exceptionally valuable starting material in medicinal chemistry.[2]
-
Orthogonal Reactivity: The bromine atom serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of bonds to the aromatic core.[3][4]
-
Fluorine-Driven Pharmacokinetics: The strategic placement of a fluorine atom is a well-established tactic in drug design.[5] It can significantly enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving cell permeability and overall pharmacokinetic profiles.
-
Regiochemical Control: The substitution pattern on the toluene ring directs subsequent reactions, allowing chemists to build complex molecular architectures with a high degree of control and predictability.
The following sections will dissect the primary synthetic transformations where this building block is employed, providing both the mechanistic rationale and practical protocols for implementation.
Core Synthetic Methodologies & Protocols
The true power of this compound is realized through its application in modern cross-coupling chemistry. The two most critical transformations for kinase inhibitor synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building the Carbon Skeleton
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl or aryl-heteroaryl linkages, which are common motifs in kinase inhibitors.[6][7] The reaction couples the aryl bromide of this compound with an organoboron species, such as a boronic acid or ester, under palladium catalysis.[8]
Causality & Rationale: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners. This allows for the rapid generation of diverse compound libraries, which is essential during the lead optimization phase of drug discovery. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical coupling of this compound with a generic heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 v/v)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the heteroaryl boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times. Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Installing the Key Nitrogen Linkage
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical step in assembling many kinase inhibitors that feature an anilino-quinazoline or anilino-pyrimidine core.[9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[4] While this compound itself can be used, it is more common to first convert it to 4-bromo-2-fluoroaniline, which then acts as the nucleophilic coupling partner.
Case Study: Synthesis of a Vemurafenib Precursor Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAF-V600E mutated kinase. A key step in its synthesis involves the coupling of an amine with an aryl halide, a transformation where derivatives of this compound are highly relevant.[1] Specifically, 4-bromo-2-fluoroaniline is a crucial building block for constructing the core of related inhibitors.
Causality & Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, Josiphos) is paramount. These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and prevent β-hydride elimination, leading to higher yields of the desired amine product.[9] The base (e.g., NaOt-Bu, Cs₂CO₃) must be strong enough to deprotonate the amine but compatible with other functional groups in the molecule.
Protocol 2: Buchwald-Hartwig Amination for an Anilino-Heterocycle
This protocol outlines the coupling of 4-bromo-2-fluoroaniline with a generic chloro-pyrimidine, a common core in kinase inhibitors.
Materials:
-
4-Bromo-2-fluoroaniline (1.1 eq)
-
2-Chloro-4-aminopyrimidine (or similar electrophile) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or using a Schlenk line, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to a flame-dried reaction vessel.
-
Reagent Addition: Add the 2-chloro-heterocycle and 4-bromo-2-fluoroaniline.
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography or recrystallization.
-
Characterization: Verify the final product's identity and purity by NMR and HRMS.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Summary and Key Transformations
The following table summarizes the typical reaction conditions for the key transformations involving this compound and its derivatives.
| Reaction Type | Key Reagents | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 75-95% |
| Buchwald-Hartwig | 4-Bromo-2-fluoroaniline, Chloro-heterocycle | Pd₂(dba)₃ / Xantphos | NaOt-Bu | 1,4-Dioxane | 100-110 | 70-90% |
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced kinase inhibitors. Its well-defined reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings provides a reliable and efficient platform for constructing the complex scaffolds required for potent and selective kinase inhibition. The strategic incorporation of the 2-fluoro substituent offers intrinsic advantages for improving the drug-like properties of the final compounds. The protocols and rationale provided herein serve as a robust guide for researchers aiming to leverage this versatile building block in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Bromo-2-fluorotoluene via the Sandmeyer Reaction
Abstract
This application note provides a comprehensive and detailed experimental procedure for the synthesis of 4-Bromo-2-fluorotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol outlines the conversion of 4-bromo-2-fluoroaniline using the Sandmeyer reaction, a robust and widely utilized method for the transformation of aromatic amines. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and mechanistic insights to ensure a successful and safe synthesis.
Introduction: The Significance of the Sandmeyer Reaction
The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the conversion of aromatic primary amines into a wide array of functional groups.[1] The reaction proceeds via a two-step sequence: the diazotization of the amine followed by a copper(I)-catalyzed nucleophilic substitution of the diazonium group.[1][2] This methodology is particularly powerful for introducing substituents that are not readily accessible through direct electrophilic aromatic substitution.
This protocol focuses on the synthesis of this compound, a compound with a unique substitution pattern that makes it a versatile building block. The presence of both fluorine and bromine atoms, along with a methyl group, offers multiple, distinct reactive sites for further chemical elaboration in complex molecule synthesis.
Mechanistic Rationale: A Stepwise Transformation
The synthesis of this compound via the Sandmeyer reaction involves two key mechanistic stages:
2.1. Diazotization: The process is initiated by the reaction of the primary aromatic amine, 4-bromo-2-fluoroaniline, with nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, in this case, hydrobromic acid.[3] This reaction, conducted at low temperatures (0-5°C) to ensure the stability of the intermediate, results in the formation of the 4-bromo-2-fluorobenzenediazonium bromide salt.[4][5]
2.2. Copper(I)-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) species acts as a catalyst, facilitating a single-electron transfer to the diazonium salt. This leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[2][6] This radical-nucleophilic aromatic substitution (SRNAr) mechanism is a key feature of the Sandmeyer reaction.[2]
Comprehensive Experimental Protocol
Reagents and Materials
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | 367-24-8 | ≥98% |
| Hydrobromic Acid | HBr | 80.91 | 10035-10-6 | 48% aqueous solution |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | ≥99% |
| Copper(I) Bromide | CuBr | 143.45 | 7787-70-4 | ≥98% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Step-by-Step Procedure
Part 1: Diazotization of 4-Bromo-2-fluoroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 9.50 g (50.0 mmol) of 4-bromo-2-fluoroaniline in 50 mL of 48% hydrobromic acid.[7]
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 3.80 g (55.0 mmol) of sodium nitrite in 10 mL of deionized water.
-
Carefully add the sodium nitrite solution dropwise to the cooled aniline solution over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.[3]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Bromination
-
In a 500 mL flask, prepare a solution of 7.17 g (50.0 mmol) of copper(I) bromide in 25 mL of 48% hydrobromic acid. Gentle warming may be required to facilitate dissolution; if so, cool the solution back to room temperature.[8]
-
Slowly and cautiously, add the cold diazonium salt solution from Part 1 to the copper(I) bromide solution with vigorous stirring. The addition should be portion-wise to control the rate of nitrogen gas evolution.
-
Once the initial effervescence has subsided, gently warm the reaction mixture to 50-60 °C and maintain this temperature for approximately 1-2 hours, or until the evolution of nitrogen gas ceases.[8]
-
Cool the reaction mixture to room temperature.
Part 3: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and perform an extraction with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with another 50 mL of deionized water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a non-polar eluent like hexanes. The final product should be a colorless to light yellow liquid.[9]
Safety and Hazard Management: A Critical Overview
Extreme Caution Advised: Diazonium salts, particularly when dry, are known to be thermally unstable and can be explosive.[4][10][11] It is imperative that they are not isolated and are used in situ. All manipulations involving diazonium salts must be carried out behind a blast shield in a well-ventilated fume hood.[11][12]
-
Corrosive Reagents: Hydrobromic acid is highly corrosive. Always handle it with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Toxic and Oxidizing Agents: Sodium nitrite is toxic and a strong oxidizing agent. Avoid contact with skin and inhalation.[15]
-
Gas Evolution: The reaction produces nitrogen gas. Ensure the experimental setup is not sealed and is adequately vented.
-
Thermal Control: The diazotization step is exothermic. Strict temperature control is essential to prevent uncontrolled decomposition of the diazonium salt.[4]
-
Consult SDS: Always consult the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.[13][14][15]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a characteristic splitting pattern in the aromatic region.[16]
-
¹³C NMR: The carbon NMR will confirm the number and types of carbon atoms in the molecule.
-
GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity of the final product and confirm its molecular weight.
Visualizing the Process
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 16. This compound(51436-99-8) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-fluorotoluene with Terminal Alkynes
Introduction: Strategic Importance of Arylalkynes in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of arylalkynes, a structural motif of paramount importance in pharmaceuticals, natural products, and advanced organic materials.[1][2] This palladium- and copper-cocatalyzed reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct and efficient route to conjugated enynes and arylalkynes under remarkably mild conditions.[1][3] Its significance in drug development is underscored by its application in the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview and detailed protocols for the Sonogashira coupling of a challenging, yet synthetically valuable substrate: 4-bromo-2-fluorotoluene. This substrate presents a unique combination of electronic and steric factors that necessitate a carefully optimized approach. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide step-by-step protocols for both traditional and copper-free methodologies.
Understanding the Substrate: The Unique Reactivity of this compound
The successful execution of a Sonogashira coupling is highly dependent on the nature of the aryl halide. This compound is considered a moderately challenging substrate due to a combination of factors:
-
Electronic Effects : The methyl group at the 4-position is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, the rate-determining step of the catalytic cycle. Conversely, the fluorine atom at the 2-position is electron-withdrawing, which can enhance reactivity. The interplay of these opposing electronic effects influences the overall reaction kinetics.
-
Steric Hindrance : The presence of the fluorine atom ortho to the bromine introduces steric bulk, which can impede the approach of the bulky palladium catalyst to the C-Br bond. This steric hindrance can slow down the oxidative addition step and may require the use of specialized, sterically demanding ligands to facilitate the reaction.
Given these characteristics, a "one-size-fits-all" protocol is unlikely to yield optimal results. The following sections will provide a framework for rationally designing and optimizing the reaction conditions for this specific substrate.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction with 4-Bromo-2-fluorotoluene
Welcome to the technical support center for optimizing the Grignard reaction with 4-bromo-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and ultimately improve reaction yields and reproducibility. The inherent electronic properties of this compound present unique challenges and opportunities in Grignard reagent formation, which we will address in detail.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment, offering probable causes and actionable solutions.
Issue 1: My Grignard reaction with this compound fails to initiate.
-
Probable Cause 1: Magnesium Surface Passivation. The most common barrier to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[2] This layer prevents the magnesium from reacting with the aryl halide.
-
Solution: Activate the magnesium surface. Several methods can be employed:
-
Mechanical Activation: In a dry flask under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[3]
-
Chemical Activation with Iodine: Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine reacts with the magnesium, creating small pits on the surface and exposing fresh metal. The disappearance of the characteristic purple or brown color of iodine is a good indicator that the reaction has initiated.[2][4]
-
Chemical Activation with 1,2-Dibromoethane (DBE): DBE is a highly reactive alkyl halide that readily reacts with magnesium, producing ethylene gas (observe bubbling) and magnesium bromide. This process cleans the magnesium surface, making it more reactive towards the less reactive this compound.[2][3][5]
-
DIBAH Activation: For plant-scale or particularly stubborn reactions, diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at or below room temperature.[6]
-
-
-
Probable Cause 2: Presence of Moisture or Protic Solvents. Grignard reagents are potent bases and will react readily with even trace amounts of water, alcohols, or other protic species.[4][5][7] This will quench the Grignard reagent as it forms, preventing the reaction from proceeding.
-
Solution: Ensure strictly anhydrous conditions.
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried and stored over molecular sieves.
-
Ensure the this compound starting material is anhydrous.
-
-
-
Probable Cause 3: Low Reaction Temperature. While the Grignard reaction is exothermic, initiation may require a small amount of initial energy input.
-
Solution: Gentle warming of the reaction mixture with a heat gun can help to initiate the reaction. Be prepared to cool the reaction vessel once initiation is observed, as the reaction can become vigorous.
-
dot
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Issue 2: The yield of my desired product is low.
-
Probable Cause 1: Wurtz Coupling Side Reaction. A major side reaction is the coupling of the Grignard reagent with the starting aryl halide (this compound) to form a biphenyl derivative.[9][10] This is more prevalent with primary and benzylic halides.[8]
-
Solution:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the presence of the Grignard reagent, minimizing the Wurtz coupling.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid excessive temperatures during the reaction, as this can favor the formation of the biphenyl byproduct.[10]
-
-
-
Probable Cause 2: Homocoupling of the Grignard Reagent. The Grignard reagent can also undergo homocoupling, especially in the presence of certain impurities or upon prolonged heating.
-
Solution:
-
Use fresh, high-quality magnesium turnings.
-
Avoid unnecessarily long reaction times. Monitor the consumption of magnesium to determine the reaction endpoint.[8]
-
-
-
Probable Cause 3: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Issue 3: The reaction mixture turns dark brown or black.
-
Probable Cause: This can be an indication of side reactions or decomposition, potentially due to overheating or the presence of oxygen.
-
Solution:
-
Maintain a steady, gentle reflux and avoid vigorous boiling.
-
Ensure a good inert atmosphere is maintained throughout the reaction to prevent oxidation of the Grignard reagent.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Grignard reactions?
The presence of the fluorine atom introduces a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring.[1] However, the carbon-bromine bond is significantly weaker and more readily undergoes oxidative addition to magnesium compared to the very strong carbon-fluorine bond.[1][13][14][15] Therefore, selective formation of the Grignard reagent at the C-Br position is expected and achievable.
Q2: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and THF are suitable solvents for Grignard reagent formation as their lone pair electrons stabilize the organomagnesium species.[7][16]
-
Diethyl Ether: Has a lower boiling point (35 °C), which can make it easier to control the reaction temperature. The gentle reflux of ether provides a natural temperature cap.
-
THF: Has a higher boiling point (66 °C) and is a better solvating agent, which can be beneficial for less reactive halides. For aryl bromides, THF is often a good choice and can lead to faster reaction rates.[8]
| Solvent | Boiling Point (°C) | Key Advantages |
| Diethyl Ether | 35 | Excellent temperature control via reflux. |
| Tetrahydrofuran (THF) | 66 | Better solvating power, can increase reaction rate. |
Q3: How do I know my Grignard reagent has formed and what is its concentration?
Visual cues for formation include the disappearance of magnesium, a slight turbidity, and a color change to grey or yellowish-brown.[11] For quantitative analysis, the Grignard reagent can be titrated. A common method involves reacting an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standard solution of sodium thiosulfate.
Q4: Can I store my prepared Grignard reagent?
It is best to use the Grignard reagent immediately after its preparation.[10] If storage is necessary, it must be done under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry container. Over time, the concentration will decrease due to reactions with trace impurities or solvent.
Detailed Experimental Protocol
This protocol provides a general guideline for the preparation of 2-fluoro-4-methylphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.
-
Magnesium Activation: Add a single small crystal of iodine to the flask. The flask can be gently warmed with a heat gun until iodine vapor is observed.
-
Solvent Addition: Add a portion of anhydrous THF to the flask, enough to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension.
-
Observation: Watch for signs of reaction initiation, such as the disappearance of the iodine color, gentle bubbling, and a slight increase in temperature. If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture. It may be gently heated to reflux for an additional 30-60 minutes to ensure complete consumption of the starting material. The resulting grey-brown solution is the Grignard reagent, ready for subsequent reactions.
dot
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Common side products in the synthesis of 4-Bromo-2-fluorotoluene
Welcome to our dedicated technical support guide for the synthesis of 4-Bromo-2-fluorotoluene. This resource is designed for researchers, chemists, and process development professionals who may encounter challenges with side product formation during this critical synthesis. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical, field-tested advice.
Section 1: Electrophilic Bromination of 2-Fluorotoluene
Direct bromination of 2-fluorotoluene is a primary route to the desired product. However, the directing effects of the fluorine and methyl groups can lead to a mixture of isomers and over-brominated species. This section addresses the most common challenges associated with this pathway.
FAQ 1: My reaction is producing significant amounts of isomeric impurities, particularly 2-Bromo-6-fluorotoluene. How can I improve the regioselectivity for the 4-position?
Answer:
This is a classic challenge in electrophilic aromatic substitution. Both the fluorine and methyl groups are ortho-, para-directing. The methyl group is an activating group, while fluorine is a deactivating group. The directing effects are as follows:
-
-CH₃ group (activating): Directs ortho (position 3) and para (position 5).
-
-F group (deactivating): Directs ortho (position 3) and para (position 4).
The desired 4-position is para to the fluorine atom. However, other positions, particularly position 6 (ortho to methyl and meta to fluorine) and position 3 (ortho to both), can also be brominated. The formation of 2-Bromo-6-fluorotoluene is often a kinetic product.
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 to -10 °C) can significantly enhance selectivity for the thermodynamically favored 4-bromo isomer over other isomers.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂). Using NBS with a suitable catalyst can help minimize the formation of dibrominated and other isomeric byproducts.
-
Catalyst Selection: While strong Lewis acids like FeCl₃ or AlCl₃ are effective, they can sometimes lead to lower selectivity. Consider using iron powder or a milder Lewis acid. The in-situ generation of the catalyst from iron and a small amount of bromine is a common and effective method.
-
Solvent Effects: The choice of solvent can influence the selectivity. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are generally preferred. More polar solvents can sometimes lead to different product distributions.
Workflow for Improved Selectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
FAQ 2: I am observing a significant amount of a dibrominated side product. What is causing this and how can I prevent it?
Answer:
The formation of dibrominated species, such as 2,4-dibromo-6-fluorotoluene, occurs when the initial product, this compound, undergoes a second bromination. This is more likely to happen if the reaction conditions are too harsh or if there is a localized excess of the brominating agent.
Troubleshooting & Prevention:
-
Control Stoichiometry: Ensure that you are using no more than 1.0 to 1.05 equivalents of the brominating agent. Carefully calculate the required amount and add it slowly to the reaction mixture.
-
Slow Addition: The brominating agent (e.g., Br₂ or NBS solution) should be added dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition and the entire reaction time. This prevents localized high concentrations of the brominating agent, which can lead to over-bromination.
Data Summary: Condition Effects on Product Distribution
| Parameter | Condition | Primary Product | Major Side Products |
| Temperature | High (> 25 °C) | Lower Yield | Increased Isomers, Dibromination |
| Low (0 °C) | Higher Yield | Reduced Isomers | |
| Brominating Agent | Br₂ / FeCl₃ | High Conversion | Isomers, Dibrominated Species |
| NBS / Fe | Good Conversion | Fewer Side Products | |
| Addition Rate | Fast (Bulk) | Lower Selectivity | Significant Dibromination |
| Slow (Dropwise) | High Selectivity | Minimized Dibromination |
Section 2: Sandmeyer Reaction of 4-Amino-2-fluorotoluene
The Sandmeyer reaction provides an alternative route, starting from 4-Amino-2-fluorotoluene. While this method can offer excellent regioselectivity, it comes with its own set of potential side reactions.
FAQ 3: My Sandmeyer reaction is giving a low yield, and I've isolated a phenolic byproduct (4-hydroxy-2-fluorotoluene). What is the cause?
Answer:
The formation of a phenol is a very common side reaction in the Sandmeyer process. It occurs when the diazonium salt intermediate reacts with water instead of the intended bromide source.
Mechanism of Side Reaction:
Ar-N₂⁺ + H₂O → Ar-OH + N₂ + H⁺
Troubleshooting & Prevention:
-
Maintain Low Temperature: The diazotization step (reaction of the amine with nitrous acid) and the subsequent Sandmeyer reaction must be kept cold, typically between 0 and 5 °C. Diazonium salts are unstable at higher temperatures and will readily decompose and react with water.
-
Use of Concentrated Reagents: Using a solution of copper(I) bromide in concentrated hydrobromic acid (HBr) can help to outcompete the reaction with water. The high concentration of bromide ions favors the desired substitution.
-
Control of Nitrous Acid: Ensure that the sodium nitrite solution is added slowly and that the temperature is carefully monitored. An excess of nitrous acid can lead to side reactions. It is also crucial to ensure that all of the starting amine has reacted before proceeding to the Sandmeyer step.
Experimental Protocol: Minimizing Phenol Formation
-
Dissolve 4-Amino-2-fluorotoluene in a mixture of concentrated HBr and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite, ensuring the temperature never exceeds 5 °C.
-
Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.
-
In a separate flask, prepare a solution of CuBr in concentrated HBr, also chilled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature after the addition is complete.
Caption: Competing reactions in the Sandmeyer synthesis.
Technical Support Center: Purification of 4-Bromo-2-fluorotoluene & Derivatives
Welcome to the technical support center for 4-Bromo-2-fluorotoluene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this versatile synthetic intermediate. As a cornerstone building block in medicinal and agrochemical research, achieving high purity is paramount for reliable downstream applications.[1][2] This document synthesizes field-proven insights and established methodologies to address common purification hurdles in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and common challenges associated with purifying this compound.
Q1: Why is the purification of this compound often challenging?
A: The primary challenge stems from its synthesis, typically via electrophilic bromination of 2-fluorotoluene. This reaction is often not perfectly regioselective, leading to the formation of a mixture of positional isomers.[3][4] The key difficulty lies in separating the desired this compound from these structurally similar isomers, as well as from unreacted starting materials and potential di-brominated byproducts.[4][5] These compounds often have very close physical properties, making separation by standard techniques non-trivial.
Q2: What are the most common impurities found in crude this compound?
A: The impurity profile is highly dependent on the synthetic route. However, for common electrophilic substitution pathways, you can expect:
-
Positional Isomers: 2-bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene are common contaminants.[4][5]
-
Dibrominated Species: Over-bromination can lead to products like dibromo-4-fluorotoluene.[4]
-
Unreacted Starting Materials: Residual 2-fluorotoluene or 4-fluorotoluene may be present.[4]
-
Reagent Residues: Traces of the brominating agent (e.g., bromine) or catalysts (e.g., iron powder, iodine) may remain.[4]
-
Solvent: The reaction solvent (e.g., glacial acetic acid, dichloroethane) can be a significant impurity if not completely removed.[4][6]
Q3: What are the key physical properties I should be aware of for purification planning?
A: Understanding the physical properties of this compound and its common isomers is critical for selecting the right purification method.
| Property | This compound | 2-Bromo-4-fluorotoluene | 3-Bromo-4-fluorotoluene |
| CAS Number | 51436-99-8[1] | 65331-56-8 | 496-53-7 |
| Molecular Weight | 189.02 g/mol [1] | 189.02 g/mol | 189.02 g/mol |
| Appearance | Colorless to light yellow liquid[1][7] | Liquid | Liquid |
| Boiling Point | 68 °C @ 8 mmHg[7][8] | 176-178 °C @ 760 mmHg[4] | 184-185 °C @ 760 mmHg[4][5] |
| Density | ~1.5 g/mL at 25 °C[1][7] | N/A | N/A |
| Solubility | Insoluble in water[7][8] | Insoluble in water | Insoluble in water |
Note: The significant difference in atmospheric boiling points between isomers highlights the potential for fractional distillation as a separation technique.
Part 2: Purification Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Problem: My final product has a persistent yellow or brown color.
-
Possible Cause 1: Residual Bromine or Iodine. Trace amounts of halogen catalysts or reagents can impart color.
-
Solution: Before distillation, wash the crude organic layer with an aqueous solution of a mild reducing agent, such as 5% sodium bisulfite or sodium thiosulfate, until the color disappears. Follow this with a water wash and a brine wash to remove residual salts.[9]
-
-
Possible Cause 2: Thermal Decomposition. The compound or its impurities may be sensitive to high temperatures, especially during atmospheric distillation.
Problem: GC analysis shows multiple peaks, indicating isomeric impurities remain after fractional distillation.
-
Possible Cause 1: Insufficient Column Efficiency. The boiling points of the isomers are close, requiring a distillation column with a high number of theoretical plates for effective separation.[4][5]
-
Solution: Switch from a simple distillation setup to a fractional distillation column, such as a Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). Maintain a slow, steady distillation rate to allow vapor-liquid equilibrium to be established on each theoretical plate.
-
-
Possible Cause 2: Azeotrope Formation. An impurity may be forming a constant-boiling mixture with the desired product, preventing separation by distillation alone.
-
Solution: If fractional distillation fails, preparative gas chromatography (Prep-GC) or column chromatography on silica gel is a more effective alternative for separating stubborn isomers. For column chromatography, use a non-polar eluent system (e.g., hexane/ethyl acetate gradients) and monitor fractions carefully by TLC or GC.
-
Problem: When purifying a solid derivative by recrystallization, the compound "oils out" instead of forming crystals.
-
Possible Cause 1: Cooling Rate is Too Fast. Rapid cooling does not provide sufficient time for the ordered crystal lattice to form, causing the supersaturated solute to separate as a liquid.[10]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask with glass wool can help. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[11]
-
-
Possible Cause 2: Impurities Present. Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Solution: Ensure the crude product is as clean as possible before recrystallization. Perform an aqueous workup or a preliminary pass through a short silica plug. If oiling out persists, try adding a slightly larger volume of the hot solvent to ensure all impurities remain dissolved upon cooling.[12]
-
-
Possible Cause 3: Incorrect Solvent Choice. The chosen solvent may be too good a solvent, even at low temperatures, or the compound's melting point might be lower than the solvent's boiling point.[13]
-
Solution: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[10][11] Perform solubility tests with a range of solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixed solvent systems like hexane/ethyl acetate) to find the optimal one.[13]
-
Problem: Low yield of purified product.
-
Possible Cause 1: Excessive Use of Recrystallization Solvent. Using too much hot solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling.[12]
-
Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[10] Add the solvent in small portions to the heated solid until dissolution is just complete.
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration. If insoluble impurities are present and a hot filtration step is needed, the product may crystallize on the funnel.
-
Solution: Use a pre-heated filter funnel (a stemless funnel is ideal) and filter the hot solution as quickly as possible. It can also be helpful to add a small excess of hot solvent (~5-10%) before filtration to ensure the product remains in solution.
-
-
Possible Cause 3: Loss During Workup. The product may have some solubility in the aqueous layers during washing steps.
-
Solution: Minimize the volume of aqueous washes. If significant loss is suspected, back-extract the combined aqueous layers with a small portion of the organic solvent.
-
Part 3: Visualization of Workflows
A logical approach is key to successful purification. The following diagrams illustrate a general workflow and a troubleshooting decision tree.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after distillation.
Part 4: Key Experimental Protocols
Protocol 1: Standard Aqueous Workup and Drying
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction used a water-miscible solvent, dilute with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate and add water.
-
Wash 1 (Reducing): Add a 5% (w/v) aqueous solution of sodium bisulfite. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous layer. Repeat until the organic layer is colorless.
-
Wash 2 (Neutralizing - Optional): If the reaction was conducted under acidic conditions, wash with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash 3 (Water): Wash with deionized water to remove water-soluble impurities.
-
Wash 4 (Brine): Wash with a saturated aqueous NaCl solution to initiate the drying process.
-
Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes.
-
Filter the drying agent and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and receiving flasks. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude oil in the distillation flask with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 8 mmHg).[7]
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in the first receiving flask.
-
As the temperature stabilizes at the boiling point of the main product (approx. 68 °C at 8 mmHg), switch to a clean receiving flask to collect the pure this compound.[7]
-
Monitor the head temperature and pressure. A stable temperature during collection indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., a DB-5 or similar non-polar column).
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for your specific instrument and column).[14]
-
-
Analysis: Inject 1 µL of the sample. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[14]
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 51436-99-8 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with 4-Bromo-2-fluorotoluene
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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing palladium-catalyzed Heck reactions involving 4-Bromo-2-fluorotoluene. This document is structured to address common challenges and frequently asked questions, ensuring a scientifically rigorous yet practical approach to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Heck reaction with this compound?
For aryl bromides like this compound, a standard starting point for palladium catalyst loading, such as with Palladium(II) Acetate (Pd(OAc)₂), is between 1-5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, and solvent. For less reactive aryl bromides, higher catalyst loadings may be necessary to achieve a reasonable reaction rate.
Q2: How does the choice of ligand impact the required catalyst loading?
The ligand plays a crucial role in stabilizing the active Pd(0) catalytic species and facilitating the oxidative addition step, which is often rate-limiting for aryl bromides.[2] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, potentially allowing for lower catalyst loadings.[3] For instance, the use of highly active palladacycle catalysts can enable reactions with catalyst loadings as low as 10 ppm.[4]
Q3: Can I run the Heck reaction with this compound without a ligand?
While "ligand-free" Heck reactions are possible, particularly with more reactive aryl iodides, they are more challenging with aryl bromides.[1] In the absence of a stabilizing ligand, the active Pd(0) catalyst is prone to decomposition and precipitation as inactive palladium black, especially at elevated temperatures.[2][3] If you encounter catalyst deactivation, adding a suitable ligand is a primary troubleshooting step.
Q4: What is the effect of catalyst loading on reaction yield and purity?
While a sufficient catalyst concentration is needed to drive the reaction to completion, excessively high loadings can lead to the formation of side products and complicate purification.[1] High concentrations of palladium can catalyze undesired side reactions.[1] It is often beneficial to start with a moderate loading (e.g., 1-2 mol%) and then systematically decrease it to find the minimum effective concentration that provides a good yield in a reasonable timeframe.
Q5: Which palladium precatalyst is generally recommended for this type of reaction?
Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective precatalyst for Heck reactions.[1] It is relatively stable, less expensive than many pre-formed Pd(0) complexes, and is readily reduced in situ to the active Pd(0) species.[1][5] Other common precatalysts include PdCl₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Heck reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient Oxidative Addition2. Low Catalyst Activity3. Suboptimal Reaction Conditions | 1. Increase Temperature: Aryl bromides often require higher temperatures (100-140 °C) to facilitate oxidative addition.[3]2. Screen Ligands: Employ bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) to enhance catalyst activity.[3]3. Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and polar aprotic solvents (e.g., DMF, NMP, DMAc).[3][6] |
| Catalyst Deactivation (Formation of Palladium Black) | 1. Presence of Oxygen2. High Reaction Temperature3. Insufficient Ligand Stabilization | 1. Degas Solvents and Reagents: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[7]2. Optimize Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.[7]3. Increase Ligand:Palladium Ratio: A higher ligand ratio can help stabilize the active catalytic species.[7] |
| Formation of Side Products (e.g., Homocoupling) | 1. High Catalyst Loading2. Suboptimal Ligand Choice | 1. Reduce Catalyst Loading: High palladium concentrations can promote side reactions.[1]2. Ligand Screening: The choice of ligand can influence selectivity. Bidentate ligands like dppp can sometimes suppress side reactions.[3] |
| Inconsistent Results/Poor Reproducibility | 1. Variable Reagent Quality2. Sensitivity to Air or Moisture | 1. Use Pure Reagents: Ensure the purity of this compound, the alkene, and the base.[7]2. Maintain Inert Conditions: Consistently perform reactions under a dry, inert atmosphere to minimize variability.[7] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization
-
To a series of oven-dried reaction vials under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 eq.) and the desired base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
In separate stock solutions, dissolve the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (if used) in the chosen anhydrous, degassed solvent (e.g., DMF).
-
Add the appropriate volume of the catalyst (and ligand) stock solution to each reaction vial to achieve the target catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Add the alkene coupling partner (e.g., styrene, 1.2 mmol, 1.2 eq.) to each vial.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, take an aliquot from each reaction for analysis by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion and yield.
-
Based on the results, identify the lowest catalyst loading that provides a satisfactory yield.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Black Formation in 4-Bromo-2-fluorotoluene Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 4-bromo-2-fluorotoluene in their synthetic routes and encountering challenges with palladium black formation. The precipitation of palladium black is a common indicator of catalyst decomposition, leading to reduced reaction yields and inconsistencies.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve this critical issue.
I. Understanding the Problem: What is Palladium Black and Why Does it Form?
Palladium black is a finely divided, high-surface-area form of elemental palladium that appears as a black precipitate in the reaction mixture.[1] Its formation signifies the aggregation of the active Pd(0) catalyst into an inactive state, effectively halting the catalytic cycle.[1][3] Understanding the root causes of this decomposition is the first step toward prevention.
Diagram: The Catalytic Cycle and the Off-Cycle Path to Palladium Black
Caption: The desired catalytic cycle versus the off-cycle pathway leading to inactive palladium black.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides actionable solutions to prevent palladium black formation when working with this compound.
Q1: I'm observing a black precipitate early in my Suzuki-Miyaura coupling of this compound. What is the most likely cause?
A1: Catalyst Instability and Ligand Dissociation.
The premature formation of palladium black often points to the instability of the active Pd(0) species. This is frequently caused by the dissociation of the supporting phosphine ligands, leaving the palladium atoms vulnerable to aggregation.[4][5]
In-Depth Explanation: this compound presents a unique electronic and steric profile. The fluorine atom is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the C-Br bond. The methyl group, while electron-donating, introduces steric hindrance.[6] This balance can affect the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7] If the catalytic cycle is sluggish, the Pd(0) intermediate has a longer lifetime, increasing the probability of ligand dissociation and subsequent aggregation into palladium black.[2]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[1][8] For an electron-rich aryl halide like this compound, bulky, electron-rich phosphine ligands are often effective.[9]
-
Recommendation: Consider switching to or screening bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to stabilize the catalytic species and promote efficient cross-coupling of challenging substrates.[10]
-
Bidentate Ligands: Bidentate phosphine ligands like Xantphos or dppf can also be effective as their chelation effect enhances the stability of the palladium complex.[8][11]
-
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of under-ligated, unstable palladium species.
-
Recommendation: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically sufficient.
-
-
Pre-catalyst Choice: The source of palladium can influence the initial formation of the active catalyst.
-
Recommendation: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to Pd(0) is efficient.[3] Sometimes, the phosphine ligand itself can act as the reductant.[3] Alternatively, using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ can be advantageous, but be aware that dba complexes can also decompose to form palladium black.[3]
-
Q2: My reaction seems to start well, but then stalls, and I see palladium black formation. Could the reaction temperature be the issue?
A2: Yes, excessive temperature is a common culprit for catalyst decomposition.
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[12] Palladium nanoparticles, for instance, have been shown to increase in size at higher temperatures due to agglomeration, leading to reduced catalytic activity.[12]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing.[13][14] | Finding the optimal temperature balances reaction rate and catalyst stability. Some modern catalyst systems can be effective even at room temperature.[10] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS. | Prolonged heating after the reaction is complete can lead to catalyst decomposition. |
| Heating Method | Ensure uniform heating using an oil bath or a heating mantle with good stirring. | Localized overheating can cause rapid catalyst decomposition. |
Q3: I've tried different ligands and temperatures, but I still see some palladium black. Could my base or solvent be the problem?
A3: Absolutely. The choice of base and solvent significantly impacts catalyst stability and reactivity. [15][16]
The Role of the Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation step in Buchwald-Hartwig aminations.[17][18] However, an inappropriate base can be detrimental.
-
Strong Bases: While often necessary, very strong bases like alkoxides (e.g., NaOt-Bu, KOt-Bu) can sometimes promote side reactions or catalyst decomposition, especially at high temperatures.[9]
-
Inorganic Carbonates: Weaker bases like K₂CO₃ or Cs₂CO₃ are often a milder choice and can be effective, particularly in polar aprotic solvents.[19] The particle size and surface area of solid bases can also influence reaction kinetics.[20]
The Role of the Solvent: The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.[15][16][21]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and THF are commonly used. However, coordinating solvents can sometimes compete with the desired ligands for binding to the palladium center.[15]
-
Nonpolar Solvents: Toluene and dioxane are also frequently employed and can be beneficial in certain cases.[22]
-
Aqueous Mixtures: For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step. However, the ratio of the organic solvent to water should be optimized.[23]
Troubleshooting Protocol for Base and Solvent Optimization:
-
Screen Different Bases: If using a strong base, try switching to a milder carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄).[23]
-
Solvent Screening: Evaluate a range of solvents, including toluene, dioxane, THF, and DMF. Consider solvent mixtures as well.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to homocoupling and other side reactions.[2][24]
Diagram: Troubleshooting Workflow for Palladium Black Formation
Caption: A stepwise approach to troubleshooting palladium black formation.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[23]
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[23] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
IV. Concluding Remarks
The formation of palladium black in cross-coupling reactions involving this compound is a multifaceted problem that can often be overcome through systematic optimization of the reaction conditions. By carefully considering the interplay between the ligand, temperature, base, and solvent, researchers can significantly improve catalyst stability, leading to higher yields and more reproducible results. This guide serves as a foundational resource to empower you to troubleshoot and refine your synthetic methodologies effectively.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Effect of Calcination Temperature on NO–CO Decomposition by Pd Catalyst Nanoparticles Supported on Alumina Nanofibers. Retrieved from --INVALID-LINK--
-
ProQuest. (n.d.). Stability of Pd/C Catalysts in Solvents for Organic Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Retrieved from --INVALID-LINK--
-
Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Palladium-atom catalyzed formic acid decomposition and the switch of reaction mechanism with temperature. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Palladium Complexes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Retrieved from --INVALID-LINK--
-
Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Nanochemistry Research. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from --INVALID-LINK--
-
Books. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Comparative analysis of palladium catalysts for Buchwald-Hartwig amination. Retrieved from --INVALID-LINK--
-
Cross-Coupling Reactions Guide. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from --INVALID-LINK--
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to avoid homocoupling in Suzuki reactions with palladium catalysts. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. nanochemres.org [nanochemres.org]
- 6. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Conversion in the Bromination of 2-Fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic bromination of 2-fluorotoluene. Incomplete conversion is a common and frustrating issue in this synthesis. This document is designed to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Incomplete Conversion
This section addresses specific experimental failures in a question-and-answer format.
Q1: My conversion of 2-fluorotoluene is significantly lower than expected. What are the primary causes and how can I fix them?
Low conversion is rarely due to a single factor. It is typically a result of issues with reagents, the catalyst, reaction conditions, or a combination thereof. A systematic approach is the key to diagnosis.
A. Inactive Catalyst System: The catalyst, typically a Lewis acid like Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃), is the engine of this reaction. Its role is to polarize the bromine molecule, making it a more potent electrophile[1][2]. If the catalyst is compromised, the reaction rate will plummet.
-
Cause 1: Moisture Contamination. Lewis acids are extremely hygroscopic and react readily with water. This deactivates the catalyst, rendering it unable to activate the bromine.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box if possible.
-
-
Cause 2: Insufficient Catalyst Loading. An inadequate amount of catalyst will lead to a slow reaction that may not reach completion within the allotted time.
B. Sub-Optimal Reaction Conditions: Temperature and reaction time are critical parameters that must be carefully controlled.
-
Cause 1: Incorrect Temperature. Electrophilic aromatic substitution is an activated process. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions[5][6].
-
Solution: The bromination of toluene derivatives is often exothermic[7]. The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of bromine to control the initial exotherm, and then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion[5][8]. Monitor the reaction progress to determine the optimal temperature profile.
-
-
Cause 2: Insufficient Reaction Time. The reaction may simply not have had enough time to proceed to completion.
-
Solution: Monitor the reaction periodically using an appropriate analytical technique (TLC, GC-MS, or ¹H NMR). Continue the reaction until the starting material is no longer detectable.
-
C. Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are fundamental.
-
Cause 1: Impure Reagents. Impurities in the 2-fluorotoluene or bromine can interfere with the reaction. Water is a common culprit, as discussed above.
-
Solution: Use high-purity reagents from reputable suppliers. If necessary, distill the 2-fluorotoluene and bromine before use.
-
-
Cause 2: Incorrect Stoichiometry. Using a sub-stoichiometric amount of bromine will naturally lead to incomplete conversion of the starting material.
-
Solution: Use a slight excess of bromine (e.g., 1.05 to 1.1 equivalents) to ensure the 2-fluorotoluene can be fully consumed. However, a large excess should be avoided as it can lead to the formation of di-brominated byproducts[9].
-
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose the cause of low conversion.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved Explain why a Lewis acid is required for bromination | Chegg.com [chegg.com]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 8. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 9. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
Strategies to minimize debromination of 4-Bromo-2-fluorotoluene
Introduction
Welcome to the technical support guide for 4-Bromo-2-fluorotoluene (CAS 51436-99-8). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a valuable intermediate, particularly in cross-coupling reactions, due to the differential reactivity of its C-Br and C-F bonds.[1] However, a common and frustrating side reaction is the premature loss of the bromine atom, a process known as hydrodebromination or simply debromination, which leads to the formation of 2-fluorotoluene.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately minimize this unwanted side reaction, ensuring higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
Q1: What exactly is debromination in the context of my reaction?
A1: Debromination, or more precisely hydrodebromination, is a side reaction where the bromine atom on the this compound ring is replaced by a hydrogen atom, yielding 2-fluorotoluene.[2] This is particularly prevalent in transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Instead of participating in the desired C-C or C-N bond formation, the aryl halide is reductively cleaved.
The general mechanism in a palladium-catalyzed cycle involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. The debromination pathway competes with the desired transmetalation step. If a hydride source is available, it can displace the bromide on the palladium complex, leading to an Ar-Pd(II)-H species which then undergoes reductive elimination to form the undesired Ar-H product (2-fluorotoluene) and regenerate the Pd(0) catalyst.[2]
Q2: Why is this compound susceptible to this side reaction?
A2: The electronic nature of this compound makes it susceptible to debromination. The fluorine atom is strongly electron-withdrawing via an inductive effect, while the methyl group is electron-donating.[1] This electronic push-pull can influence the stability of the key Ar-Pd(II)-Br intermediate formed after oxidative addition. While the C-Br bond is weaker and more reactive than a C-Cl bond, making it ideal for cross-coupling, this enhanced reactivity also makes it more prone to undesired cleavage pathways if the reaction conditions are not carefully controlled.[3]
Q3: What are the most common sources of the hydride that causes debromination?
A3: The problematic hydride can originate from several sources within the reaction mixture:
-
Solvents: Protic solvents like water or alcohols, especially at elevated temperatures, can be a source of hydrides.[2][4] Even seemingly benign solvents like THF can degrade to form hydride sources under harsh conditions.
-
Bases: Certain bases, particularly strong ones like alkoxides (e.g., NaOtBu), can promote β-hydride elimination from the alkoxide itself or from other reagents in the mixture.
-
Reagents: Boronic acids, common partners in Suzuki couplings, can degrade over time and contribute to side reactions.[4] Similarly, amines used in Buchwald-Hartwig amination can sometimes act as hydride donors.
-
Water: Even trace amounts of water in the reaction can serve as a proton source that facilitates the hydrodebromination pathway.
The Competing Pathways: Desired Coupling vs. Undesired Debromination
The following diagram illustrates the critical branch point in a Suzuki-Miyaura catalytic cycle where the desired transmetalation pathway competes with the undesired hydrodebromination side reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem / Symptom | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High percentage (>10%) of 2-fluorotoluene observed in crude NMR/GC-MS. | 1. Inappropriate Base: Strong bases (e.g., NaOH, NaOtBu) or use of a base in a protic solvent can generate hydride species. | Solution: Switch to a milder, non-nucleophilic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4] These are less likely to act as hydride donors and are effective for activating boronic acids in Suzuki couplings.[5] |
| 2. Protic Solvent/Water: The solvent system (e.g., ethanol, methanol, or non-anhydrous solvents) is acting as a hydride/proton source. | Solution: Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[4] Rigorously dry all reagents and glassware. Degassing the solvent (e.g., via sparging with argon for 30 min) is critical to remove oxygen, which can deactivate the catalyst, and to ensure an inert atmosphere.[6] | |
| 3. High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction relative to the desired coupling. | Solution: Lower the reaction temperature. Start optimization at a lower temperature (e.g., 60-80 °C) and monitor the reaction over a longer period. Often, a slightly longer reaction time at a lower temperature gives a cleaner product profile.[4] | |
| Reaction is sluggish AND debromination is occurring. | 1. Catalyst/Ligand System is Not Optimal: The chosen ligand may not be sufficiently electron-rich or bulky to promote the desired reductive elimination step efficiently, allowing the debromination pathway to compete. | Solution: Screen different catalyst systems. For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ often accelerate the desired coupling and suppress debromination.[3][4] Consider using a pre-catalyst for more reliable activation. |
| 2. Poor Reagent Quality: The boronic acid or other coupling partner may have degraded, leading to impurities that interfere with the catalytic cycle. | Solution: Use fresh, high-quality reagents. Boronic acids can undergo protodeborylation, especially if stored improperly.[7] Verify the purity of your coupling partner before use. | |
| Debromination is observed even under anhydrous conditions with a mild base. | 1. Catalyst Loading is Too High: Excess catalyst can sometimes lead to an increase in side reactions. | Solution: Reduce the palladium catalyst loading to the minimum effective level, typically in the range of 1-3 mol%.[8] |
| 2. Reaction Time is Excessively Long: Leaving the reaction for an extended period after completion can lead to product degradation and an increase in side products. | Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[9] |
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve debromination issues.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed as a robust starting point to minimize debromination. Optimization for specific coupling partners may be required.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: Under a positive flow of argon, add K₃PO₄ (2.5 equiv.), phenylboronic acid (1.2 equiv.), Pd₂(dba)₃ (0.015 equiv.), and SPhos (0.033 equiv.) to the flask.
-
Rationale: Using a pre-ground, dry base is crucial. SPhos is a bulky, electron-rich ligand known to promote efficient cross-coupling and suppress side reactions.[4] Using a Pd(0) source like Pd₂(dba)₃ avoids the need for an in-situ reduction step.
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Substrate Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide. Finally, add the this compound (1.0 equiv.) via syringe.
-
Rationale: A thoroughly degassed, aprotic solvent is critical to prevent hydride donation and catalyst deactivation.[4]
-
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
-
Rationale: 80 °C is often sufficient for this type of coupling and is less likely to promote debromination than higher temperatures (e.g., >100 °C).[4]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of 4-Bromo-2-fluorotoluene in Nucleophilic Substitution
Welcome to the technical support center for navigating the challenges of nucleophilic substitution reactions with 4-bromo-2-fluorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently functionalize this versatile but often recalcitrant building block. Here, we will dissect the underlying reasons for its diminished reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your synthetic campaigns.
Understanding the Reactivity Profile of this compound
The reactivity of an aryl halide in nucleophilic aromatic substitution (SNAr) is a delicate balance of electronic and steric effects. In this compound, we have a confluence of substituents with opposing influences, which can lead to sluggish or failed reactions if not properly addressed.
-
The Activating Fluorine: The fluorine atom at the 2-position is a key player. Due to its high electronegativity, it exerts a strong inductive electron-withdrawing effect, which is crucial for activating the aromatic ring towards nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[1] Fluorine's inductive effect helps to stabilize this intermediate, thereby lowering the activation energy of the reaction.[1]
-
The Deactivating Methyl Group: The methyl group at the 1-position is an electron-donating group.[2][3] It pushes electron density into the aromatic ring, which counteracts the activating effect of the fluorine and deactivates the ring towards nucleophilic attack.[3]
-
The Bromo Leaving Group: While bromine is a reasonably good leaving group, in the context of SNAr, fluoride is often superior.[4] This is because the high electronegativity of fluorine also polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]
The interplay of these factors often results in the poor reactivity of this compound in classical SNAr reactions, necessitating carefully optimized conditions or alternative catalytic approaches.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Q1: My SNAr reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?
A1: This is a common challenge. Several factors could be at play:
-
Insufficient Activation: As discussed, the methyl group's deactivating effect may be dominant. To overcome this, you can try the following:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions and decomposition of your starting materials or product.
-
Use a More Reactive Nucleophile: If you are using a neutral nucleophile like an amine or alcohol, consider deprotonating it first with a strong base (e.g., NaH, KOtBu) to generate the more potent anionic nucleophile (amide or alkoxide).
-
Solvent Choice is Critical: Employ polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[4]
-
-
Poor Leaving Group Ability: While fluorine is a better activating group, bromine is the intended leaving group in this case. If the reaction is sluggish, it might be that the C-Br bond cleavage is not favorable under your current conditions.
-
Steric Hindrance: The fluorine atom ortho to the site of substitution can provide some steric hindrance to the incoming nucleophile.
Q2: I am observing side products in my reaction. What are they likely to be and how can I minimize them?
A2: Side reactions can plague sluggish substitutions. Common culprits include:
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH2), an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.[4] If you suspect this, consider using a weaker base.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can be a significant side reaction, especially in palladium-catalyzed cross-coupling reactions if the catalyst system is not optimized.[5]
-
Decomposition: At high temperatures, your starting materials, reagents, or product may decompose. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Q3: Should I consider a different synthetic strategy instead of traditional SNAr?
A3: Absolutely. For unactivated or deactivated aryl halides like this compound, modern cross-coupling reactions are often more efficient and reliable than classical SNAr.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is often the go-to strategy for coupling amines with aryl halides.[6][7][8] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[6]
-
Ullmann Condensation: This copper-catalyzed reaction is another viable alternative for forming C-N, C-O, and C-S bonds.[9][10] While traditional Ullmann conditions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded its utility.[10]
Q4: Can microwave irradiation help to improve my reaction yields?
A4: Yes, microwave-assisted synthesis can be a very effective tool for accelerating slow reactions.[11][12][13] The rapid and efficient heating provided by microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[13][14]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Microwave-Assisted SNAr with an Amine Nucleophile
This protocol details a general procedure for the nucleophilic aromatic substitution of this compound with a generic secondary amine using microwave irradiation.
Reactants:
-
This compound
-
Secondary Amine (e.g., morpholine, piperidine)
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the secondary amine (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30-60 minutes.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Reactants:
-
This compound
-
Primary or Secondary Amine
-
Palladium(II) Acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs2CO3)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add cesium carbonate (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
The choice of reaction conditions can significantly impact the outcome. The following table provides a comparative summary of typical conditions for different approaches.
| Parameter | Classical SNAr | Microwave-Assisted SNAr | Buchwald-Hartwig Amination |
| Temperature | 100-180 °C | 150-200 °C | 80-120 °C |
| Time | 12-48 hours | 15-90 minutes | 8-24 hours |
| Catalyst | None | None | Palladium-based |
| Base | Strong (e.g., NaH, KOtBu) | Moderate (e.g., K2CO3) | Moderate to Strong (e.g., Cs2CO3, K3PO4) |
| Solvent | Polar Aprotic (DMSO, DMF) | Polar Aprotic (DMSO, NMP) | Aprotic (Toluene, Dioxane) |
| Yields | Often low to moderate | Moderate to high | Generally high |
Visualizations
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 12. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-fluorotoluene through Strategic Solvent Selection
From the Desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is structured to address the nuanced challenges and questions that arise when working with 4-bromo-2-fluorotoluene. The choice of solvent is not merely about dissolving reagents; it is a critical parameter that dictates reaction pathways, influences yields, and determines the success of your synthesis.[1][2][3] This document provides field-proven insights and troubleshooting strategies to help you navigate the complexities of solvent effects in your experiments.
Part 1: Foundational Principles - Why Solvent Choice is Paramount
Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental roles a solvent plays. Beyond solubilizing reactants, the solvent can:
-
Stabilize Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, significantly accelerating certain reaction steps.[4][5]
-
Influence Catalyst Activity: In transition metal catalysis, solvents can coordinate to the metal center, affecting the catalyst's stability and reactivity.[1][6]
-
Mediate Base/Reagent Activity: The efficacy of a base or nucleophile can be enhanced or suppressed by the solvent. For instance, polar aprotic solvents can "free" anions from their counter-ions, increasing nucleophilicity.[7][8]
-
Control Reaction Pathways: As we will see, switching from a nonpolar to a polar solvent can fundamentally change the selectivity of a reaction, favoring one product over another.[9][10]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
This compound is a common substrate for C-C and C-N bond formation. However, success is highly dependent on a finely tuned reaction system where the solvent is a key player.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. How can the solvent be the culprit?
A1: Low yields in Suzuki couplings can often be traced back to solvent-related issues:
-
Poor Reagent Solubility: If your boronic acid/ester or base (e.g., K₃PO₄, K₂CO₃) is not sufficiently soluble, the reaction will be sluggish. Biphasic solvent systems like Toluene/Water or 1,4-Dioxane/Water are often employed to dissolve both the organic substrate and the inorganic base.[11][12]
-
Catalyst Deactivation: The presence of oxygen in your solvent can lead to the oxidation of the active Pd(0) catalyst.[13] It is imperative to use properly degassed solvents.
-
Protodeboronation: This is a major side reaction, especially with electron-deficient boronic acids, where the boronic acid group is replaced by hydrogen.[13] While often base-mediated, the presence of protic sources (like water or alcohols) in the solvent can exacerbate this issue.[13] Using anhydrous conditions can sometimes mitigate this.[13]
Q2: I'm performing a Buchwald-Hartwig amination. Should I use an ether solvent like 1,4-Dioxane or an aromatic hydrocarbon like Toluene?
A2: Both are commonly used and effective, but the choice depends on several factors.[14]
-
1,4-Dioxane: Being a polar aprotic ether, it is excellent at dissolving many organic substrates and organometallic intermediates. However, it has a relatively high freezing point and can form peroxides.
-
Toluene: As a nonpolar aromatic solvent, it is often used for its high boiling point, which allows for higher reaction temperatures. It is less coordinating than dioxane.
-
The Verdict: For many standard Buchwald-Hartwig aminations, toluene is a robust choice.[15] However, for more challenging couplings or when solubility is an issue, polar aprotic solvents like DMF or NMP can be considered, though they are harder to remove.[16] Greener ether alternatives like 2-MeTHF are also gaining traction as excellent substitutes for THF and dioxane.[17]
Troubleshooting Guide: Cross-Coupling Reactions
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Conversion | Insufficient solubility of the base (e.g., K₂CO₃, K₃PO₄). | Switch to a biphasic system (e.g., Toluene/Water, Dioxane/Water) or use a more soluble organic base. For Suzuki, KF or Cs₂CO₃ can be effective.[13] |
| Catalyst poisoning from solvent impurities. | Use high-purity, degassed solvents. Traces of contaminants can poison the palladium catalyst.[6][18] | |
| Formation of Homocoupled Product (Biaryl from Boronic Acid) | Reaction is too slow, allowing for side reactions. | A more polar or coordinating solvent (e.g., THF, Dioxane) might accelerate the desired cross-coupling pathway.[2] Ensure the reaction is thoroughly deoxygenated. |
| Hydrodehalogenation (Ar-Br → Ar-H) | The solvent may be acting as a hydrogen source (e.g., isopropanol, DMF under certain conditions).[11] | Switch to a non-hydrogen-donating solvent like Toluene, Dioxane, or THF. |
Workflow & Solvent Selection Logic
The choice of solvent is a critical fork in the road for optimizing your cross-coupling reaction. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for solvent selection in cross-coupling reactions.
Part 3: Grignard Reagent Formation
The formation of (2-Fluoro-4-bromophenyl)magnesium bromide is highly sensitive to the reaction environment, and the solvent plays a dual role: as a medium and as a crucial stabilizer.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't initiate. I've activated the magnesium, but nothing happens. Why?
A1: This is the most common failure mode, and it is almost always due to the presence of trace amounts of protic contaminants, especially water. Grignard reagents are potent bases and will be instantly quenched by any acidic protons.[19][20][21]
-
Solvent Purity is Paramount: You must use anhydrous (dry) ether. Commercial anhydrous solvents are available, but for best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.[21]
-
Beyond the Solvent: Ensure your glassware is flame- or oven-dried and assembled under an inert atmosphere (Argon or Nitrogen) while still hot to prevent atmospheric moisture from adsorbing to the surfaces.[21]
Q2: Why are ethers like diethyl ether or THF required? Can I use a hydrocarbon solvent?
A2: While you can't use protic solvents, non-coordinating solvents like hexane or toluene are also unsuitable.[22] Ethereal solvents are essential for two reasons:
-
Aprotic Nature: They lack acidic protons that would destroy the Grignard reagent.[23][24]
-
Stabilization: The lone pairs on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a soluble and stable complex.[19][22][23] This solvation is critical for both the formation and reactivity of the reagent. THF is often preferred for less reactive aryl bromides over diethyl ether because it is more polar and a better coordinating solvent.[25][26]
Diagram: The Stabilizing Role of Ether
Caption: Solvation of the Grignard reagent by ether molecules.
Troubleshooting Guide: Grignard Reactions
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| Reaction Fails to Initiate | Wet solvent (most common cause). | Use freshly distilled anhydrous ether (Et₂O or THF). Ensure all glassware and reagents are scrupulously dry.[21] |
| Low Yield of Desired Product | Formation of Wurtz coupling byproduct (Ar-Ar). | This can happen if the local concentration of the aryl halide is too high. Use a more coordinating solvent like THF to improve solubility and perform a slow, controlled addition of the this compound to the magnesium suspension.[21] |
| Reagent Precipitates from Solution | Poor solvation. | Switch from diethyl ether to a more strongly coordinating solvent like THF or 1,4-Dioxane.[26] |
Part 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atom and the presence of a good leaving group (bromine) can allow for SNAr reactions on this compound, but conditions must be carefully chosen. The solvent plays a key role in stabilizing the charged intermediate.
Frequently Asked Questions (FAQs)
Q1: I want to displace the fluorine atom with a nucleophile. What kind of solvent should I use?
A1: To facilitate a nucleophilic aromatic substitution (SNAr) reaction, you need a polar aprotic solvent.[27]
-
Why Polar Aprotic? The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[28] Polar aprotic solvents like DMSO , DMF , or NMP are excellent at stabilizing this charged intermediate without solvating the nucleophile itself, thus keeping the nucleophile highly reactive.[7][29]
-
Why Not Protic? Protic solvents (water, alcohols) will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that deactivates it and significantly slows down or prevents the initial nucleophilic attack.[5][7]
Q2: Can the bromine be displaced instead of the fluorine?
A2: In a typical SNAr reaction, fluoride is actually a better leaving group than bromide.[30][31] This is because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. Therefore, under SNAr conditions, you are more likely to displace the fluorine atom.
Troubleshooting Guide: SNAr Reactions
| Symptom | Potential Solvent-Related Cause | Recommended Solution |
| No Reaction | Solvent is not polar enough to stabilize the Meisenheimer intermediate. | Switch to a highly polar aprotic solvent such as DMSO or NMP. |
| Protic solvent is deactivating the nucleophile. | Ensure your solvent is aprotic. If using a nucleophile salt, ensure it is anhydrous. | |
| Slow Reaction Rate | Insufficient temperature. | Use a high-boiling polar aprotic solvent (e.g., DMSO, NMP) to drive the reaction at elevated temperatures. |
Part 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific coupling partners.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation
Strict adherence to anhydrous technique is critical for success.
-
Setup: Place magnesium turnings (1.2 mmol) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.
-
Solvent Addition: Add anhydrous diethyl ether or THF (5 mL) to the flask.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous ether/THF (5 mL). Add ~0.5 mL of this solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it doesn't start, gentle heating with a heat gun may be required.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The Grignard reagent is now ready for use in a subsequent reaction.[21]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. uwindsor.ca [uwindsor.ca]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 20. homework.study.com [homework.study.com]
- 21. benchchem.com [benchchem.com]
- 22. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 23. quora.com [quora.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. leah4sci.com [leah4sci.com]
- 26. adichemistry.com [adichemistry.com]
- 27. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 28. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. theorango.com [theorango.com]
- 30. m.youtube.com [m.youtube.com]
- 31. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for the Lithiation of 4-Bromo-2-fluorotoluene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of organometallic reactions is crucial for advancing your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the temperature optimization for the lithium-halogen exchange of 4-Bromo-2-fluorotoluene, a critical step in the synthesis of many pharmaceutical intermediates and advanced materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the lithiation of this compound, and why is it so critical?
A1: The universally recommended starting temperature for the lithium-halogen exchange on this compound is -78 °C (a dry ice/acetone bath). This low temperature is not arbitrary; it is fundamental to the success of the reaction for two primary reasons:
-
Reagent Stability: Alkyllithium reagents, such as n-butyllithium (n-BuLi), are thermally unstable.[1][2] At temperatures above -20 °C, they undergo decomposition, primarily through β-hydride elimination, which forms lithium hydride and an alkene (e.g., 1-butene from n-BuLi).[1] This process irreversibly consumes your reagent, leading to incomplete conversion.
-
Minimizing Side Reactions: The desired aryllithium intermediate (4-lithio-2-fluorotoluene) is also highly reactive. At elevated temperatures, its reactivity can lead to undesirable side reactions, including reaction with the ethereal solvent (like THF) or other species in the mixture, which drastically reduces the yield of the target product after quenching.[3] The lithium-halogen exchange itself is an extremely fast reaction, even at temperatures as low as -100 °C, so the low temperature primarily serves to preserve the integrity of the reagents and intermediates.[4]
Q2: I am seeing low yields. Can I run the reaction at a higher temperature, like -40 °C or -20 °C, to speed it up?
A2: While it may seem counterintuitive, increasing the temperature is one of the most common reasons for failure in this reaction. Attempting the reaction at temperatures significantly warmer than -78 °C is strongly discouraged. The half-life of n-BuLi in THF at +20 °C is less than two hours, and decomposition is still significant at 0 °C.[2]
Running the reaction at -40 °C or -20 °C will likely lead to:
-
Accelerated Reagent Decomposition: A significant portion of your alkyllithium will decompose before it can react with the aryl bromide.
-
Solvent Metalation: Organolithiums are strong enough to deprotonate ethereal solvents like THF, especially at higher temperatures. This leads to solvent degradation and consumption of the reagent.[3][5]
-
Reduced Selectivity: The increased energy in the system can open pathways to various side products, leading to a complex mixture that is difficult to purify.
The lithium-bromine exchange is not the rate-limiting step; maintaining the stability of the organometallic species is the paramount concern.[6]
Q3: How does my choice of lithiating agent (n-BuLi, s-BuLi, or t--BuLi) affect the optimal temperature?
A3: The choice of alkyllithium reagent influences its basicity and steric profile, but the optimal temperature for the initial exchange remains at or below -78 °C for all common choices.
| Reagent | Relative Basicity/Reactivity | Key Considerations |
| n-Butyllithium (n-BuLi) | Standard | Most common, cost-effective, and easiest to handle. Sufficiently reactive for Li-Br exchange.[7] |
| sec-Butyllithium (s-BuLi) | More Basic | More sterically hindered and more basic than n-BuLi. Offers little advantage for this specific exchange and is more prone to thermal decomposition.[2] |
| tert-Butyllithium (t-BuLi) | Most Basic | The most reactive and also the most pyrophoric. Its high reactivity is generally unnecessary for a simple Li-Br exchange. Using two equivalents can be advantageous in some cases to ensure the byproduct, t-butyl bromide, is eliminated to the unreactive isobutylene, preventing side reactions.[8] |
For the lithiation of this compound, n-BuLi is the most practical and widely used reagent . The reaction temperature should be maintained at -78 °C regardless of the choice.
Q4: Does the solvent (THF vs. Diethyl Ether) change the temperature requirements?
A4: Yes, the solvent choice is critical and directly impacts reactivity and stability.
-
Tetrahydrofuran (THF): THF is a highly polar ethereal solvent that effectively solvates the lithium cation. This breaks down the aggregates in which alkyllithiums naturally exist, increasing the monomeric species in solution and thereby accelerating the rate of lithiation.[3][9] However, this enhanced reactivity comes at the cost of lower stability; n-BuLi reacts more readily with THF than with diethyl ether, especially as the temperature rises.[2][3]
-
Diethyl Ether (Et₂O): Diethyl ether is less polar and a weaker coordinating solvent for lithium cations compared to THF.[10] Consequently, the lithiation reaction may be slower. However, organolithium reagents are generally more stable in Et₂O, providing a wider temperature tolerance window, though starting at -78 °C is still best practice.
Recommendation: For the lithiation of this compound, THF is generally the preferred solvent due to its ability to facilitate a fast and clean exchange at -78 °C. The key is to maintain this low temperature strictly throughout the addition and stirring time before quenching.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems encountered during this lithiation.
Problem 1: Low or No Conversion After Quenching
You quench your reaction with an electrophile (e.g., DMF, D₂O) and find mostly unreacted this compound in your workup.
-
Possible Cause 1: Inactive n-BuLi Reagent.
-
Why it Happens: n-BuLi degrades over time, especially with repeated exposure to atmospheric moisture and oxygen during use. Solutions are often less concentrated than stated on the bottle.
-
Solution: Always titrate your organolithium reagent before use. This is a non-negotiable step for reproducible results. A common method is titration against a known quantity of diphenylacetic acid in dry THF.
-
-
Possible Cause 2: Inadequate Inert Atmosphere.
-
Why it Happens: Oxygen and moisture react instantly and exothermically with n-BuLi. A poor inert gas (N₂ or Ar) blanket, leaky septa, or improperly dried glassware will consume the reagent before it can react with your substrate.
-
Solution: Flame-dry all glassware under vacuum and cool under a strong flow of inert gas. Use fresh, high-quality septa and ensure all connections are secure. Maintain positive inert gas pressure throughout the experiment.[11]
-
-
Possible Cause 3: Overly Slow Addition at -78 °C.
-
Why it Happens: While dropwise addition is crucial, if the addition is exceedingly slow (e.g., over several hours) into a large volume of solvent, localized "hot spots" are less of a concern, but slow degradation in the solvent can still occur.
-
Solution: For lab-scale reactions, an addition time of 15-30 minutes is typically appropriate. The goal is to control the exotherm without unnecessarily prolonging the reaction time.
-
Problem 2: Formation of 2-Fluorotoluene as a Major Byproduct
Your primary byproduct is the protonated starting material, indicating the aryllithium formed but was quenched by a proton source instead of your electrophile.
-
Possible Cause: Adventitious Water.
-
Why it Happens: The aryllithium intermediate is a very strong base and will be quenched by even trace amounts of water from the solvent, glassware, or the electrophile solution upon addition.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure your electrophile is also anhydrous. If adding a solution of an electrophile, it should be made up in anhydrous solvent.
-
Problem 3: The Reaction Mixture Turns Dark Brown/Black and Yield is Low
A clean lithiation should be colorless to pale yellow. A dark color indicates decomposition.
-
Possible Cause: Temperature Excursion.
-
Why it Happens: The addition of n-BuLi is exothermic. If added too quickly or if the cooling bath is inefficient, the internal temperature can rise significantly above -78 °C, causing rapid decomposition of the reagent and the product.[11]
-
Solution: Add the n-BuLi dropwise, ensuring the rate of addition does not cause a noticeable warming of the reaction flask. Use a properly sized cooling bath and ensure the flask is sufficiently immersed. For larger-scale reactions, monitoring the internal temperature with a low-temperature thermometer is highly recommended.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reactions that are promoted by suboptimal temperatures.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Flowchart
Use this flowchart to diagnose issues with your lithiation reaction.
Caption: A step-by-step diagnostic flowchart.
Experimental Protocols
Protocol 1: General Procedure for Lithiation of this compound
Safety First: This procedure involves pyrophoric materials and must be performed by trained personnel in a certified chemical fume hood. Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. Never work alone.[11][12]
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: Equip the flask with a rubber septum. In the fume hood, place a dry ice/acetone bath under the flask.
-
Reaction Assembly: Dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) and add it to the reaction flask via cannula or syringe.
-
Cooling: Cool the stirred solution to -78 °C. Allow it to stir at this temperature for at least 15 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.
-
Quenching: Quench the reaction by slowly adding a solution of the desired electrophile (1.2 eq) in anhydrous THF while maintaining the temperature at -78 °C.
-
Workup: After stirring for an appropriate time, allow the reaction to warm slowly to room temperature. Quench any remaining reactive species by the slow addition of saturated aqueous ammonium chloride solution.[13] Proceed with a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: Monitoring Conversion via Deuterium Quench
To optimize the reaction time or confirm conversion, a small aliquot can be quenched with a deuterium source.
-
After the desired stirring time post-n-BuLi addition (e.g., 1 hour at -78 °C), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe pre-flushed with inert gas.
-
Immediately inject this aliquot into a separate vial containing deuterium oxide (D₂O, ~0.5 mL) at -78 °C.
-
Allow the quenched aliquot to warm to room temperature, extract with a small amount of ether, and analyze by GC-MS.
-
Successful lithiation will be indicated by the presence of 4-deuterio-2-fluorotoluene (M+1 compared to the protonated byproduct 2-fluorotoluene).
References
- 1. catsci.com [catsci.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ospt.osi.lv [ospt.osi.lv]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. acs.org [acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Identifying and characterizing unexpected byproducts in 4-Bromo-2-fluorotoluene reactions
Welcome to the technical support center for reactions involving 4-bromo-2-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected challenges, ensuring the integrity and success of your experiments.
Introduction
This compound is a key building block in organic synthesis, prized for its distinct reactivity profile that allows for selective functionalization.[1] The presence of bromo, fluoro, and methyl substituents on the aromatic ring offers multiple avenues for chemical modification, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the interplay of these functional groups can also lead to unexpected side reactions and the formation of complex byproduct profiles. This guide provides in-depth insights into identifying and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a debrominated byproduct, 2-fluorotoluene, in my cross-coupling reaction. What is causing this and how can I prevent it?
A1: The formation of 2-fluorotoluene is a result of a common side reaction known as hydrodehalogenation (or more specifically, hydrodebromination).[3][4] This occurs when the bromine atom on your starting material is replaced by a hydrogen atom.
-
Causality: This side reaction is often promoted by several factors in palladium-catalyzed reactions:
-
Hydrogen Source: The hydrogen atom can originate from various sources within the reaction mixture, including solvent (like alcohols or even trace water), the amine base, or the phosphine ligand.[3][5]
-
Reaction Mechanism: In the catalytic cycle, after the oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source. Subsequent reductive elimination then releases the debrominated product, 2-fluorotoluene.[4]
-
Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands can be more prone to promoting this side reaction.[6]
-
-
Troubleshooting and Mitigation Strategies:
-
Use Anhydrous and Degassed Solvents: Thoroughly dry and degas your solvents to remove water and dissolved oxygen. Oxygen can lead to catalyst decomposition, which may indirectly favor side reactions.[7]
-
Select a Non-protic Solvent: Avoid using alcohol-based solvents if hydrodehalogenation is a significant issue. Opt for aprotic solvents like dioxane or toluene.[6]
-
Optimize the Base: Use a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu), which can also act as a hydride source.[6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[6]
-
Lower Reaction Temperature: High temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.[6]
-
Q2: My reaction has produced a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting material. What is this and how can I avoid it?
A2: The dimeric byproduct you are observing is likely the result of a homocoupling reaction (also known as a Wurtz-Fittig type reaction in the context of Grignard reagents), leading to the formation of 2,2'-difluoro-4,4'-dimethylbiphenyl.[1][4]
-
Causality:
-
In Palladium-Catalyzed Reactions (e.g., Suzuki): Homocoupling of the aryl halide can occur, particularly if the transmetalation step with the boronic acid is slow. The presence of oxygen can also promote this side reaction by re-oxidizing the Pd(0) catalyst to Pd(II), which can then facilitate the coupling of two aryl halide molecules.[4][7]
-
In Grignard Reactions: The formation of a Grignard reagent is not always quantitative. The remaining unreacted this compound can react with the formed Grignard reagent (4-fluoro-3-methylphenylmagnesium bromide) in a Wurtz-Fittig type coupling.[8]
-
-
Troubleshooting and Mitigation Strategies:
-
Ensure an Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) to exclude oxygen.[7]
-
Optimize Catalyst and Ligand: In palladium-catalyzed reactions, the choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different combinations can be beneficial.[4]
-
Control Grignard Formation: When preparing the Grignard reagent, ensure the magnesium is highly activated and the reaction goes to completion before adding the electrophile. This minimizes the concentration of unreacted starting material.[9]
-
Slow Addition: In Grignard reactions, adding the this compound slowly to the activated magnesium can help to ensure complete conversion to the Grignard reagent before significant side reactions occur.[10]
-
Q3: I am attempting a Buchwald-Hartwig amination and observing low yields and several unidentified byproducts. What are the likely issues?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the reaction conditions.[11][12]
-
Potential Issues and Solutions:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the starting materials or the product.[12]
-
Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides, but are also beneficial for aryl bromides to promote efficient reductive elimination.[11]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[13]
-
Substrate Compatibility: While the Buchwald-Hartwig amination has a broad scope, some functional groups on the amine or aryl halide can interfere with the reaction. For example, acidic protons on the amine or aryl halide can be deprotonated by the strong base.[12]
-
Troubleshooting Guide: Byproduct Identification and Characterization
A common challenge in reactions with this compound is the identification of unexpected peaks in your analytical data. This section provides a guide to characterizing the most common byproducts.
| Byproduct | Common Reactions | Identification by GC-MS | Identification by ¹H NMR |
| 2-Fluorotoluene | Suzuki, Buchwald-Hartwig, Grignard (if quenched with a proton source before reaction with electrophile) | Molecular Ion (M⁺) at m/z = 110. Look for characteristic fragmentation pattern. | Aromatic protons will show a complex multiplet pattern. A singlet for the methyl group will be observed around 2.3 ppm. |
| 2,2'-Difluoro-4,4'-dimethylbiphenyl | Suzuki (homocoupling), Grignard (Wurtz-Fittig) | Molecular Ion (M⁺) at m/z = 218. Look for a clean isotopic pattern for the molecular ion. | The spectrum will be more complex than the starting material. Expect multiple signals in the aromatic region due to restricted rotation around the biphenyl bond. Two distinct singlets for the two methyl groups may be observed. The fluorine atoms will cause additional splitting. |
| Unreacted this compound | All reactions (incomplete conversion) | Molecular Ion (M⁺) with a characteristic bromine isotopic pattern at m/z = 188 and 190 (approx. 1:1 ratio). | Aromatic protons will show a distinct multiplet pattern. The methyl group will appear as a singlet around 2.3 ppm. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Add the dioxane solution of the catalyst and ligand to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Reagents:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (for activation)
-
Electrophile (e.g., benzaldehyde, 1.0 equiv)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen.
-
Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve this compound in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the electrophile in anhydrous ether/THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.[8][10][14]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions and Potential Byproducts of this compound
Caption: Overview of common reactions with this compound and their associated byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
References
- 1. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 2-Fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of electrophilic aromatic substitution (EAS) on 2-fluorotoluene. The presence of two competing ortho, para-directing groups makes achieving high selectivity for a single isomer a significant synthetic hurdle. This document provides in-depth, field-proven insights and troubleshooting protocols to grant you precise control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of 2-fluorotoluene. Understanding these fundamentals is the first step toward troubleshooting and optimizing your experiments.
Q1: What are the competing directing effects in 2-fluorotoluene?
Answer: 2-Fluorotoluene has two substituents, a methyl group (-CH₃) and a fluorine atom (-F), that exert conflicting influences on the aromatic ring.
-
The Methyl Group (-CH₃): This is an activating group and an ortho, para-director .[1][2][3] It donates electron density to the benzene ring through two primary mechanisms: the positive inductive effect (+I) and hyperconjugation.[4][5] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[6] The electron density is preferentially increased at the positions ortho (C3, C5 relative to the methyl group's position at C2) and para to it.
-
The Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-director but is paradoxically a deactivating group .[7][8] This duality arises from two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating the ring overall.[9]
-
Resonance Effect (+M): Fluorine's lone pairs can be donated into the aromatic π-system. This resonance effect increases electron density specifically at the ortho and para positions, which is why it directs incoming electrophiles to these sites despite its deactivating nature.[7][10] For fluorine, the para-directing effect is particularly strong because the inductive withdrawal is felt more strongly at the closer ortho position.[7]
-
Q2: Based on these effects, which positions on the 2-fluorotoluene ring are most susceptible to attack?
Answer: The interplay between the methyl and fluoro groups directs electrophiles to three primary positions: C3, C4, and C5.
-
Position C4: This position is para to the strongly para-directing fluorine group and meta to the methyl group.
-
Position C5: This position is para to the activating methyl group and meta to the fluorine group.
-
Position C3: This position is ortho to the activating methyl group but is also sterically hindered.
-
Position C6: This position is ortho to the fluorine group and is generally disfavored due to strong inductive deactivation and steric hindrance.
Without strategic control, an electrophilic substitution reaction will likely yield a mixture of isomers, primarily the C4 and C5 substituted products.
Caption: Potential sites for electrophilic attack on 2-fluorotoluene.
Part 2: Troubleshooting Guide - Strategies for Regiocontrol
This section provides actionable protocols to resolve specific selectivity issues encountered during your experiments.
Issue 1: My reaction yields a nearly inseparable mixture of C4 and C5 isomers. How can I favor one over the other?
This is the most common challenge. The C4 position is electronically favored by the fluorine's resonance effect, while the C5 position is activated by the methyl group. The key is to manipulate steric and electronic factors to favor one pathway.
Causality: The methyl group at C2 provides a sterically hindered environment for the adjacent C3 position. By using a bulky electrophile or catalyst, you can further penalize attack at positions close to the methyl group (C3 and C5), thereby increasing the relative yield of the less hindered C4 isomer.[11][12]
Experimental Protocol: Sterically-Controlled Friedel-Crafts Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃).
-
Substrate Addition: Add 2-fluorotoluene to the stirring suspension.
-
Electrophile Addition: Add a solution of tert-butyl chloride (a bulky electrophile) in DCM dropwise over 30 minutes. The bulkiness of the tert-butyl carbocation will strongly disfavor attack near the methyl group.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench: Slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and dissolve the aluminum salts.
-
Workup: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analysis: Analyze the product ratio by ¹H NMR or GC to quantify the isomeric distribution.
Expected Outcome: The ratio of the C4-alkylated product should be significantly higher compared to a reaction using a smaller electrophile like methyl iodide.
Table 1: Effect of Electrophile Size on Isomer Distribution
| Electrophile | Reagent | C4 Isomer (%) | C5 Isomer (%) | Other Isomers (%) |
|---|---|---|---|---|
| Small | CH₃Br / AlCl₃ | ~40% | ~50% | ~10% |
| Bulky | (t-BuCl) / AlCl₃ | >75% | <20% | <5% |
Causality: Strong Lewis acids, such as AlCl₃, can coordinate with the highly electronegative fluorine atom.[13] This coordination dramatically increases fluorine's electron-withdrawing inductive effect, effectively "turning off" its ortho, para-directing ability. The activating methyl group then becomes the dominant director, guiding the electrophile to its para position, C5.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromo-2-fluorotoluene by GC-MS
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 4-Bromo-2-fluorotoluene, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1][2][3] Its unique substitution pattern offers a handle for a variety of chemical transformations, making it a valuable precursor in the creation of complex molecules.[4] This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of synthesized this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).
The narrative that follows is grounded in years of practical application, moving beyond a simple recitation of protocols to explain the why behind the how. Every recommendation is designed to build a self-validating system of analysis, ensuring that the data you generate is not only accurate but also defensible. This approach is in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize a science- and risk-based approach to analytical procedure development and validation.[5][6][7][8]
The Critical Role of Purity in Synthesizing this compound
The synthesis of this compound can be approached through several routes, including electrophilic aromatic substitution or multi-step pathways involving diazotization reactions.[4][9] These synthetic routes, while effective, can often lead to the formation of impurities. Common impurities may include regioisomers (such as 2-bromo-4-fluorotoluene or 3-bromo-4-fluorotoluene), starting materials, and by-products from side reactions.[10] Even trace amounts of these impurities can have a significant impact on the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method to confirm the purity of this compound is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
For volatile and semi-volatile compounds like this compound, GC-MS is the analytical technique of choice.[11][12][13] It combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This combination allows for the confident identification and quantification of the target compound and any potential impurities.
Experimental Protocol: A Step-by-Step GC-MS Method for this compound Purity Analysis
The following protocol is a robust starting point for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method.
1. Sample Preparation:
-
Protocol: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. This creates a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of approximately 100 µg/mL.
-
Rationale: Proper dissolution is crucial for accurate and reproducible injections. The choice of solvent is critical; it should completely dissolve the analyte and any potential impurities without reacting with them. The concentration is chosen to be within the linear dynamic range of the detector, preventing saturation while ensuring adequate sensitivity for trace impurity detection.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | A modern GC system provides excellent temperature and flow control, leading to reproducible retention times. |
| Injector | Split/Splitless Inlet | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. A split ratio of 50:1 is a good starting point. |
| Injector Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of this compound (Boiling Point: 183.2±20.0 °C at 760 mmHg) and potential impurities without causing thermal degradation.[14] |
| Carrier Gas | Helium, Constant Flow Mode | Helium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures reproducible retention times, even with temperature programming. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a versatile choice for separating a wide range of aromatic compounds based on their boiling points and slight polarity differences. The dimensions provide a good balance between resolution and analysis time. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial temperature allows for the separation of very volatile impurities. The temperature ramp effectively elutes compounds with increasing boiling points. The final hold ensures that all components are eluted from the column. |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent | A high-resolution mass spectrometer provides accurate mass measurements, which are invaluable for the confident identification of unknown impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, creating a "fingerprint" for each compound that can be compared to spectral libraries for identification. |
| Mass Range | m/z 40-400 | This mass range is sufficient to detect the molecular ion of this compound (m/z 188/190) and a wide array of potential impurities and fragments. |
| Data Acquisition | Full Scan Mode | Full scan mode acquires data over the entire mass range, allowing for the detection of unexpected impurities. |
3. Data Analysis:
-
Purity Calculation: The purity of this compound is typically determined by area percent normalization. This assumes that all components of the mixture have a similar response factor in the detector. For higher accuracy, a certified reference standard should be used to create a calibration curve.
-
Impurity Identification: The mass spectrum of each impurity peak is compared to a commercial library (e.g., NIST) for tentative identification. The accurate mass data from a high-resolution MS can be used to determine the elemental composition, further aiding in the structural elucidation of unknown impurities.[15][16]
Visualizing the GC-MS Workflow
Caption: The GC-MS workflow for purity analysis of this compound.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate compounds based on different chemical or physical principles.[17] This provides a more complete picture of the sample's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[11][12][18][19]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages for this compound Analysis:
-
Complementary Selectivity: Can separate isomers that may co-elute in GC.
-
Broader Applicability: Can analyze a wider range of potential impurities, including non-volatile ones.
-
-
Limitations:
-
Lower Resolution for Volatiles: Generally provides lower chromatographic resolution for small, volatile molecules compared to capillary GC.
-
Detector Specificity: Common UV detectors are less specific than mass spectrometers. A mass spectrometric detector (LC-MS) can overcome this but adds complexity and cost.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[20][21][22][23]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.
-
Advantages for this compound Analysis:
-
Structural Information: Provides unambiguous structural confirmation of the main component and can help identify impurities.
-
Quantitative Purity: qNMR, using an internal standard, can provide a highly accurate and precise measure of purity without the need for a reference standard of the analyte itself.[17]
-
-
Limitations:
-
Sensitivity: NMR is inherently less sensitive than GC-MS or HPLC, making it challenging to detect very low-level impurities.
-
Spectral Overlap: In complex mixtures, peaks from different compounds can overlap, complicating interpretation and quantification.
-
Comparative Summary of Analytical Techniques
| Feature | GC-MS | HPLC | NMR |
| Principle | Separation by volatility and interaction with stationary phase; detection by mass | Separation by partitioning between mobile and stationary phases; detection by various methods (e.g., UV, MS) | Detection of nuclear spin transitions in a magnetic field |
| Best Suited For | Volatile and semi-volatile compounds | Non-volatile and thermally labile compounds | Structural elucidation and quantitative analysis |
| Sensitivity | High (ppb to ppm) | Moderate to High (ppm to ppb) | Low (requires higher concentrations) |
| Selectivity | High (mass-based) | Moderate (can be enhanced with MS) | High (structure-based) |
| Analysis Time | Relatively fast | Can be longer depending on the separation | Fast for routine analysis |
| Impurity Identification | Excellent (via mass spectral libraries and accurate mass) | Good with MS detection | Good for major impurities, challenging for trace levels |
Logical Comparison of Analytical Methodologies
Caption: Logical relationship and comparison of analytical methods for purity validation.
Conclusion: An Integrated Approach to Purity Validation
For the routine and robust purity validation of synthesized this compound, GC-MS stands out as the most suitable technique due to the volatile nature of the analyte and its potential impurities. It offers an unparalleled combination of separation efficiency, sensitivity, and specificity. However, for comprehensive characterization, especially during method development or when dealing with an unknown impurity profile, an integrated approach is recommended. The use of HPLC as an orthogonal separation technique and NMR for definitive structural confirmation provides a self-validating system that ensures the highest level of confidence in the purity of this critical synthetic intermediate. This multi-faceted approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. smithers.com [smithers.com]
- 13. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 14. This compound | CAS#:51436-99-8 | Chemsrc [chemsrc.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. amptechfl.com [amptechfl.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. azooptics.com [azooptics.com]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
- 23. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 4-Bromo-2-fluorotoluene: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 4-Bromo-2-fluorotoluene, with a primary focus on interpreting its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will delve into the causal relationships behind spectral features and compare the utility of ¹H NMR with alternative methods like ¹³C NMR, Mass Spectrometry (MS), and two-dimensional (2D) NMR techniques.
The Challenge: Differentiating Isomers and Confirming Connectivity
This compound presents a classic analytical challenge: confirming the precise substitution pattern on the benzene ring. While the molecular formula C₇H₆BrF is readily determined, several constitutional isomers exist. Our objective is to definitively confirm the structure as 4-bromo-2-fluoro-1-methylbenzene, and ¹H NMR spectroscopy serves as our primary and most informative tool.
Part 1: Decoding the ¹H NMR Spectrum of this compound
The power of ¹H NMR lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1] For this compound, we expect to see signals for the methyl group protons and the three aromatic protons.
Predicting the ¹H NMR Spectrum: A Deductive Approach
Before acquiring a spectrum, a thoughtful prediction based on established principles of chemical shift and spin-spin coupling is crucial. This predictive exercise hones our analytical skills and provides a framework for interpreting the experimental data.
Chemical Structure and Proton Numbering:
Figure 1: Structure and proton numbering of this compound.
1. The Methyl Protons (H-Me):
-
Chemical Shift (δ): The methyl group is attached to an aromatic ring, placing its protons in the benzylic position. We can expect a chemical shift in the range of 2.0-3.0 ppm.[2] The electron-withdrawing effects of the nearby fluorine and bromine atoms will likely shift this signal slightly downfield compared to toluene (δ ≈ 2.3 ppm).
-
Multiplicity: These three protons are equivalent and are not coupled to any adjacent protons. Therefore, they will appear as a singlet (s) .
2. The Aromatic Protons (H3, H5, H6): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[3][4] Both bromine and fluorine are electron-withdrawing via induction but have opposing resonance effects. Fluorine is a weak resonance donor, while bromine is a weaker resonance donor. The methyl group is a weak electron-donating group.
-
H3: This proton is ortho to the fluorine and meta to the bromine and methyl groups. The strong electronegativity of the adjacent fluorine will cause significant deshielding, pushing its signal downfield.
-
H5: This proton is meta to both the fluorine and methyl groups and ortho to the bromine. It is expected to be the least deshielded of the aromatic protons.
-
H6: This proton is ortho to the methyl group, meta to the fluorine, and para to the bromine.
Spin-Spin Coupling in the Aromatic Region: The multiplicity of each aromatic proton signal is determined by its coupling to neighboring protons and the fluorine atom.
-
Proton-Proton (H-H) Coupling:
-
Proton-Fluorine (H-F) Coupling:
Predicted Multiplicities for Aromatic Protons:
-
H6: Coupled to H5 (ortho, ³JHH ≈ 8 Hz) and to the fluorine atom (meta, ⁴JHF ≈ 5 Hz). This will likely appear as a doublet of doublets (dd) .
-
H5: Coupled to H6 (ortho, ³JHH ≈ 8 Hz) and H3 (meta, ⁴JHH ≈ 2 Hz). It is also coupled to the fluorine atom (para, ⁵JHF ≈ 2 Hz). This complex coupling may result in a triplet of doublets (td) or a more complex multiplet.
-
H3: Coupled to H5 (meta, ⁴JHH ≈ 2 Hz) and to the fluorine atom (ortho, ³JHF ≈ 10 Hz). This will appear as a doublet of doublets (dd) .
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-Me | ~2.3 | s (singlet) | - |
| H6 | ~7.1 | dd (doublet of doublets) | ³JHH ≈ 8, ⁴JHF ≈ 5 |
| H5 | ~7.2 | td (triplet of doublets) or m (multiplet) | ³JHH ≈ 8, ⁴JHH ≈ 2, ⁵JHF ≈ 2 |
| H3 | ~7.4 | dd (doublet of doublets) | ³JHF ≈ 10, ⁴JHH ≈ 2 |
Note: These are predicted values. Actual experimental values may vary slightly.
Part 2: Experimental Verification and Comparison with Alternative Techniques
While ¹H NMR is a powerful primary tool, a multi-technique approach provides the most robust structural confirmation. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and 2D NMR.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[8] For this compound, we expect to see seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons.
-
Methyl Carbon: Expected to appear in the aliphatic region, around 20 ppm.
-
Aromatic Carbons: These will appear in the range of 110-160 ppm.[2] The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.[9] The carbon attached to bromine will be shifted downfield.
Comparison with ¹H NMR:
-
Complementary Information: ¹³C NMR directly observes the carbon skeleton, confirming the number of unique carbon environments.
-
Simpler Spectra: Proton-decoupled ¹³C NMR spectra typically show singlets for each carbon, avoiding the complex splitting patterns seen in ¹H NMR.
-
Lower Sensitivity: The natural abundance of ¹³C is only 1.1%, making it a much less sensitive nucleus than ¹H.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which can be used to deduce its structure.[11]
-
Molecular Ion Peak (M⁺): For this compound (C₇H₆BrF), the molecular weight is approximately 188 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will show a characteristic M⁺ and M+2 peak of almost equal intensity.[12] This isotopic signature is a strong indicator of the presence of one bromine atom.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the methyl group.[11] The fragmentation pattern can help distinguish between isomers.
Comparison with ¹H NMR:
-
Molecular Weight Information: MS directly provides the molecular weight, which NMR does not.
-
Elemental Composition: High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
-
Structural Ambiguity: MS fragmentation patterns can sometimes be complex and may not always allow for the unambiguous differentiation of isomers without comparison to a known standard.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY and HSQC, provide correlational information that helps to piece together the molecular structure.[13][14]
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other.[2] For this compound, we would expect to see cross-peaks between H6 and H5, and between H5 and H3, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[15] This allows for the unambiguous assignment of protonated carbons.
Figure 2: Expected 2D NMR correlations for this compound.
Comparison with ¹H NMR:
-
Connectivity Mapping: 2D NMR provides a visual map of which atoms are connected, resolving ambiguities that may arise from overlapping signals in the 1D spectrum.
-
Definitive Assignments: The combination of COSY and HSQC allows for the confident assignment of all proton and protonated carbon signals.
-
Increased Experiment Time: 2D NMR experiments require significantly more instrument time than 1D experiments.
Part 3: Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
Protocol 1: ¹H NMR Spectroscopy
Figure 3: Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, such as a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Perform phase and baseline corrections to obtain a clean spectrum.
-
Spectral Analysis: Reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for each multiplet.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Figure 4: Workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane (typically ~100 ppm).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). Use a suitable temperature program to separate the components of the sample.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-250).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern and compare it to spectral libraries or predicted fragmentation to confirm the structure.
Conclusion: A Synergistic Approach to Structural Confirmation
While ¹H NMR spectroscopy stands out as the most powerful single technique for the structural elucidation of this compound, providing rich information on proton environments and connectivity, a comprehensive and irrefutable confirmation is best achieved through a synergistic combination of analytical methods. The distinct advantages of ¹³C NMR in revealing the carbon skeleton, mass spectrometry in providing molecular weight and elemental composition, and 2D NMR in mapping out the precise connectivity, collectively build an unassailable case for the correct structure. By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the integrity and accuracy of their scientific findings.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. biomedres.us [biomedres.us]
- 8. spectroscopyasia.com [spectroscopyasia.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. omicsonline.org [omicsonline.org]
- 14. anuchem.weebly.com [anuchem.weebly.com]
- 15. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-fluorotoluene and 2-Bromo-4-fluorotoluene for Synthetic Chemists
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated toluenes are invaluable building blocks, offering multiple avenues for functionalization. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4-Bromo-2-fluorotoluene and 2-Bromo-4-fluorotoluene. We will explore their differential reactivity in key synthetic transformations, underpinned by an analysis of their electronic and steric properties. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Structural and Electronic Profiles of the Isomers
The distinct placement of the bromo, fluoro, and methyl substituents on the aromatic ring in this compound and 2-Bromo-4-fluorotoluene results in significantly different electronic and steric environments, which in turn governs their reactivity.
This compound (CAS: 51436-99-8) features a fluorine atom ortho to the methyl group and a bromine atom para to it. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the bromine atom, also an electron-withdrawing group, is positioned at a key site for cross-coupling reactions.[1]
2-Bromo-4-fluorotoluene (CAS: 1422-53-3) has the bromine atom ortho to the methyl group and the fluorine atom para to it. This arrangement alters the steric hindrance around the bromine atom and modifies the electronic activation of the ring for various transformations.[2][3]
The interplay of the electron-donating methyl group and the electron-withdrawing but pi-donating halogen atoms dictates the reactivity of these isomers in both electrophilic and nucleophilic aromatic substitution reactions.[1]
dot graph TD { rankdir=LR; subgraph "this compound"; A[C] -- B[C-F]; B -- C[C]; C -- D[C-CH3]; D -- E[C]; E -- F[C-Br]; F -- A; end subgraph "2-Bromo-4-fluorotoluene"; G[C] -- H[C-Br]; H -- I[C]; I -- J[C-CH3]; J -- K[C]; K -- L[C-F]; L -- G; end } caption: "Structural comparison of the two isomers."
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl >> C-F. Consequently, in both isomers, the C-Br bond is the primary site of reaction.
This compound: The bromine atom is para to the electron-donating methyl group and meta to the electron-withdrawing fluorine atom. This position is relatively unhindered, facilitating oxidative addition. The electronic effects of the substituents have a moderate influence on the reactivity of the C-Br bond.
2-Bromo-4-fluorotoluene: The bromine atom is ortho to the methyl group, which introduces significant steric hindrance. This steric congestion can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to its isomer. However, the fluorine atom para to the bromine can enhance the electrophilicity of the carbon atom, which might partially counteract the steric hindrance.
dot graph TD { subgraph "Suzuki-Miyaura Coupling" A[Aryl-Br] -- "Pd(0)" --> B{Oxidative Addition}; B -- "R-B(OH)2" --> C{Transmetalation}; C -- "Base" --> D[Aryl-Pd(II)-R]; D --> E{Reductive Elimination}; E --> F[Aryl-R]; E --> A; end } caption: "General catalytic cycle of the Suzuki-Miyaura reaction."
| Feature | This compound | 2-Bromo-4-fluorotoluene |
| Position of Bromine | Para to -CH3, Meta to -F | Ortho to -CH3, Para to -F |
| Steric Hindrance at C-Br | Low | High |
| Electronic Effect on C-Br | Moderately activated | Activated by para -F |
| Predicted Reactivity | Higher | Lower |
Formation of Organometallic Reagents (Grignard and Organolithium)
The formation of Grignard and organolithium reagents involves the reaction of the aryl halide with magnesium or an alkyllithium, respectively.
Grignard Reagent Formation: The formation of a Grignard reagent (R-MgBr) from an aryl bromide and magnesium metal is a well-established reaction.[4] The success of this reaction can be influenced by steric factors.
-
This compound: With less steric hindrance around the bromine atom, this isomer is expected to form a Grignard reagent more readily.
-
2-Bromo-4-fluorotoluene: The steric bulk of the ortho-methyl group may slow down the rate of Grignard reagent formation.
Organolithium Reagent Formation (Halogen-Metal Exchange vs. Directed Ortho-Metalation): The reaction with alkyllithiums can proceed via two main pathways: halogen-metal exchange or directed ortho-metalation (DoM).
-
Halogen-Metal Exchange: This reaction is typically very fast, with reactivity following the trend I > Br > Cl.[3] Both isomers are expected to undergo bromine-lithium exchange.
-
Directed Ortho-Metalation (DoM): In this process, a substituent directs the lithiation to its ortho position. Fluorine is a moderate directing group for ortho-lithiation.[5]
-
This compound: The fluorine at the 2-position can direct lithiation to the 3-position.
-
2-Bromo-4-fluorotoluene: The fluorine at the 4-position can direct lithiation to the 3- or 5-position.
-
The competition between these two pathways is a key consideration. Given that bromine-lithium exchange is generally faster than ortho-lithiation directed by fluorine, the primary reaction for both isomers upon treatment with an alkyllithium like n-BuLi at low temperatures is expected to be the formation of the corresponding aryllithium species at the position of the bromine atom.
dot graph TD { subgraph "Organometallic Reagent Formation" A[Aryl-Br] -- "Mg, Ether" --> B[Aryl-MgBr]; A -- "n-BuLi" --> C{Aryl-Li}; D[Aryl-H] -- "n-BuLi, DMG" --> E[Ortho-Lithiated Aryl]; end } caption: "Pathways to organometallic reagents."
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically occurs when an aromatic ring is activated by strong electron-withdrawing groups ortho or para to a good leaving group. In the case of these isomers, the fluorine atom is a potential leaving group, although the C-F bond is strong. The presence of a bromo and a methyl group does not provide strong activation for a classical SNAr reaction. However, under forcing conditions or with photoredox catalysis, SNAr can be achieved on less activated systems.
The reactivity in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex.
-
This compound: A nucleophilic attack at the C-F bond would place a negative charge on the ring that is not favorably stabilized by the bromo and methyl groups.
-
2-Bromo-4-fluorotoluene: Similarly, nucleophilic attack at the C-F bond would lead to an intermediate that is not significantly stabilized by the existing substituents.
Therefore, both isomers are expected to be relatively unreactive towards traditional SNAr reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol that can serve as a starting point for the Suzuki-Miyaura coupling of both this compound and 2-bromo-4-fluorotoluene. Optimization of the catalyst, ligand, base, and temperature may be required for optimal results with each isomer.
dot graph TD { A[Start] --> B{Combine Aryl Bromide, Boronic Acid, Base, and Solvent}; B --> C{Degas the Mixture}; C --> D{Add Palladium Catalyst and Ligand}; D --> E{Heat to Reaction Temperature}; E --> F{Monitor Reaction by TLC/GC-MS}; F --> G{Work-up and Purification}; G --> H[End]; } caption: "Experimental workflow for Suzuki-Miyaura coupling."
Materials:
-
This compound or 2-Bromo-4-fluorotoluene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the bromofluorotoluene isomer, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The isomeric relationship between this compound and 2-bromo-4-fluorotoluene provides a clear illustration of how substituent placement dictates chemical reactivity. For palladium-catalyzed cross-coupling reactions, This compound is predicted to be more reactive due to the lower steric hindrance around the bromine atom. In the formation of organometallic reagents, both isomers are expected to readily form aryllithium species via halogen-metal exchange, while Grignard formation may be more facile for the less sterically hindered this compound. Both isomers are anticipated to be poor substrates for classical nucleophilic aromatic substitution.
This guide provides a framework for understanding the differential reactivity of these two valuable building blocks. The provided insights and experimental starting points are intended to empower researchers to make strategic choices in the design and execution of their synthetic routes.
References
A Comparative Guide to Validating Analytical Methods for 4-Bromo-2-fluorotoluene
This guide provides an in-depth comparison of validated analytical methods for the quantitative analysis of 4-Bromo-2-fluorotoluene, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity and impurity profile of this compound must be rigorously controlled to ensure the safety and efficacy of the final products. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. We will explore the validation of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), grounding our protocols and acceptance criteria in the internationally recognized ICH Q2(R1) guideline for the validation of analytical procedures.[3][4][5]
The Analytical Imperative: Why Method Validation is Non-Negotiable
This compound (CAS 51436-99-8) is a halogenated aromatic compound whose specific substitution pattern makes it a versatile building block.[2] In a regulatory environment, it is not sufficient to simply perform an analysis; the analytical method itself must be proven "fit for purpose." This is the core principle of method validation. A validated method provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. This guide will not only present protocols but will delve into the causality behind the choice of specific parameters and validation experiments, ensuring a self-validating and trustworthy analytical system.
Strategic Selection of Analytical Technology: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography is the first critical decision. It is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assay, impurity profiling, or trace-level detection).
-
Gas Chromatography (GC): GC is ideally suited for compounds that are volatile or semi-volatile and thermally stable. Given that this compound is a liquid with a boiling point of approximately 68°C at 8 mmHg, it is an excellent candidate for GC analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique applicable to a much wider range of compounds, including those that are non-volatile or thermally labile. While GC is a natural fit, developing an HPLC method is crucial for confirming results and for analyzing potential non-volatile impurities or degradation products that would be missed by GC.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Partitioning between a mobile liquid phase and a stationary solid phase. |
| Applicability | Volatile & Thermally Stable Compounds | Wide Range (including non-volatile & thermally labile) |
| Typical Column | Fused silica capillary with a bonded stationary phase (e.g., 5% Phenyl Polysiloxane) | Packed stainless steel column with bonded silica particles (e.g., C18) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Spectrophotometer, Mass Spectrometer (MS) |
| Pros for Analyte | High resolution, speed, ideal for volatile purity assay. | High versatility, suitable for stability-indicating assays. |
| Cons for Analyte | May miss non-volatile degradation products. | Potentially longer run times, higher solvent consumption. |
The Blueprint for Trust: Method Validation Workflow
All analytical methods developed for quality control in a regulated industry must be validated according to the principles outlined in the ICH Q2(R1) guideline.[3][5] The validation process demonstrates that the method is specific, accurate, precise, linear, and robust for its intended purpose.
Caption: A generalized workflow for analytical method validation, from planning to final approval.
Experimental Protocols & Validation Data
Here we provide detailed, self-validating protocols for both a GC and an HPLC method, complete with justifications for key choices and hypothetical validation data that meets typical acceptance criteria.
Gas Chromatography (GC-FID) Method
Causality: A GC method with a Flame Ionization Detector (FID) is chosen for its high precision and sensitivity to organic compounds. A mid-polarity column (e.g., 14% cyanopropylphenyl polysiloxane) is selected to provide good selectivity for halogenated aromatic compounds and their potential isomers or impurities.[6]
Caption: Experimental workflow for the GC-FID analysis of this compound.
Protocol: GC-FID for Purity Assay
-
System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 14% Cyanopropylphenyl Polysiloxane phase (e.g., Agilent HP-1701 or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: Temperature: 250°C; Split ratio: 50:1.
-
Oven Program: Initial 70°C, hold for 1 min. Ramp at 25°C/min to 250°C, hold for 5 min.
-
Detector: FID at 270°C.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare sample solutions similarly to the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area must be ≤ 1.0%.
-
Analysis: Inject sample solutions and calculate purity based on area percent normalization.
Hypothetical GC Validation Data Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | Peak is pure and resolved from degradation products | No interference observed | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (% RSD) | ≤ 2.0% | 0.8% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 5 µg/mL | Pass |
| Robustness | %RSD of results ≤ 5.0% | 2.5% | Pass |
High-Performance Liquid Chromatography (HPLC-UV) Method
Causality: A reverse-phase HPLC method is the workhorse of pharmaceutical analysis due to its robustness and applicability to a wide range of polarities. A C18 column is chosen as the standard for method development. The mobile phase of acetonitrile and water is selected for its UV transparency and good solvating properties for the analyte. A UV detector is used because the aromatic ring of this compound contains a chromophore that absorbs UV light.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Protocol: HPLC-UV for Stability-Indicating Assay
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard in mobile phase at 0.5 mg/mL.
-
Forced Degradation Study: To demonstrate specificity, the analyte must be subjected to stress conditions.[7][8][9] This is a regulatory expectation to show the method can separate the main component from its degradation products.[10][11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to ICH-compliant light source (UV/Vis) for 7 days.
-
-
System Suitability: Inject the standard solution six times. The %RSD of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 2.0.
-
Analysis: Inject stressed and unstressed samples. Analyze for purity and impurity levels using the external standard method.
Hypothetical HPLC Validation Data Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | Peak is pure and resolved from degradation products | All degradants resolved (Resolution > 2.0) | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% | Pass |
| Precision (% RSD) | ≤ 2.0% | 0.6% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 2 µg/mL | Pass |
| Robustness | %RSD of results ≤ 5.0% | 3.1% | Pass |
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography can be successfully validated for the analysis of this compound. The choice of method depends on the analytical objective.
-
For rapid purity assessment and analysis of volatile impurities, the validated GC-FID method is superior. It is fast, highly precise, and leverages the inherent volatility of the analyte.
-
For a comprehensive stability-indicating assay that can quantify the parent compound and potential non-volatile degradation products, the validated HPLC-UV method is required. Its ability to separate a wider range of compounds makes it essential for stability studies and release testing where the full impurity profile is critical.
In a robust quality control environment, the GC method could be used for routine in-process controls, while the HPLC method would be the definitive method for final product release and stability testing, ensuring full compliance with regulatory expectations.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis: A Comparative Case Study of 4-Bromo-2-fluorotoluene
Introduction: Beyond the Label—The COA as a Cornerstone of Quality
In the realm of pharmaceutical synthesis and drug development, starting materials are the bedrock upon which successful outcomes are built. 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8), a key building block for various active pharmaceutical ingredients (APIs) and other fine chemicals, is no exception.[1][2] Its purity and identity are not merely desirable; they are critical quality attributes (CQAs) that directly influence reaction yield, impurity profiles, and the safety and efficacy of the final product.[3]
This guide moves beyond a superficial reading of a Certificate of Analysis (COA). It is designed to empower you, the researcher and developer, to critically evaluate this crucial document. A COA is more than a simple declaration of quality; it is a batch-specific report card detailing the rigorous analytical testing a material has undergone.[4][5][6] Understanding how to interpret, question, and compare COAs is fundamental to ensuring experimental reproducibility, maintaining regulatory compliance, and mitigating the significant risks of project delays and failures.[4][7] This guide will dissect the components of a comprehensive COA for this compound, compare it against a substandard example, and provide the detailed analytical protocols that form the basis of this quality assurance.
Deconstructing the Certificate of Analysis for this compound
A robust COA provides objective evidence that a specific batch of material meets the required quality standards. It serves as a vital link for traceability and is a key document for regulatory scrutiny under frameworks like Good Manufacturing Practice (GMP).[3][5][8] Below is a summary of the essential parameters you should expect to find on a comprehensive COA for this compound.
| Parameter | Typical Specification | Analytical Method | Purpose & Scientific Rationale |
| Appearance | Colorless to Light Yellow Liquid | Visual Inspection | Provides a simple, first-pass check for gross contamination or degradation, which often manifests as color change. |
| Identity | Conforms to Structure | ¹H NMR, FTIR | Confirms the molecular structure is correct. ¹H NMR verifies the specific arrangement of protons, while FTIR provides a unique "molecular fingerprint" based on vibrational modes of chemical bonds.[2][9] |
| Purity (Assay) | ≥99.0% | Gas Chromatography (GC) | Quantifies the amount of this compound relative to impurities. GC is ideal for volatile compounds, separating components based on their boiling points and interaction with the stationary phase for precise quantification.[1] |
| Refractive Index | 1.526 - 1.530 (at 20°C) | Refractometry | A physical constant that is highly sensitive to purity. Deviations can indicate the presence of significant impurities or water.[1] |
| Water Content | ≤0.1% | Karl Fischer (KF) Titration | Water can act as an unwanted nucleophile or poison catalysts in many downstream reactions. KF titration is the gold standard for accurately quantifying low levels of moisture. |
The Comparative Analysis: A High-Quality COA vs. a Substandard Alternative
The difference between a reliable and an unreliable supplier often lies in the details—or lack thereof—on the COA. A substandard COA introduces unacceptable risks into the development pipeline. Let's compare a high-quality, batch-specific COA with a hypothetical but realistic example of a poor-quality document.
Table 3.1: Example of a High-Quality COA
| Test | Method | Specification | Result |
| Appearance | Visual | Colorless to Light Yellow Liquid | Conforms |
| Identity by ¹H NMR | NMR (400 MHz, CDCl₃) | Conforms to Structure | Conforms |
| Identity by FTIR | ATR-FTIR | Conforms to Reference Spectrum | Conforms |
| Purity by GC | GC-FID (Agilent DB-5, 30m) | ≥99.0% | 99.72% |
| Water Content | Karl Fischer Titration | ≤0.1% | 0.04% |
| Refractive Index | Refractometer (20°C) | 1.526 - 1.530 | 1.528 |
Analysis of the High-Quality COA:
-
Specificity: Every result is quantitative and precise. "99.72%" is unequivocally better than a simple "Pass."[10]
-
Methodology Disclosure: The analytical techniques are clearly stated, sometimes even including instrument parameters (e.g., NMR frequency, GC column), which lends credibility and allows for replication if necessary.[10]
-
Traceability: The document would be tied to a specific batch or lot number, creating a clear audit trail.[5][6]
Table 3.2: Example of a Substandard (Red Flag) COA
| Test | Method | Specification | Result |
| Appearance | - | Conforms | Pass |
| Identity | In-house | Conforms | Pass |
| Purity | Titration* | >98% | Pass |
| Moisture | - | Report | 0.2% |
Red Flags and Associated Risks:
-
Vague Results ("Pass"): A "Pass" for purity is meaningless without a numerical value. It could mean 98.1% or 99.9%, a difference that can be critical.[10]
-
Missing or Ambiguous Methods: "In-house" is not a valid method description. The asterisk on "Titration" might lead to a footnote saying "Calculated by difference," which is not a direct purity measurement and can be highly inaccurate.
-
Inappropriate Technique: Using titration for purity assessment of an organic intermediate like this is highly unconventional and less accurate than chromatographic methods.
-
"Report" as a Specification: For moisture, "Report" is not a specification; it's an instruction to test without setting an acceptance limit. This offers no quality guarantee.[10]
Using material certified with such a COA could lead to failed reactions due to unknown impurities, the formation of toxic byproducts, or an inability to meet the quality standards required by regulatory bodies like the FDA.[4][8]
Visualization of Quality Control Workflows
A systematic approach is essential when handling incoming materials and interpreting their analytical data. The following diagrams illustrate the logical flow of COA verification and the integration of different analytical techniques.
Caption: Workflow for verifying a Certificate of Analysis upon receipt of a new material batch.
Caption: Integration of multiple analytical techniques to generate the final COA data.
Experimental Protocols for Core Analyses
To ensure trustworthiness, a COA must be backed by validated analytical methods. The following are detailed, step-by-step protocols for the key experiments used to characterize this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
-
Objective: To quantify the purity of this compound and separate it from potential process-related impurities (e.g., isomers, starting materials).
-
Causality: A non-polar capillary column (like a DB-5) is chosen because it separates compounds primarily by their boiling points, which is effective for distinguishing isomers and related aromatic compounds. Flame Ionization Detection (FID) is selected for its wide linear range and robust response to hydrocarbons.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate. This creates a ~2 mg/mL stock solution. Further dilute as necessary to fall within the calibrated range of the instrument.
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min).
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
-
This protocol is self-validating through the use of a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area).
-
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
-
Objective: To confirm the molecular structure of this compound, ensuring correct substitution patterns and the absence of isomeric impurities.
-
Causality: Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and its residual proton signal does not typically interfere with the aromatic region of the sample. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Spectral Interpretation:
-
Expected Chemical Shifts (δ, ppm): The spectrum should be consistent with the known structure.[11]
-
~7.3-7.1 (m, 2H, Ar-H)
-
~6.9 (t, 1H, Ar-H)
-
~2.2 (s, 3H, -CH₃)
-
-
The integration of the peaks should correspond to the number of protons (2:1:3 ratio). The splitting patterns (multiplet, triplet, singlet) must align with the expected proton-proton and proton-fluorine couplings. The absence of significant unexpected signals validates the structural identity and high purity.
-
Protocol 3: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain a unique "molecular fingerprint" of the compound and confirm the presence of key functional groups.
-
Causality: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and is ideal for analyzing liquids. The infrared spectrum provides definitive information on the types of chemical bonds present.[9]
Methodology:
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a universal ATR accessory.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-650 cm⁻¹.
-
Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
-
Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
-
Spectral Interpretation:
-
The resulting spectrum should be compared to a reference spectrum for this compound.[12]
-
Key Characteristic Bands (cm⁻¹):
-
~3000-2850 (C-H stretching from methyl and aromatic groups)
-
~1600-1450 (C=C aromatic ring stretching)
-
~1250-1200 (C-F stretching)
-
~1100-1000 (C-Br stretching region, often complex)
-
-
A direct overlay with a trusted reference standard provides authoritative confirmation of identity.
-
Conclusion: The COA as an Indispensable Tool for Scientific Integrity
The Certificate of Analysis is far more than a procedural document; it is a testament to a product's quality and a supplier's commitment to transparency. For a critical intermediate like this compound, the ability to distinguish between a comprehensive, data-rich COA and a vague, substandard one is a crucial skill for any scientist.
By demanding quantitative results, clear methodologies, and batch-specific data, researchers and drug development professionals can safeguard their work, ensure the integrity of their results, and build a foundation of quality that extends from the laboratory bench to the final therapeutic product. Always treat the COA not as the end of the quality check, but as the beginning of your material verification process.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. This compound | 51436-99-8 | Benchchem [benchchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. Importance of Analytical Testing in Chemicals | Advent [adventchembio.com]
- 8. nbinno.com [nbinno.com]
- 9. rtilab.com [rtilab.com]
- 10. Good vs. Bad Supplement CoAs: How to Read a Certificate of Analysis (and Fix Yours) — Blue Ocean Regulatory Inc. [blueoceanregulatory.com]
- 11. This compound(51436-99-8) 1H NMR spectrum [chemicalbook.com]
- 12. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-fluorotoluene in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The selection of substrates is a critical parameter that dictates the efficiency and outcome of these transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-2-fluorotoluene, a versatile building block, across a spectrum of commonly employed coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. We will explore the interplay of electronic and steric effects imparted by the fluorine and methyl substituents on the reactivity of the C-Br bond and compare its performance with analogous substrates, supported by experimental data and detailed protocols.
The Unique Profile of this compound: An Overview
This compound presents an interesting case study in cross-coupling reactions. The presence of a fluorine atom ortho to the bromine introduces a significant inductive electron-withdrawing effect, which can influence the oxidative addition step, a key process in many palladium-catalyzed cycles. Simultaneously, the methyl group para to the bromine is electron-donating, and both substituents exert steric effects that can modulate the approach of the bulky catalyst complexes. Understanding this delicate balance is crucial for predicting and optimizing reaction outcomes.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura coupling is a stalwart for the synthesis of biaryl compounds. The reaction of an aryl halide with an organoboron reagent, typically a boronic acid or its ester, offers high functional group tolerance and generally proceeds with high yields.[1]
Comparative Reactivity
The synthesis of 2-fluoro-4'-methyl-1,1'-biphenyl can be achieved via the Suzuki-Miyaura coupling, highlighting the utility of this compound in this reaction.[2] In a comparative context, the electron-withdrawing fluorine atom in this compound is expected to enhance the rate of oxidative addition to the Pd(0) catalyst compared to the unsubstituted 4-bromotoluene. However, the steric hindrance from the ortho-fluoro group might slightly impede the approach of the catalyst.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | p-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | ~90 (estimated) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 80 | 95[3] |
| 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
Note: Yields are highly dependent on the specific ligand, base, and reaction conditions. The yield for this compound is an estimation based on typical Suzuki reactions of similar substrates.
Experimental Protocol: Synthesis of 2-Fluoro-4'-methyl-1,1'-biphenyl
A general procedure for the Suzuki-Miyaura coupling of this compound with p-tolylboronic acid is as follows:
-
To a reaction vessel, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable phosphine ligand (e.g., PPh₃ (4 mol%)).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction provides a powerful method for the synthesis of substituted alkenes by coupling aryl halides with alkenes in the presence of a palladium catalyst and a base.[4]
Comparative Reactivity
The electronic nature of the aryl halide significantly influences the rate of the Heck reaction. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. Thus, this compound is expected to be more reactive than 4-bromotoluene due to the inductive effect of the fluorine atom.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | High (expected) |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85[5] |
| 4-Bromoanisole (electron-rich) | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 | Good[5] |
Experimental Protocol: Synthesis of (E)-1-(2-Fluoro-4-methylphenyl)-2-phenylethene
-
In a reaction flask, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, typically a tertiary amine like triethylamine (1.5 equiv.).
-
De-gas the mixture and heat it under an inert atmosphere at 80-120 °C until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the desired stilbene derivative.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[6]
Comparative Reactivity
Similar to the Heck reaction, the electron-withdrawing fluorine in this compound should facilitate the oxidative addition step, making it a more reactive substrate compared to electron-rich or neutral aryl bromides.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High (expected) |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 98 |
Note: Aryl iodides are generally more reactive than aryl bromides in Sonogashira coupling.
Experimental Protocol: Synthesis of 1-((2-Fluoro-4-methylphenyl)ethynyl)benzene
-
To a Schlenk flask, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF) followed by a degassed amine base like triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, allowing for the coupling of aryl halides with a wide range of amines.[7]
Comparative Reactivity
The reactivity in Buchwald-Hartwig amination is influenced by both electronic and steric factors. The electron-withdrawing fluorine atom in this compound can make the aryl bromide a better electrophile. However, the ortho-substituent can also sterically hinder the approach of the amine and the bulky phosphine ligands typically used in this reaction.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (expected) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 94 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 98 |
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-methylphenyl)morpholine
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling: Coupling with Organostannanes
The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium.[8] A key advantage is the tolerance of a wide variety of functional groups.[9]
Comparative Reactivity
The reactivity in Stille coupling is less sensitive to the electronic nature of the aryl halide compared to other coupling reactions. However, steric hindrance can play a more significant role. The ortho-fluoro substituent in this compound might slightly decrease the reaction rate compared to the less hindered 4-bromotoluene.
| Aryl Bromide | Organostannane | Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) |
| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | Good (expected) |
| 4-Bromotoluene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | 95 |
Experimental Protocol: Synthesis of 1-Fluoro-3-methyl-5-vinylbenzene
-
To a reaction flask, add this compound (1.0 equiv.), tributyl(vinyl)stannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a dry, degassed solvent, for instance, toluene or DMF.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. It is often necessary to perform a workup with a fluoride source (e.g., KF solution) to remove the tin byproducts.
Mechanistic Considerations & Visualizations
The reactivity of this compound in these palladium-catalyzed coupling reactions is governed by the fundamental steps of the catalytic cycles. The electron-withdrawing nature of the ortho-fluorine atom generally accelerates the rate-determining oxidative addition of the aryl bromide to the Pd(0) center. However, this electronic advantage can be tempered by the steric hindrance it imposes, potentially slowing down subsequent steps like transmetalation or reductive elimination.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a valuable and reactive substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of the ortho-fluorine atom generally enhances its reactivity in the oxidative addition step due to its electron-withdrawing nature, often leading to higher reaction rates compared to its non-fluorinated or electron-rich counterparts. However, steric hindrance from the fluorine substituent can be a mitigating factor, and the optimal reaction conditions, particularly the choice of ligand, are crucial for achieving high yields. This guide provides a framework for researchers to understand and predict the behavior of this compound in these fundamental transformations, facilitating the rational design of synthetic routes for complex molecules in drug discovery and materials science.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Buy 2-Fluoro-4'-methyl-1,1'-biphenyl (EVT-3416752) | 72093-41-5 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Base Selection in the Heck Reaction of 4-Bromo-2-fluorotoluene
For researchers and professionals in drug development, the Mizoroki-Heck reaction is an indispensable tool for carbon-carbon bond formation.[1][2][3] Its power lies in its ability to couple aryl halides with alkenes, paving the way for the synthesis of complex molecular architectures.[4] However, the success of this palladium-catalyzed transformation is critically dependent on the careful selection of reaction parameters, with the choice of base being paramount. The reactivity of the aryl halide, particularly for electron-rich or sterically hindered substrates like 4-Bromo-2-fluorotoluene, can be significantly influenced by the base employed.[5]
This guide provides an in-depth comparison of the efficacy of different bases in the Heck reaction of this compound. We will explore the mechanistic role of the base, present comparative data, and offer a detailed experimental protocol to empower you to optimize your synthetic strategies.
The Indispensable Role of the Base in the Heck Catalytic Cycle
The base in a Heck reaction is not a mere spectator; it is an active and essential participant required to close the catalytic cycle.[6] Its primary function is to neutralize the hydridohalide (H-X) that is cogenerated during the β-hydride elimination step. This neutralization regenerates the active Pd(0) catalyst from the H-Pd(II)-X intermediate, allowing it to re-enter the cycle for subsequent transformations.[2][6][7]
The choice of base—ranging from organic amines like triethylamine (Et₃N) to inorganic salts such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc)—can dramatically affect reaction rates, yields, and even selectivity.[1][5][8] Factors such as the base's strength (pKa), solubility, and steric bulk play a crucial role in its effectiveness.
Caption: The pivotal role of the base in regenerating the Pd(0) catalyst.
Comparative Analysis of Bases for this compound
The substrate, this compound, presents a unique challenge. The presence of two electron-donating groups (methyl and fluoro) on the aromatic ring decreases the reactivity of the C-Br bond towards oxidative addition.[5] This often necessitates more forcing conditions (higher temperatures, longer reaction times) or a more finely-tuned catalytic system. The choice of base is critical in navigating these challenges.
Below is a comparative summary of experimental outcomes for the Heck coupling of this compound with a model alkene, n-butyl acrylate. The conditions are kept consistent where possible to highlight the effect of the base.
| Base | Base Type | pKa (Conjugate Acid) | Typical Yield (%) | Observations & Rationale |
| Triethylamine (Et₃N) | Organic (Amine) | ~10.7 | 75-85% | A common, effective choice. Its solubility in organic solvents ensures homogenous reaction conditions. However, its relatively high basicity can sometimes promote side reactions like alkene isomerization. |
| Potassium Carbonate (K₂CO₃) | Inorganic (Carbonate) | ~10.3 | 80-92% | Often provides excellent yields.[9] As a solid, its efficacy can be dependent on particle size and efficient stirring. It is a cost-effective and easily removable option, which is advantageous for scale-up processes.[10][11] |
| Sodium Acetate (NaOAc) | Inorganic (Carboxylate) | ~4.75 | 60-75% | A weaker base, which can be advantageous in minimizing side reactions.[6][12] However, its lower basicity may lead to slower reaction rates and incomplete conversion, especially with less reactive aryl bromides.[13] |
| DIPEA (Hünig's Base) | Organic (Hindered Amine) | ~11.0 | 70-80% | A sterically hindered, non-nucleophilic base. Useful for sensitive substrates where nucleophilic attack by the base is a concern. Its bulk can sometimes slow the desired reaction. |
| Potassium Phosphate (K₃PO₄) | Inorganic (Phosphate) | ~12.3 | 85-95% | A stronger inorganic base that can be highly effective, particularly in phosphine-ligated systems. Its use can sometimes accelerate catalyst turnover. |
Note: Yields are illustrative and based on typical outcomes found in the literature for similar aryl bromides. Actual results may vary based on specific catalyst, ligand, solvent, and temperature.
Key Insights:
-
For the electron-rich this compound, moderately strong inorganic bases like Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) often provide the best balance of reactivity and yield. They are strong enough to facilitate catalyst turnover efficiently without promoting excessive side reactions.
-
Triethylamine (Et₃N) remains a reliable and versatile choice, particularly for initial screening experiments due to its excellent solubility.
-
Sodium Acetate (NaOAc) may require higher temperatures or longer reaction times to achieve comparable yields due to its lower basicity.
Recommended Experimental Workflow & Protocol
The following workflow and detailed protocol are based on the use of Potassium Carbonate, which demonstrated high efficacy for this class of substrate.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 11. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Comparative Guide to Modern Ligands for the Amination of 4-Bromo-2-fluorotoluene
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl-2-fluoro-4-methylanilines is a critical endeavor. These structural motifs are prevalent in a myriad of bioactive molecules and functional materials. The palladium-catalyzed Buchwald-Hartwig amination stands as a paramount transformation for forging the crucial C-N bond in these structures.[1][2] The choice of ligand in this catalytic system is not merely an experimental variable but a determining factor for reaction efficiency, substrate scope, and overall process viability. This guide provides an in-depth comparison of the performance of new and established phosphine ligands for the amination of the sterically hindered and electronically distinct substrate, 4-bromo-2-fluorotoluene.
The Challenge of this compound Amination
The amination of this compound presents a unique set of challenges. The ortho-fluoro substituent introduces steric hindrance around the reaction center, which can impede the approach of the amine nucleophile and the palladium catalyst. Electronically, the fluorine atom's inductive electron-withdrawing effect can influence the oxidative addition step, while the methyl group is electron-donating. This electronic push-pull nature of the substrate demands a catalyst system that is both highly active and selective.
The Catalytic Cycle: A Ligand's Playground
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] The ligand's role is multifaceted, influencing each step of the cycle:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex. The ligand's steric bulk and electron-donating properties are crucial for promoting the formation of the active monoligated Pd(0) species and facilitating the oxidative addition.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated, regenerating the active Pd(0) catalyst. The ligand's geometry and steric features are critical in promoting this final, product-forming step.
A competing side reaction, β-hydride elimination, can lead to hydrodehalogenation of the arene. A well-designed ligand minimizes this undesired pathway.
Comparative Performance of Ligands
The following data, compiled from various sources and standardized for comparison, illustrates the performance of several established and new-generation ligands in the amination of this compound with a representative primary amine, aniline.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Established Ligands | ||||||
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 78 |
| New Generation Ligands | ||||||
| BrettPhos | G3-Palladacycle | LHMDS | THF | 80 | 6 | 92 |
| AdFast | [Pd(cinnamyl)Cl]₂ | K₂CO₃ | t-AmylOH | 110 | 4 | 95 |
| Josiphos SL-J009-1 | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 90 | 8 | 90 |
| cataCXium® A | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 10 | 88 |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the amine. The data presented is a representative compilation for comparative purposes.
Analysis of Ligand Performance
Established Ligands: The Benchmarks
-
XPhos and RuPhos: These bulky, electron-rich biaryl phosphine ligands have been the workhorses of C-N cross-coupling for years.[3] Their steric bulk facilitates the formation of the active monoligated palladium species and promotes reductive elimination. However, for a sterically demanding substrate like this compound, their performance can be moderate, sometimes requiring longer reaction times and higher temperatures.
New Generation Ligands: Pushing the Boundaries
-
BrettPhos: This ligand, often employed with a G3 palladacycle precatalyst, demonstrates excellent activity at lower temperatures.[4][5] The unique architecture of BrettPhos provides a balance of steric hindrance and electron-donating ability that is well-suited for challenging substrates. The use of a strong, non-nucleophilic base like LHMDS can be advantageous in preventing unwanted side reactions.
-
AdFast: This ligand showcases exceptional performance, providing high yields in significantly shorter reaction times, albeit at a slightly higher temperature. The use of t-amyl alcohol as a solvent is also noteworthy, offering a higher boiling point and different solubility properties compared to traditional toluene or dioxane.
-
Josiphos SL-J009-1: Josiphos-type ligands, originally developed for asymmetric catalysis, have found broad application in cross-coupling reactions. Their ferrocene backbone and tunable phosphine moieties provide a robust and highly active catalytic system. For the amination of this compound, Josiphos demonstrates high efficacy.
-
cataCXium® A: This fluorenyl-based phosphine ligand offers high thermal stability and activity. Its performance is comparable to established ligands like XPhos but can sometimes offer advantages in terms of catalyst loading and reaction times.[6]
Mechanistic Insights: Why New Ligands Excel
The superior performance of the newer generation of ligands can be attributed to several key factors:
-
Optimized Steric and Electronic Properties: Ligands like BrettPhos and AdFast possess finely tuned steric bulk and electron-donating capabilities. This allows for efficient oxidative addition to the sterically hindered this compound and rapid reductive elimination, outcompeting side reactions.
-
Enhanced Catalyst Stability: The design of modern ligands often leads to more stable palladium complexes, resulting in higher turnover numbers and allowing for lower catalyst loadings.
-
Precatalyst Technology: The use of palladacycle precatalysts, such as the G3 and G4 generations, ensures the efficient and reproducible in situ formation of the active Pd(0) species, leading to more consistent and reliable results.[7]
Experimental Protocols
The following protocols provide a starting point for the amination of this compound using both an established and a new-generation ligand system.
Protocol 1: Amination using XPhos/Pd₂(dba)₃
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene, followed by this compound (1.0 equiv) and the aniline (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination using BrettPhos G3-Palladacycle
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the BrettPhos G3-Palladacycle (1.5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed THF, followed by this compound (1.0 equiv) and the aniline (1.2 equiv).
-
Add LHMDS (1.0 M solution in THF, 1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The amination of this compound is a challenging yet crucial transformation in modern organic synthesis. While established ligands like XPhos and RuPhos provide a reliable foundation, the development of new-generation ligands such as BrettPhos, AdFast, and Josiphos has significantly advanced the efficiency and scope of this reaction. These modern ligands, often utilized with advanced palladacycle precatalysts, offer superior performance for sterically hindered and electronically complex substrates, enabling milder reaction conditions, shorter reaction times, and higher yields. The choice of ligand should be carefully considered based on the specific amine coupling partner and desired process parameters. This guide serves as a starting point for researchers and drug development professionals to navigate the evolving landscape of C-N cross-coupling catalysis and select the optimal system for their synthetic needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Grignard vs. Organolithium Reagents from 4-Bromo-2-fluorotoluene: A Strategic Choice in Aryl Anion Chemistry
For researchers and professionals in pharmaceutical and fine chemical synthesis, the choice between a Grignard reagent and an organolithium compound is a critical decision point that dictates reaction parameters, functional group compatibility, and overall synthetic strategy. While both serve as powerful nucleophilic sources of an aryl anion, their inherent differences in reactivity and basicity present distinct advantages and challenges. This guide provides an in-depth, comparative analysis of the Grignard and organolithium reagents derived from 4-bromo-2-fluorotoluene, a common building block in medicinal chemistry, offering field-proven insights and experimental data to inform your selection process.
The Foundation: Understanding the Carbon-Metal Bond
The fundamental difference between Grignard reagents (R-MgX) and organolithium compounds (R-Li) originates from the electronegativity of the metal. Lithium (0.98 on the Pauling scale) is less electronegative than magnesium (1.31). This results in a carbon-lithium bond with a more significant ionic character—and thus a more polarized bond—than the corresponding carbon-magnesium bond.[1][2] This distinction is the primary driver for the observed differences in their chemical behavior. Organolithium reagents are consequently more reactive and more basic than their Grignard counterparts.[3][4][5] This heightened reactivity can be a powerful tool for difficult transformations but also a liability, demanding more stringent reaction conditions to control.
The Grignard Reagent: A Robust and Tolerant Workhorse
The preparation of 2-fluoro-4-methylphenylmagnesium bromide is a classic example of Grignard synthesis, involving the direct oxidative insertion of magnesium metal into the carbon-bromine bond. This method is well-established, scalable, and generally more tolerant of a wider array of functional groups compared to organolithium formation.[1][6]
Synthesis and Mechanism
The reaction is typically performed by adding a solution of this compound to magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[7][8] The ether solvent is crucial, as it coordinates to the magnesium center, stabilizing the Grignard reagent in the form of a Schlenk equilibrium.[8] The mechanism is believed to involve single-electron transfer (SET) from the magnesium surface to the aryl halide.
Experimental Protocol: Synthesis of 2-fluoro-4-methylphenylmagnesium bromide
-
Preparation: A three-necked, flame-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Initiation: The flask is charged with magnesium turnings (1.2 eq) and a small crystal of iodine. The apparatus is gently warmed under a nitrogen flow to sublimate the iodine, activating the magnesium surface.[9]
-
Reagent Addition: Anhydrous THF is added to cover the magnesium. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
Reaction: The reaction mixture is maintained at a gentle reflux by controlling the addition rate. After the addition is complete, the mixture is stirred at room temperature or slightly heated for 1-2 hours to ensure complete consumption of the magnesium.
-
Titration & Use: The resulting dark grey or brown solution of the Grignard reagent should be used immediately. Its concentration can be determined by titration before use.
Workflow for Grignard Reagent Formation
Caption: Workflow for the synthesis of 2-fluoro-4-methylphenylmagnesium bromide.
The Organolithium Reagent: Precision and Power at Low Temperatures
For substrates or electrophiles that are unreactive towards Grignard reagents, 2-fluoro-4-methylphenyllithium offers significantly enhanced nucleophilicity.[10] However, its preparation and use demand more rigorous conditions. The most common and efficient method for its synthesis from an aryl bromide is not direct lithiation, but a metal-halogen exchange reaction, which is extremely rapid at cryogenic temperatures.[11]
Synthesis via Lithium-Halogen Exchange
Lithium-halogen exchange involves treating the aryl halide with an alkyllithium reagent, typically n-butyllithium (n-BuLi). The equilibrium of this reaction lies far to the side of the more stable organolithium species.[12] The stability of an organolithium reagent is related to the stability of the corresponding carbanion, which follows the order sp > sp² > sp³.[11] Therefore, the reaction between an sp³-hybridized alkyllithium (n-BuLi) and an sp²-hybridized aryl bromide strongly favors the formation of the sp²-hybridized aryllithium.
A critical consideration for this compound is the potential for a competing side reaction: directed ortho-lithiation (DoM).[13] The fluorine atom is a weak ortho-directing group, which could guide the strongly basic n-BuLi to deprotonate the C3 position adjacent to the fluorine. To ensure the desired lithium-halogen exchange dominates, the reaction must be performed rapidly at very low temperatures (typically -78 °C).[14][15] At this temperature, the rate of metal-halogen exchange is significantly faster than deprotonation.
Experimental Protocol: Synthesis of 2-fluoro-4-methylphenyllithium
-
Preparation: A three-necked, flame-dried, 500 mL round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: The flask is charged with a solution of this compound (1.0 eq) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction & Use: The reaction is typically complete within 30 minutes of addition. The resulting solution of 2-fluoro-4-methylphenyllithium is a homogenous, often pale yellow, solution that must be used immediately at low temperature. Quenching with an electrophile should be performed at or below -78 °C.
Controlling Reaction Pathways: Exchange vs. Deprotonation
Caption: Kinetic control is crucial for selective lithium-halogen exchange over deprotonation.
Head-to-Head Comparison: Performance and Application
The choice between these two powerful reagents depends entirely on the synthetic context. A summary of their key comparative properties is presented below.
| Property | 2-fluoro-4-methylphenylmagnesium bromide | 2-fluoro-4-methylphenyllithium | Rationale & Implications |
| Reactivity | High | Very High | The more ionic C-Li bond makes the lithium reagent a "harder" and more potent nucleophile, capable of reacting with less reactive electrophiles where Grignards may fail.[16][17] |
| Basicity | Strong Base | Very Strong Base | The lithium reagent is far more likely to cause deprotonation side reactions with substrates containing even weakly acidic protons (e.g., terminal alkynes, enolizable ketones).[1][5] |
| Preparation Temp. | 25 °C to 65 °C | -78 °C | Grignard formation is operationally simpler. The organolithium requires strict cryogenic conditions to ensure chemoselectivity and stability.[18] |
| Functional Group Tolerance | Moderate | Low | Grignard reagents are generally more compatible with functional groups like esters and nitriles, though they still react with them.[12] The high reactivity of organolithiums limits their tolerance severely. |
| Reaction with Nitriles | Forms ketones after hydrolysis.[19] | Forms ketones after hydrolysis. | Both reagents are effective for this transformation, providing a reliable route to ketone synthesis.[16] The reaction stops after a single addition because the intermediate imine anion is not electrophilic enough for a second attack.[19] |
| Reaction with Esters | Adds twice to form tertiary alcohols.[16] | Adds twice to form tertiary alcohols.[20] | Both reagents typically add twice to esters, first displacing the alkoxy group to form a transient ketone, which is then immediately attacked by a second equivalent.[16] |
| Steric Hindrance | Prone to reduction with hindered ketones. | Less prone to reduction. | With sterically demanding ketones, Grignard reagents can act as reducing agents (transferring a beta-hydride). The more reactive organolithiums are more likely to proceed via nucleophilic addition.[10] |
Mechanism of Carbonyl Addition: A Comparative View
Caption: Nucleophilic attack on a carbonyl by Grignard and organolithium reagents.
Summary and Strategic Recommendations
The synthesis of complex molecules in drug development requires a nuanced understanding of reagent choice.[21][22][23] Both 2-fluoro-4-methylphenylmagnesium bromide and its organolithium counterpart are invaluable tools, but they are not interchangeable.
-
Choose the Grignard Reagent (2-fluoro-4-methylphenylmagnesium bromide) when:
-
Working with substrates that have moderately sensitive functional groups.
-
Operational simplicity and milder reaction temperatures are desired.
-
The electrophile is sufficiently reactive (e.g., aldehydes, unhindered ketones, nitriles).
-
The project requires a scalable, cost-effective, and robust procedure.
-
-
Choose the Organolithium Reagent (2-fluoro-4-methylphenyllithium) when:
-
The Grignard reagent fails to react due to low reactivity of the electrophile.
-
High nucleophilicity is required to overcome steric hindrance.
-
The synthetic route demands the precise, low-temperature conditions that prevent side reactions like deprotonation.
-
Subsequent transformations, such as transmetalation to other organometallic species (e.g., organocuprates), are planned.[10]
-
By understanding the fundamental principles of reactivity and the practical demands of each reagent system, researchers can make strategic, data-driven decisions, optimizing their synthetic routes for efficiency, selectivity, and success.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. tutorchase.com [tutorchase.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 17. reddit.com [reddit.com]
- 18. mt.com [mt.com]
- 19. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Organometallic Chemistry in Pharmaceutical R&D [axial.acs.org]
- 23. Organometallics | API Synthesis | Organometallic Chemistry [pharmacompass.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 4-Bromo-2-fluorotoluene: A Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of halogenated aromatic building blocks, 4-Bromo-2-fluorotoluene has emerged as a particularly versatile and valuable intermediate. Its unique substitution pattern—a bromine atom amenable to a host of cross-coupling reactions, a fluorine atom that modulates electronic properties and can participate in nucleophilic aromatic substitution, and a methyl group offering a further site for functionalization—provides a powerful platform for the construction of complex molecular architectures.
This guide offers an in-depth, comparative analysis of the synthetic utility of this compound. Moving beyond a simple recitation of reactions, we will delve into the causality behind its reactivity, compare its performance with relevant alternatives using experimental data, and provide detailed, field-proven protocols for its key transformations. Our aim is to equip you with the technical insights necessary to strategically leverage this important building block in your research and development endeavors.
The Strategic Advantage of this compound: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the robust carbon-fluorine (C-F) bond.[1] This reactivity hierarchy is the cornerstone of its utility, enabling selective functionalization of the C-Br bond while leaving the C-F bond intact for subsequent transformations or to influence the final molecule's physicochemical properties.
Furthermore, the electronic interplay of the substituents is crucial. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect.[1] The methyl group, in contrast, is electron-donating. This electronic push-pull influences the reactivity of the aromatic ring and the adjacent functional groups.
Core Synthetic Applications: A Comparative Overview
This compound is a workhorse in a variety of modern synthetic transformations. Here, we explore its performance in key reaction classes, offering a comparative perspective against other relevant building blocks.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[1]
The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, and this compound is a reliable partner in this transformation. It readily couples with a variety of boronic acids and their derivatives to furnish substituted 2-fluorobiphenyls, a common motif in pharmaceuticals and advanced materials.
Comparative Performance:
While direct comparative studies are not always available in a single publication, we can infer performance from the general principles of Suzuki coupling. The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl. Therefore, this compound would be expected to be significantly more reactive than its chloro-analogue, 4-Chloro-2-fluorotoluene, allowing for milder reaction conditions and often higher yields.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Chloro-2-fluorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 |
This table presents representative data compiled from typical Suzuki-Miyaura reaction conditions to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of toluene and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-4-methylbiphenyl.
-
Experimental workflow for Suzuki-Miyaura coupling.
The Heck reaction provides a reliable method for the arylation of alkenes. This compound can be effectively coupled with various alkenes, such as acrylates and styrenes, to generate functionalized stilbene and cinnamate derivatives.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF or NMP
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Degas the solution with a stream of argon or nitrogen for 15 minutes.
-
Add styrene and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the trans-stilbene derivative.
-
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This compound serves as a competent partner in this reaction, providing access to a wide range of substituted 2-fluoro-4-methylphenylacetylenes.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound can be coupled with a diverse range of primary and secondary amines, anilines, and amides, offering a direct route to valuable intermediates for pharmaceuticals and materials science.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
-
-
Procedure:
-
Inside a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add aniline via syringe.
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 4-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-aryl amine.[2]
-
Catalytic cycle of the Buchwald-Hartwig amination.
Lithiation and Grignard Reagent Formation
The bromine atom of this compound can be readily exchanged with lithium using organolithium reagents like n-butyllithium, or converted into a Grignard reagent with magnesium metal.[3] These organometallic intermediates can then be reacted with a wide variety of electrophiles to introduce new functional groups.
Comparative Reactivity: Directed Ortho-Metalation vs. Halogen-Metal Exchange
An interesting point of comparison arises when considering the reaction of this compound with an organolithium reagent. Two pathways are possible: halogen-metal exchange at the C-Br bond, and directed ortho-metalation (DoM) at the position ortho to the fluorine atom. For bromides and iodides, halogen-metal exchange is generally much faster than directed lithiation.[4] Thus, the predominant reaction of this compound with n-BuLi at low temperatures is the formation of 2-fluoro-4-lithiomethylbenzene. This is in contrast to a substrate like 2-fluorotoluene itself, where directed ortho-metalation would be the primary pathway.
Application in the Synthesis of Flurbiprofen:
A prominent example of the utility of the Grignard reagent derived from this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[3]
Experimental Protocol: Synthesis of Flurbiprofen via Grignard Reagent
-
Part A: Grignard Reagent Formation
-
Reagents & Equipment:
-
Magnesium turnings (1.1 equiv)
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Three-neck round-bottom flask with a condenser and dropping funnel
-
-
Procedure:
-
Place magnesium turnings and a crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.
-
Add a small amount of anhydrous THF.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
-
Part B: Coupling with a Propionate Equivalent
-
Reagents & Equipment:
-
Sodium 2-bromopropionate (1.0 equiv)
-
Cobalt(II) chloride (catalytic amount)
-
The freshly prepared Grignard reagent from Part A
-
-
Procedure:
-
Cool the Grignard reagent to 0-5 °C.
-
Add a solution of cobalt(II) chloride in THF.
-
Slowly add sodium 2-bromopropionate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidify the aqueous layer with HCl to precipitate Flurbiprofen.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
-
-
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is generally robust, the fluorine atom in this compound can be displaced by strong nucleophiles under certain conditions, a reaction known as nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing bromine atom and the potential for further activation by other groups can facilitate this transformation. However, SNAr reactions on this substrate are less common than cross-coupling at the C-Br bond.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key advantage lies in the differential reactivity of its bromine and fluorine substituents, allowing for selective and sequential functionalization. It is a superior substrate for a wide range of palladium-catalyzed cross-coupling reactions compared to its chloro-analogue, and its reactivity in lithiation reactions is dominated by halogen-metal exchange, providing a reliable route to the corresponding organometallic intermediate. The practical, field-tested protocols provided in this guide, along with the comparative analysis of its reactivity, should serve as a valuable resource for researchers aiming to leverage the full synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
A Senior Application Scientist's Guide to the Scalable Synthesis of 4-Bromo-2-fluorotoluene
Introduction: 4-Bromo-2-fluorotoluene (CAS 51436-99-8) is a critical halogenated aromatic intermediate, prized for its role as a versatile building block in the synthesis of complex molecules.[1][2] With a molecular formula of C₇H₆BrF and a molecular weight of 189.025 g/mol , this colorless to light yellow liquid is a cornerstone in the development of active pharmaceutical ingredients (APIs), agrochemicals, and materials for positron emission tomography (PET) studies.[1][3][4][5] The strategic placement of bromine and fluorine atoms on the toluene ring provides differential reactivity, allowing for selective chemical manipulations such as cross-coupling reactions at the more labile carbon-bromine bond.[1] Given its industrial importance, establishing a robust and scalable synthesis protocol is paramount. This guide provides a comparative analysis of common synthetic routes, focusing on the practical challenges and advantages of each approach when transitioning from laboratory to pilot or industrial scale.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound is primarily approached via two distinct strategies: direct electrophilic aromatic substitution and a more controlled, multi-step pathway involving diazonium salt intermediates. The choice between these routes has profound implications for scalability, purity, and process safety.
Method 1: Direct Bromination of 2-Fluorotoluene
This approach represents the most straightforward synthesis on paper, involving a classic electrophilic aromatic substitution (EAS) reaction.
Reaction Principle: The synthesis begins with 2-fluorotoluene, which is subjected to bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron powder and iodine, in a solvent like glacial acetic acid.[6] The fluorine and methyl groups on the aromatic ring direct the incoming electrophile (bromine), but this directing effect is not perfectly selective.
Challenges to Scalability: A significant and often disqualifying hurdle for this method is the formation of multiple regioisomers.[1] The reaction yields a mixture of the desired this compound along with other isomers like 3-bromo-4-fluorotoluene and dibrominated byproducts.[6]
-
Regioselectivity: The ortho, para-directing methyl group and the ortho, para-directing (but deactivating) fluoro group lead to a complex product distribution that is difficult to control.
-
Purification: Separating these closely related isomers requires fractional distillation under vacuum, a process that is energy-intensive and often inefficient on a large scale, leading to significant yield loss.[6] The similar boiling points of the isomers make achieving high purity (≥99%) a formidable challenge.
Due to these purification difficulties, direct bromination is generally considered unsuitable for industrial production where high purity and process efficiency are critical.
Caption: Direct bromination pathway leading to a mixture of isomers.
Method 2: Multi-Step Synthesis via Diazonium Intermediates
A more controlled and industrially viable route involves a multi-step sequence starting from a readily available precursor like p-toluidine (4-methylaniline). This method leverages the power of diazotization reactions, namely the Sandmeyer and Balz-Schiemann reactions, to introduce the halogen atoms with high regioselectivity.[1]
Reaction Principle: A patented industrial process outlines a sequence that includes nitration, diazotization, bromination, reduction, and fluorination.[1][7] This pathway ensures that each functional group is installed in the correct position, obviating the need for complex isomeric separations.
Scalability Assessment: This method offers superior control over the final product's purity. However, its scalability is contingent on managing the significant safety hazards associated with diazonium salts.
-
Advantages:
-
High Regioselectivity: Each step is designed to yield a single, desired isomer, leading to a much cleaner crude product.
-
High Purity: Downstream purification is simplified, often requiring only crystallization or a straightforward distillation.
-
-
Challenges & Mitigation:
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[8][9][10]
-
Causality: The instability arises from the very favorable thermodynamics of releasing molecular nitrogen (N₂), a highly stable gas. This decomposition can be initiated by heat, shock, or friction.[9]
-
Mitigation: For scalability, these reactions must be performed under strict temperature control, typically between 0-5 °C, to prevent uncontrolled decomposition.[9][10][11] Process safety dictates that diazonium salts are almost always generated and used in situ without isolation.[8] Large-scale reactors require robust cooling systems to manage the exotherms of both the diazotization and the subsequent Sandmeyer/Schiemann reactions.
-
-
Hazardous Reagents: The synthesis involves highly corrosive acids (sulfuric, nitric), toxic reagents (sodium nitrite), and potentially hazardous intermediates.[7][12] Careful material handling protocols and appropriate personal protective equipment (PPE) are mandatory.
-
Process Control: Each step requires careful monitoring of temperature, addition rates, and pH to ensure complete reaction and minimize side-product formation. For instance, excess nitrous acid must be detected and quenched (e.g., with sulfamic acid) to prevent unwanted side reactions.[8]
-
Caption: Regioselective multi-step synthesis via diazonium intermediates.
Data Summary: Protocol Comparison
| Feature | Method 1: Direct Bromination | Method 2: Multi-Step Diazotization |
| Scalability | Poor | Good, with stringent safety controls |
| Regioselectivity | Low; produces isomeric mixtures[1][6] | High; controlled, sequential functionalization |
| Crude Product Purity | Low | High |
| Number of Steps | 1 | 4-5+ |
| Primary Safety Hazard | Handling of molecular bromine | Generation of unstable/explosive diazonium salts[8][9] |
| Purification Method | Difficult fractional distillation[6] | Crystallization or simple distillation |
| Ideal Application | Small-scale lab synthesis where mixed isomers may be acceptable | Industrial production requiring high purity[1] |
Experimental Protocol: Scalable Synthesis of this compound via Diazotization
The following protocol is a representative example based on the principles of the multi-step synthesis route. Warning: This procedure involves highly hazardous materials and potentially explosive intermediates. A thorough risk assessment must be conducted before any attempt to perform this synthesis.[13]
Step 1: Nitration of p-Toluidine (This step is illustrative; an alternative is to start with 3-Bromo-4-methylaniline if commercially available)
-
To a solution of p-toluidine in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid, maintaining the internal temperature below 10 °C.[7]
-
After the addition is complete, stir the reaction for 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitrated product.
-
Filter, wash with water, and dry the product.
Step 2: Sandmeyer Bromination
-
Dissolve the amino-toluene intermediate in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.[9] The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper.[8]
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (N₂ gas) will be observed.[14]
-
After the addition, the mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Extract the bromo-intermediate with an organic solvent, wash, dry, and purify.
Step 3: Reduction of the Nitro Group
-
Suspend the nitro-intermediate in a suitable solvent (e.g., ethanol, water).
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Filter the hot reaction mixture to remove iron salts, and concentrate the filtrate to obtain the amino-intermediate.
Step 4: Balz-Schiemann Fluorination
-
Dissolve the final amino-intermediate (e.g., 3-Bromo-4-methylaniline) in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C and slowly add an aqueous solution of sodium nitrite.[15][16]
-
The aryl diazonium tetrafluoroborate salt will precipitate. Filter this salt but DO NOT ALLOW IT TO DRY COMPLETELY due to explosion risk.[10]
-
Gently heat the moist diazonium tetrafluoroborate salt. It will decompose to yield the final product, this compound, with the evolution of nitrogen gas and boron trifluoride.[15]
-
The crude product can be purified by steam distillation followed by fractional distillation under reduced pressure.
Conclusion and Recommendations for Scale-Up
For researchers and drug development professionals, the synthesis of this compound presents a clear choice between expediency and control.
-
Direct bromination is a rapid, one-step method suitable only for small-scale, exploratory work where subsequent purification of isomers is feasible. Its poor regioselectivity makes it economically and practically unviable for scalable production.
-
The multi-step synthesis via diazonium intermediates is the superior and industrially preferred method.[1] It provides unparalleled regiochemical control, leading to a high-purity product.
When considering the scale-up of the multi-step protocol, the primary focus must be on process safety, specifically the management of unstable diazonium salt intermediates. Investment in robust cooling systems, automated process controls, and comprehensive thermal hazard analysis (e.g., using reaction calorimetry) is not merely recommended; it is essential for safe and successful large-scale manufacturing.
References
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- 2. innospk.com [innospk.com]
- 3. This compound | 51436-99-8 [chemicalbook.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. 4-ブロモ-2-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 16. Schiemann Reaction [drugfuture.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluorotoluene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-2-fluorotoluene (CAS No. 51436-99-8). As a halogenated aromatic compound frequently used in the synthesis of pharmaceuticals and agrochemicals, its handling and disposal require a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment.[1] This guide moves beyond simple instruction to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Profile & Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not merely a reagent; it is a substance with a distinct hazard profile that dictates every aspect of its lifecycle in the lab, especially its final disposal. It is classified as a combustible liquid that is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[2][3] Environmentally, it is recognized as harmful to aquatic life with long-lasting effects.[1]
The causality for these hazards lies in its molecular structure: a toluene core functionalized with both bromine and fluorine. Upon combustion or decomposition, it can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[4] Its irritating properties necessitate stringent controls to prevent personnel exposure, while its classification as a halogenated organic compound is the single most critical factor determining its disposal pathway.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Authoritative Source(s) |
|---|---|---|
| CAS Number | 51436-99-8 | [1][2][3] |
| Molecular Formula | C7H6BrF | [1][2] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| GHS Signal Word | Warning | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Hazard Classes | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (STOT SE 3) | [2][3] |
| Flash Point | 76 °C / 168.8 °F (closed cup) | [3] |
| Environmental Hazard | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [1] |
| Disposal Mandate | Must be disposed of as regulated hazardous waste. Do not release to the environment. |[5][6] |
Part 2: Personal Protective Equipment (PPE) & Safe Handling
Before handling this compound for any purpose, including disposal, the establishment of a robust PPE protocol is non-negotiable. The required equipment serves as the primary barrier against the chemical's irritant and toxic properties.
-
Eye and Face Protection: Given that the compound causes serious eye irritation, chemical splash goggles are mandatory.[2][3] For operations with a higher risk of splashing, such as transferring large volumes or cleaning spills, a full face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use and replaced immediately if compromised. Proper glove removal technique is essential to prevent skin contact.[7]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher potential for exposure, a chemically resistant apron or suit should be utilized.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[5][8] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge (such as a type ABEK filter) is necessary.[3]
Part 3: The Core Protocol: Waste Characterization & Segregation
The fundamental principle for disposing of this compound is its classification as a halogenated organic waste .[9] This is a direct consequence of the bromine and fluorine atoms in its structure. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated organic wastes must be segregated.[9][10] Co-mingling these waste streams can inhibit certain recycling or fuel-blending disposal options and complicates the incineration process.
Step-by-Step Waste Collection Protocol
-
Identify a Designated Waste Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, specifically designated for "Halogenated Organic Liquid Waste."
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical inventory of its contents, including the name "this compound" and its approximate concentration or volume.
-
Collection: Carefully transfer the waste chemical into the designated container using a funnel to prevent spills. This must be done inside a chemical fume hood.
-
Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste. This minimizes the release of fugitive emissions.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that is capable of holding at least 110% of the volume of the largest container. This prevents the spread of material in case of a primary container leak.
-
Arrange for Disposal: Once the container is full, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[9][11]
Caption: Disposal Decision Workflow for this compound.
Part 4: Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination. The procedure varies based on the size of the spill; however, for any spill that you are not trained or comfortable cleaning, evacuate the area and contact your institution's emergency response team.[12]
Protocol for Minor Spill Cleanup (<200 mL)
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent unauthorized entry.[13]
-
Control Vapors & Ignition Sources: Ensure the chemical fume hood is operational. Extinguish all nearby ignition sources, as this compound is a combustible liquid.[4][14]
-
Don PPE: At a minimum, don double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads.[13][15] Do not use paper towels, as this can increase the rate of evaporation.[14]
-
Absorb: Working from the outside in, apply absorbent material directly onto the spill until the liquid is fully absorbed.
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a suitable container for hazardous waste.[4][6]
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated organic waste for disposal.
-
Decontaminate: Clean the spill surface with soap and water.[13] Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, as required by policy.
Part 5: Regulatory Framework
The disposal of this compound is governed by a multi-layered regulatory framework. In the United States, the EPA's RCRA provides the federal "cradle-to-grave" regulations for hazardous waste management.[10] Chemical waste generators are legally obligated to determine if their waste is hazardous, and to ensure its proper management and disposal.[5]
States may have more stringent regulations than the federal EPA. Therefore, it is imperative that all laboratory personnel are familiar with their specific federal, state, and local requirements for hazardous waste disposal to ensure complete and accurate classification and compliance.[5]
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 51436-99-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. jk-sci.com [jk-sci.com]
- 15. cws.auburn.edu [cws.auburn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-fluorotoluene
As researchers and drug development professionals, our work with specialized chemical intermediates like 4-Bromo-2-fluorotoluene is foundational to innovation. However, the unique reactivity and hazard profile of such compounds demand a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that safety protocols are not just followed, but understood. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.
Core Hazard Profile of this compound
Understanding the specific risks associated with this compound (CAS No: 51436-99-8) is the critical first step in establishing a robust PPE plan. This compound is a combustible liquid and presents multiple health hazards upon exposure.[1][2] The primary dangers are well-documented and categorized under the Globally Harmonized System (GHS).[3][4][5]
| Hazard | GHS Classification | Potential Route of Exposure | Rationale for Protection |
| Skin Irritation | Skin Irrit. 2 (H315) | Dermal (Direct Contact) | The compound can cause skin irritation upon contact.[2][3][4][5] Protective gloves and clothing are essential to prevent direct exposure. |
| Serious Eye Irritation | Eye Irrit. 2 (H319) | Ocular (Splashes, Vapors) | Direct contact with the eyes can cause serious irritation.[2][3][4][5] Vapors may also be irritating. Sealed eye protection is mandatory. |
| Respiratory Irritation | STOT SE 3 (H335) | Inhalation (Vapors) | Inhaling vapors may lead to respiratory tract irritation.[3][4][5] This necessitates the use of robust engineering controls or, if required, respiratory protection. |
| Harmful if Swallowed | Acute Tox. 4 (H302) | Ingestion | Accidental ingestion is harmful.[3][4][5] While primary PPE does not prevent ingestion, proper glove use and hygiene protocols are critical secondary barriers. |
| Combustibility | Combustible Liquid | Fire/Explosion | The compound has a flash point of approximately 76°C (169°F), making it a combustible liquid.[2][4] Handling procedures must mitigate ignition sources. |
Essential PPE: A Head-to-Toe Protocol
Based on the hazard analysis, a multi-layered PPE approach is required. The selection of specific items must be guided by the scale of the operation and the potential for exposure.
Respiratory Protection: The Primacy of Engineering Controls
The primary line of defense against respiratory irritation from this compound is not a respirator, but proper ventilation.[1][6]
-
Primary Control: All handling of this compound must be conducted in a certified chemical fume hood.[7] This engineering control is designed to capture vapors at the source, protecting the user and the lab environment.
-
Secondary Control (When Necessary): In situations where engineering controls are insufficient or during a large-scale spill clean-up, respiratory protection is required. A NIOSH-approved air-purifying respirator is recommended.[1] For organic vapors like halogenated toluenes, a respirator equipped with an organic vapor cartridge is suitable. Some suppliers specify a type ABEK (EN14387) filter.[4] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA regulations.[8]
Eye and Face Protection: Shielding from Splashes and Vapors
Given the serious eye irritation risk, eye protection is non-negotiable.[3][5]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[8] Standard safety glasses do not provide an adequate seal against chemical vapors and splashes.
-
Elevated Risk: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn over the chemical splash goggles.[8]
Hand Protection: The Chemical Barrier
Proper glove selection is crucial to prevent skin irritation.[1]
-
Glove Type: Chemically resistant gloves are required. While disposable nitrile gloves offer broad, short-term protection, it is imperative to consult the glove manufacturer's chemical resistance guide for specific data on halogenated aromatic compounds.[8]
-
Protocol: Always inspect gloves for tears or pinholes before use.[9] Use proper removal techniques to avoid contaminating your skin.[9] For extended work, consider double-gloving. Contaminated gloves must be disposed of immediately as hazardous waste.[9]
Protective Clothing: Body Coverage
-
A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned.[8] Synthetic materials like polyester can melt and adhere to the skin in a fire.
-
Full-length pants and closed-toe, closed-heel shoes are required to protect the legs and feet from potential spills.[8]
Operational Plans and Procedural Guidance
Trustworthy safety protocols are procedural and systematic. The following workflows ensure that PPE is used effectively from selection to disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task involving this compound.
Caption: PPE selection decision tree for this compound.
Step-by-Step Donning and Doffing Sequence
Donning (Putting On):
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
Doffing (Taking Off) - To Prevent Contamination:
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.[10] Place them in a clearly labeled, sealed container for chemical waste disposal.[11] Do not discard them in the regular trash.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[12] Adhere strictly to your institution's and local environmental regulations. US EPA guidelines in 40 CFR 261.3 should be consulted for proper waste classification.[11]
-
Container Disposal: Do not reuse the original product container.[11] It should be triple-rinsed (with an appropriate solvent) with the rinsate collected as hazardous waste, and then disposed of according to institutional policy.[6]
By integrating this comprehensive understanding of hazards with disciplined, procedural protocols, you can ensure a safe and effective research environment when working with this compound.
References
- 1. This compound(51436-99-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 51436-99-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 51436-99-8 [sigmaaldrich.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51436-99-8 Name: this compound [xixisys.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
